molecular formula C8H14N2O B179115 1,4-Diazaspiro[4.5]decan-2-one CAS No. 19718-88-8

1,4-Diazaspiro[4.5]decan-2-one

Cat. No.: B179115
CAS No.: 19718-88-8
M. Wt: 154.21 g/mol
InChI Key: FLZYHGIIDJMSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazaspiro[4.5]decan-2-one (CAS 19718-88-8) is a valuable spirocyclic lactam building block in medicinal chemistry and drug discovery research. This compound features a unique three-dimensional structure characterized by two rings connected at a single spiro carbon atom, which provides conformational rigidity and can enhance binding affinity to biological targets . The distinct architecture of this spirocyclic framework is increasingly utilized to optimize key parameters in lead compounds, including lipophilicity, solubility, and metabolic stability . A primary and significant application of the diazaspiro[4.5]decan-one core is in the development of novel antifungal agents. Research has demonstrated that derivatives of this scaffold function as potent chitin synthase (CHS) inhibitors, a validated target for antifungal therapy, and show excellent in vitro activity against pathogens like C. albicans and A. fumigatus . Some derivatives have exhibited MIC values superior to fluconazole and shown synergistic effects when used in combination with it . Beyond antifungals, this versatile scaffold is also investigated for its potential in other therapeutic areas, including as anti-inflammatory agents and inhibitors of enzymes like receptor interaction protein kinase 1 (RIPK1) . Our product is supplied as a high-quality building block strictly for research purposes. Attention: For research use only. Not for human or veterinary use. .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-6-9-8(10-7)4-2-1-3-5-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZYHGIIDJMSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519837
Record name 1,4-Diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19718-88-8
Record name 1,4-Diazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,4-Diazaspiro[4.5]decan-2-one

The 1,4-diazaspiro[4.5]decan-2-one core is a compelling heterocyclic scaffold that has garnered significant attention in contemporary drug discovery. Its unique three-dimensional architecture, which combines a piperidine ring and a lactam-containing imidazolidinone ring fused at a single quaternary carbon, imparts a rigid and defined orientation to its substituents. This structural rigidity is highly advantageous in medicinal chemistry, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. This guide offers a comprehensive overview of the synthesis, chemical properties, and the expanding role of 1,4-diazaspiro[4.5]decan-2-one and its analogs as key intermediates in the development of novel therapeutics.[1] Its utility spans from treatments for neurological disorders to the creation of innovative agrochemicals.[1]

Core Physicochemical Properties

The fundamental properties of the parent compound, 1,4-Diazaspiro[4.5]decan-2-one, provide a baseline for understanding its behavior and handling. These characteristics are crucial for its application in synthetic chemistry and drug design.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O[1]
Molecular Weight 154.21 g/mol [1]
CAS Number 19718-88-8[1]
MDL Number MFCD14584836[1]
Storage Conditions 2-8°C[1]

Synthetic Strategies: Constructing the Spirocyclic Core

The synthesis of the 1,4-diazaspiro[4.5]decan-2-one scaffold is a critical step that enables its exploration in various applications. While multiple routes to substituted analogs exist, a common and effective strategy involves a multi-step sequence starting from a protected piperidone derivative. This approach allows for the controlled installation of the necessary functional groups.

A representative synthetic pathway often begins with a Strecker reaction on a suitable cyclohexanone or piperidone precursor, followed by cyclization to form the hydantoin or lactam ring.[2] The choice of protecting groups on the piperidine nitrogen is crucial for directing reactivity and ensuring the successful formation of the desired spirocyclic system.

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Hydrolysis & Cyclization cluster_2 Step 3: Derivatization A 4-Piperidone Derivative (e.g., N-Boc-4-piperidone) B α-Amino Nitrile Intermediate A->B + KCN, NH4Cl C Amino Acid Intermediate B->C Acid or Base Hydrolysis D 1,4-Diazaspiro[4.5]decan-2-one Core C->D Heating / Dehydration E Functionalized Analogs D->E Alkylation / Acylation at N1 or N4

Caption: Generalized workflow for the synthesis of 1,4-Diazaspiro[4.5]decan-2-one derivatives.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the structure and purity of 1,4-diazaspiro[4.5]decan-2-one and its derivatives. While a complete dataset for the unsubstituted parent compound is not widely published, the expected spectral features can be reliably predicted based on its functional groups and data from closely related, substituted analogs.[2][3][4]

TechniqueFunctional GroupExpected Chemical Shift / FrequencyRationale & Notes
¹H NMR -CH₂- (Piperidine)δ 1.5 - 2.0 ppmAliphatic protons on the cyclohexane ring.
-CH₂- (adjacent to N)δ 2.8 - 3.5 ppmProtons alpha to the nitrogen atoms are deshielded.
-CH₂- (Lactam)δ 3.0 - 3.8 ppmProtons on the imidazolidinone ring.
N-H (Amide/Lactam)δ 7.0 - 9.0 ppmBroad singlet, exchangeable with D₂O. Position is solvent-dependent.
N-H (Amine)δ 1.5 - 4.0 ppmBroad singlet, exchangeable with D₂O.
¹³C NMR Spiro Carbon (C5)δ 60 - 75 ppmQuaternary carbon at the spiro junction.
Carbonyl (C=O)δ 170 - 180 ppmCharacteristic chemical shift for a lactam carbonyl.[2][3]
-CH₂- (Piperidine)δ 30 - 50 ppmAliphatic carbons of the piperidine ring.
IR Spectroscopy N-H Stretch (Amide)3200 - 3400 cm⁻¹Typically a sharp to medium peak.
C-H Stretch (Aliphatic)2850 - 3000 cm⁻¹Stretching vibrations of sp³ C-H bonds.
C=O Stretch (Amide I)1650 - 1700 cm⁻¹Strong, characteristic absorption for the lactam carbonyl.[2]

Chemical Reactivity and Derivatization

The chemical reactivity of the 1,4-diazaspiro[4.5]decan-2-one scaffold is centered around its nitrogen atoms and the carbonyl group. These sites provide handles for systematic structural modification, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

  • N-Alkylation/N-Acylation: The secondary amine at the N4 position and the amide at the N1 position are nucleophilic. They can be readily functionalized via reactions with alkyl halides, acyl chlorides, or isocyanates under basic conditions. This is the most common strategy for introducing varied substituents to modulate pharmacological activity.[2][3]

  • Carbonyl Chemistry: While less common, the lactam carbonyl can potentially undergo reduction or other transformations, although this often requires harsh conditions that may compromise the integrity of the spirocyclic system.

G cluster_main Reactivity Sites of 1,4-Diazaspiro[4.5]decan-2-one cluster_nodes mol N1 N1 N1->N1_pos  Nucleophilic site for  alkylation/acylation N4 N4 N4->N4_pos  Primary site for  diversification

Caption: Key reactive sites for the functionalization of the diazaspiro[4.5]decan-2-one scaffold.

Applications in Drug Discovery: A Scaffold for Diverse Targets

The true value of the 1,4-diazaspiro[4.5]decan-2-one framework is demonstrated by the wide range of biological activities exhibited by its derivatives. The rigid structure serves as an excellent starting point for designing potent and selective modulators of various enzymes and receptors.

Scaffold TypeDerivative ClassBiological TargetTherapeutic AreaReference
1-Oxa-3,8-diazaspiro[4.5]decan-2-one8-substituted analogsα-Adrenergic ReceptorsHypertension
1,4,8-Triazaspiro[4.5]decan-2-oneN-substituted acetamides/acetic acidsmPTPIschemia/Reperfusion Injury[3][4]
1-Oxa-3,7-diazaspiro[4.5]decan-2-oneVarious substituted compoundsKRAS-G12DOncology[5]
1,3,8-Triazaspiro[4.5]decane-2,4-dioneN-substituted hydantoinsδ Opioid Receptor (DOR)Neurological Disorders, Pain[6]
2,8-Diazaspiro[4.5]decan-1-oneN-substituted analogsRIPK1 KinaseInflammatory Diseases[7]
2,8-Diazaspiro[4.5]decan-1-oneN-substituted analogsTYK2/JAK1Inflammatory Bowel Disease[8][9]

This versatility highlights the scaffold's "privileged" nature, meaning it is capable of providing ligands for multiple, distinct biological targets. For example, derivatives have been developed as potent inhibitors of the mitochondrial permeability transition pore (mPTP), offering a novel approach to cardioprotection during ischemia-reperfusion events. In oncology, analogs have emerged as inhibitors of the notoriously difficult-to-target KRAS-G12D mutation.[5] Furthermore, related structures act as selective agonists for the delta opioid receptor, presenting opportunities for new pain and psychiatric therapies.[6]

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol is a representative example of how a substituted diazaspiro[4.5]decane can be synthesized, based on the multi-step synthesis of a related hydantoin derivative.[2] This procedure illustrates the key chemical transformations involved.

Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [2]

Step 1: Strecker Reaction to form α-Amino Nitrile

  • To a solution of 4-phenylcyclohexan-1-one in a DMSO/H₂O mixture, add sodium cyanide (NaCN) and methylamine hydrochloride.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Perform an aqueous workup, extracting the product into a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and treat with a saturated solution of ethanolic hydrochloric acid under cooling to precipitate the α-amino nitrile hydrochloride salt.

Step 2: Urea Formation

  • Dissolve the α-amino nitrile hydrochloride from Step 1 in a mixture of acetic acid and water.

  • Add potassium cyanate (KOCN) portion-wise while stirring.

  • Continue stirring until the formation of the corresponding ureido derivative is complete (monitored by TLC).

  • Isolate the product by filtration or extraction. This intermediate can often be used in the next step without further purification.

Step 3: Cyclization to form the Spiro-hydantoin

  • Cool a stirred solution of the ureido derivative from Step 2 in dry dimethylformamide (DMF) in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., Argon).

  • Allow the mixture to warm to 45°C and stir for several days until cyclization is complete.

  • Carefully quench the reaction with a 10% HCl solution and continue stirring for 24 hours at 45°C to facilitate hydrolysis and complete ring closure.

  • Pour the reaction mixture into an ice-water mixture and extract the final product with chloroform.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent in vacuo. The resulting solid can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/n-pentane) to yield the pure 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[2]

Conclusion and Future Outlook

The 1,4-diazaspiro[4.5]decan-2-one scaffold and its close analogs represent a highly fruitful area of research for medicinal chemists and drug development professionals. Its rigid, three-dimensional structure provides a robust platform for the design of selective and potent modulators of a wide array of biological targets. The synthetic accessibility and the potential for straightforward derivatization at its nitrogen centers ensure its continued relevance. Future work will likely focus on exploring novel substitutions, expanding the range of accessible spirocyclic core variations (e.g., oxa-, thia- analogs), and applying these scaffolds to an even broader set of challenging disease targets. The proven success of this chemical framework solidifies its position as a cornerstone in the construction of next-generation therapeutics.

References

  • 10 PubMed.

  • 11 Organic & Biomolecular Chemistry.

  • 1 MySkinRecipes.

  • 2 MDPI.

  • 3 National Institutes of Health.

  • 12 PubChem.

  • 13 ResearchGate.

  • 5 PubMed.

  • 4 Unife.

  • 6 PubMed Central.

  • 14 PubChem.

  • 8 ResearchGate.

  • 15 PubChem.

  • 7 PubMed.

  • 16 ChemicalBook.

  • 17 ChemicalBook.

  • 9 PubMed.

Sources

Structure Elucidation of 1,4-Diazaspiro[4.5]decan-2-one: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazaspiro[4.5]decan-2-one scaffold represents a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique vector space for substituent placement, making it a valuable building block for developing novel therapeutics targeting a range of biological endpoints, from neurological disorders to inflammatory diseases.[1][2] The inherent complexity of spirocyclic systems, however, necessitates a rigorous and multi-faceted approach to structure elucidation to unambiguously confirm molecular identity and connectivity.[3] This guide provides a comprehensive, field-proven workflow for the definitive structural characterization of 1,4-diazaspiro[4.5]decan-2-one, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind experimental choices is detailed, ensuring a self-validating system for researchers engaged in the synthesis and application of these potent scaffolds.

The Strategic Importance of the Spirocyclic Lactam Core

Spirocyclic molecules, particularly those incorporating lactam functionalities, are of significant interest in drug design.[4] Their conformational rigidity, a direct consequence of the shared quaternary spiro-carbon, reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.[5] The 1,4-diazaspiro[4.5]decan-2-one core, specifically, combines the structural features of a piperidine ring and an imidazolidinone-like lactam, offering multiple points for diversification and interaction with protein targets. This makes a robust and unequivocal method for its structural confirmation a critical first step in any drug discovery program.

The Analytical Blueprint: A Workflow for Unambiguous Confirmation

G cluster_start Hypothesized Structure & Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr_suite NMR Suite Breakdown cluster_conclusion Data Integration & Confirmation start Proposed Synthesis of 1,4-Diazaspiro[4.5]decan-2-one ms HRMS Analysis start->ms Confirm Formula ir FT-IR Spectroscopy start->ir Identify Functional Groups nmr NMR Spectroscopy Suite start->nmr Map Connectivity integrate Correlate All Datasets ms->integrate ir->integrate nmr1d 1D NMR (¹H, ¹³C/DEPT) nmr2d 2D NMR (COSY, HSQC, HMBC) nmr1d->integrate Proton/Carbon Count & Environment nmr2d->integrate Establish Atom-Atom Bonds & Proximities confirm Final Structure Confirmed integrate->confirm Self-Validating Conclusion

Caption: Workflow for the structure elucidation of 1,4-Diazaspiro[4.5]decan-2-one.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: The first and most fundamental question is the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard. It provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula by matching the observed mass to a single, unique combination of atoms.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 0.1-0.5 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the analysis.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition.

Data Presentation: Expected HRMS Data
ParameterExpected Value
Molecular FormulaC₈H₁₄N₂O
Exact Mass (Neutral)154.1106 g/mol
Ion Observed[M+H]⁺
Calculated m/z for [M+H]⁺155.1182
Observed m/z155.1182 ± 5 ppm

This result provides the first piece of robust evidence, confirming that the synthesized compound possesses the correct elemental composition.[1]

FT-IR Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. For 1,4-diazaspiro[4.5]decan-2-one, the most critical vibrations are the amide carbonyl (C=O) stretch and the N-H stretches from the secondary amine and amide groups. Their presence and position in the spectrum provide foundational evidence of the core structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background from the sample spectrum. Identify and label the key absorption peaks.

Data Presentation: Characteristic IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Comments
Amide N-HStretch~3300 - 3180 cm⁻¹A strong, potentially broad peak indicating the amide N-H group.
Secondary Amine N-HStretch~3350 - 3310 cm⁻¹May overlap with the amide N-H or appear as a shoulder.
Aliphatic C-HStretch~2950 - 2850 cm⁻¹Strong absorptions confirming the presence of the piperidine ring CH₂ groups.
Amide C=O (Lactam)Stretch~1680 - 1650 cm⁻¹A very strong, sharp peak characteristic of a five-membered lactam ring.[6]

The observation of these distinct bands strongly supports the presence of the diazaspiro-decanone framework.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon and to piece together the molecule's connectivity, especially around the non-protonated spiro-carbon.[6][7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the exchange of labile N-H protons, allowing them to be observed.[6]

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons (including C=O and the spiro-carbon) will be absent.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks (i.e., which protons are adjacent to each other).

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting molecular fragments across quaternary centers.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, values are estimates based on similar structures)[6][8][9]
PositionLabelPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityIntegrationKey HMBC Correlations (from H to C)
2C=O~175---C2, C5
3CH₂~45~3.2s2HC2, C5
4N-H-~7.5br s1HC5, C6, C10
5C~60----
6, 10CH₂~40~2.8 (ax), ~2.6 (eq)m4HC5, C7, C9, C8
7, 9CH₂~25~1.6m4HC6, C10, C8, C5
8CH₂~35~1.5m2HC6, C10, C7, C9
1N-H-~8.0t1HC2, C3

(ax = axial, eq = equatorial, s = singlet, t = triplet, m = multiplet, br = broad)

Interpreting the 2D NMR Data: A Self-Validating System
  • HSQC Analysis: Each CH, CH₂, and CH₃ group is identified by pairing the proton and carbon chemical shifts from the table above. For example, the proton signal at ~3.2 ppm will show a cross-peak to the carbon signal at ~45 ppm, assigning them both to position 3.

  • COSY Analysis: The protons on the piperidine ring (positions 6, 7, 8, 9, 10) will show a clear network of correlations, confirming the cyclohexyl spin system. For instance, the protons at position 6/10 will show correlations to the protons at 7/9.

  • HMBC Analysis (The Keystone): The HMBC spectrum provides the definitive connections. The absence of a proton on the spiro-carbon (C5) makes this experiment essential.

Caption: Key HMBC correlations confirming the spirocyclic core connectivity.

  • Protons at C3 to C5: The protons on the methylene group adjacent to the lactam nitrogen (H3) will show a crucial correlation to the quaternary spiro-carbon (C5), definitively linking the lactam ring to the piperidine ring.

  • Piperidine Protons to C5: Protons on the piperidine ring alpha to the spiro-center (H6, H10) will also show a 2-bond correlation to C5, providing reciprocal confirmation.

  • Amine Proton to C5: The secondary amine proton (H4) will show correlations to the adjacent carbons C6, C10, and, critically, to the spiro-carbon C5.

Final Data Integration and Conclusion

The structure of 1,4-diazaspiro[4.5]decan-2-one is confirmed through the congruent and self-validating evidence from all analytical techniques. HRMS establishes the correct elemental formula (C₈H₁₄N₂O). FT-IR confirms the presence of the essential amide and amine functional groups. Finally, the complete NMR analysis provides an unambiguous map of the atomic connectivity. The HMBC correlations to the spiro-carbon C5 from protons on both the lactam and piperidine rings are the keystone evidence, locking the two rings together and providing definitive proof of the spirocyclic structure. For absolute stereochemical confirmation, should chiral variants be synthesized, X-ray crystallography would be the method of choice.[8]

References

  • General structures of spirocyclic bis-lactams. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Paschalis, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved January 15, 2026, from [Link]

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (2024). SynOpen, 08(03), 273-286. Retrieved January 15, 2026, from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Retrieved January 15, 2026, from [Link]

  • 1,4-Diazaspiro[4.5]decane. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Hoover, T. R., & Lectka, T. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9475–9479. Retrieved January 15, 2026, from [Link]

  • Alves, M. J., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic & Biomolecular Chemistry, 19(22), 4886-4914. Retrieved January 15, 2026, from [Link]

  • 1,4-Diazaspiro[4.5]decan-2-one. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]

  • Paschalis, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. Retrieved January 15, 2026, from [Link]

Sources

Synthesis of 1,4-Diazaspiro[4.5]decane Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,4-Diazaspiro[4.5]decane Core

The 1,4-diazaspiro[4.5]decane scaffold is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. Its rigid, three-dimensional spirocyclic architecture, which joins a pyrrolidine or piperazine ring with a cyclohexane ring at a shared quaternary carbon, offers a unique topographical presentation for molecular interactions. This conformational constraint is highly sought after in medicinal chemistry as it can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties. Derivatives of this core have been instrumental in the development of novel therapeutics, including potent antagonists for G-protein coupled receptors (GPCRs) and innovative imaging agents for conditions such as cancer.[1][2] This guide provides an in-depth exploration of the primary synthetic strategies for constructing this valuable scaffold, focusing on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the methodologies.

Core Synthetic Strategies: A Comparative Overview

The construction of the 1,4-diazaspiro[4.5]decane core can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. This guide will focus on three robust and widely applicable methodologies:

  • Reductive Amination: A classical and highly versatile one-pot approach.

  • Multicomponent Reactions (MCRs): Notably the Ugi reaction, for rapid generation of molecular diversity.

  • Palladium-Catalyzed Domino Reactions: An elegant method for constructing complex derivatives with multiple bond formations in a single operation.

The following sections will delve into the mechanistic underpinnings and practical execution of each of these strategies.

Strategy 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis and provides a direct and efficient route to the 1,4-diazaspiro[4.5]decane core.[3] The fundamental principle involves the condensation of a suitable diamine, such as ethylenediamine, with a cyclic ketone, typically a 4-piperidone derivative, to form an intermediate aminal or iminium ion, which is then reduced in situ to the desired saturated spirodiamine.

Mechanistic Rationale & Experimental Causality

The reaction proceeds through a well-understood mechanism. The initial step is the nucleophilic attack of one of the amine nitrogens onto the carbonyl carbon of the ketone, leading to a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, forms a Schiff base (imine) or, after a second intramolecular cyclization, a spirocyclic aminal. This intermediate is then reduced by a hydride source.

The choice of reducing agent is critical for the success of a one-pot reductive amination.[4][5] Highly reactive hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the starting ketone before imine formation. Therefore, milder, more selective reducing agents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[4] They are sufficiently reactive to reduce the protonated imine/iminium ion intermediate but are slow to react with the less electrophilic ketone starting material, thus preventing unwanted side reactions. The reaction is typically run under weakly acidic conditions (pH ~5-6) to facilitate imine formation without promoting hydrolysis of the imine or deactivating the amine nucleophile.[6]

Caption: Mechanism of Reductive Amination for Spiro-diamine Synthesis.

Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazaspiro[4.5]decane

This protocol is adapted from established procedures for reductive amination and spirocyclization.[7][8] The synthesis of the key starting material, N-benzyl-4-piperidone, is a prerequisite and can be achieved through methods such as the Dieckmann condensation of esters derived from benzylamine and acrylates.[9][10]

Materials:

  • N-Benzyl-4-piperidone (1.0 eq)

  • Ethylenediamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic amount)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-benzyl-4-piperidone (1.0 eq) in DCE, add ethylenediamine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the aminal intermediate.

  • Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1-benzyl-1,4-diazaspiro[4.5]decane.

Strategy 2: Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and diversity-oriented synthesis.[11] It allows for the rapid assembly of complex, peptide-like molecules from four simple starting materials: a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide.[12] By employing a cyclic ketone (e.g., cyclohexanone) and a bifunctional component like a protected amino acid, this reaction can be strategically adapted to generate precursors that cyclize to form spiro-heterocyclic scaffolds.

Mechanistic Rationale & Experimental Causality

The Ugi reaction mechanism is a convergent sequence of reversible steps, driven to completion by an irreversible Mumm rearrangement.[11]

  • Imine/Iminium Formation: The ketone and amine condense to form an imine, which is protonated by the carboxylic acid to generate an iminium ion.

  • α-Addition: The nucleophilic isocyanide carbon attacks the electrophilic iminium ion.

  • Acyl Transfer: The resulting nitrilium ion intermediate is trapped by the carboxylate anion.

  • Mumm Rearrangement: A subsequent intramolecular acyl transfer from the oxygen to the nitrogen is irreversible and yields the stable α-acylamino amide product.

When using cyclohexanone and ethylenediamine as components, one amine can participate in the Ugi reaction, leaving the second amine available for a subsequent intramolecular cyclization to form the desired spiro-diamine ring system.

Caption: Generalized Ugi Reaction Pathway and Post-cyclization.

Experimental Protocol: Ugi-type Synthesis of a 1,4-Diazaspiro[4.5]decane Precursor

This generalized protocol illustrates the core Ugi reaction, which can be followed by a separate cyclization step to form the spiro-scaffold.[3][13] The choice of solvent and reaction conditions (e.g., microwave irradiation) can significantly impact reaction times and yields.[13]

Materials:

  • Cyclohexanone (1.0 eq)

  • Mono-Boc-ethylenediamine (1.0 eq)

  • Benzoic Acid (or other carboxylic acid) (1.0 eq)

  • tert-Butyl isocyanide (or other isocyanide) (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

Procedure:

  • In a round-bottom flask, dissolve cyclohexanone (1.0 eq), mono-Boc-ethylenediamine (1.0 eq), and benzoic acid (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is often exothermic and typically proceeds to completion within 24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude acyclic Ugi product.

  • This intermediate can then be deprotected (e.g., using TFA to remove the Boc group) and cyclized under appropriate conditions (e.g., heating) to form the 1,4-diazaspiro[4.5]decane derivative.

Strategy 3: Palladium-Catalyzed Domino Reaction

For accessing more complex and substituted diazaspiro[4.5]decanes, particularly those with exocyclic double bonds, palladium-catalyzed domino reactions offer a highly efficient and atom-economical approach.[14][15] These reactions can create multiple carbon-carbon and carbon-heteroatom bonds in a single, orchestrated sequence, rapidly building molecular complexity from simple precursors.

Mechanistic Rationale & Experimental Causality

A representative example involves the reaction of unactivated yne-en-ynes with aryl halides in the presence of a Pd(0) catalyst, such as one generated from Pd(OAc)₂ and PPh₃.[14] The proposed catalytic cycle likely involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide to form an Ar-Pd(II)-X species.

  • Carbopalladation: This species undergoes insertion with the alkyne moiety of the yne-en-yne.

  • Intramolecular Cyclization: A series of intramolecular cyclization and coupling steps follows, culminating in the formation of the spirocyclic core.

  • Reductive Elimination: The final product is released, regenerating the Pd(0) catalyst.

This domino process is powerful because it orchestrates several bond-forming events in one pot, avoiding the need to isolate intermediates and thereby improving overall efficiency.

Caption: Simplified Palladium-Catalyzed Domino Reaction Pathway.

General Experimental Considerations

Detailed protocols for this specific transformation are highly substrate-dependent. However, a general procedure would involve:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃).

  • Base: A base such as K₂CO₃ or Cs₂CO₃ is typically required.

  • Solvent: A high-boiling polar aprotic solvent like DMF or DMA is common.

  • Temperature: Elevated temperatures are usually necessary to drive the catalytic cycle.

The precise conditions, including catalyst loading, ligand choice, base, and temperature, must be optimized for each specific substrate combination to achieve good to excellent yields.[14]

Quantitative Data Summary & Method Comparison

Synthetic RouteKey ReagentsTypical YieldKey AdvantagesKey Limitations
Reductive Amination Ketone, Diamine, NaBH(OAc)₃ or NaBH₃CNGood to ExcellentOne-pot, high functional group tolerance, readily available starting materials.Requires a suitable ketone precursor; may require purification to remove byproducts.
Ugi MCR Ketone, Amine, Carboxylic Acid, IsocyanideGood (for Ugi adduct)Rapidly generates complexity and diversity; high atom economy.Often requires a subsequent cyclization step; isocyanides can be toxic/volatile.
Pd-Domino Reaction Yne-en-yne, Aryl Halide, Pd(OAc)₂/PPh₃Good to Excellent[14]Forms multiple C-C bonds in one step; accesses complex substituted scaffolds.Requires specialized starting materials (yne-en-ynes); catalyst and ligand optimization may be needed.

Conclusion

The synthesis of the 1,4-diazaspiro[4.5]decane scaffold can be effectively achieved through several robust synthetic methodologies. Reductive amination stands out as a reliable and versatile method for accessing the core structure from readily available piperidones and diamines. For the rapid generation of diverse libraries of substituted analogues, the Ugi multicomponent reaction provides an exceptionally powerful platform, albeit often requiring a post-condensation cyclization step. Finally, for the construction of highly functionalized derivatives, palladium-catalyzed domino reactions offer an elegant and efficient route. The selection of the optimal synthetic strategy will ultimately depend on the specific target molecule, desired scale, and the resources available to the research scientist or drug development professional. Each method, with its unique advantages and mechanistic intricacies, constitutes a vital tool in the arsenal of modern synthetic chemistry for the creation of novel spirocyclic compounds with therapeutic potential.

References

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]

  • Preparation method of N-benzyl-4-piperidone. (2023).
  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. (2017). World Journal of Chemical Education, 5(5), 153-157. [Link]

  • Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. (2013). Organic Preparations and Procedures International, 45(2), 163-166. [Link]

  • Zhang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Ugi Multicomponent Reaction. (2012). Organic Syntheses, 89, 21-31. [Link]

  • Reductive Amination. (n.d.). The Organic Chemistry Tutor. [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 238, 114479. [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014). PubMed. [Link]

  • Reductive Amination: Mechanism & Examples. (2011). YouTube. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 109-117. [Link]

  • Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2010). ResearchGate. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules, 28(6), 2795. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Pharmaceuticals, 15(8), 1003. [Link]

  • Applications of the Ugi reaction with ketones. (2007). Tetrahedron, 63(31), 7297-7307. [Link]

  • 1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook. [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (2023). ResearchGate. [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules, 28(4), 1642. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2022). ResearchGate. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI. [Link]

Sources

Spectroscopic Characterization of 1,4-Diazaspiro[4.5]decan-2-one: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the novel heterocyclic scaffold, 1,4-Diazaspiro[4.5]decan-2-one. In the absence of extensive published experimental data for this specific molecule, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic spectral features. By drawing comparisons with structurally related analogs, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound. Detailed experimental protocols for acquiring high-fidelity spectroscopic data are also presented, ensuring a self-validating system for empirical analysis.

Introduction: The Enigma of 1,4-Diazaspiro[4.5]decan-2-one

The spirocyclic architecture is a privileged motif in medicinal chemistry, often imparting favorable physicochemical properties such as conformational rigidity and three-dimensional complexity. 1,4-Diazaspiro[4.5]decan-2-one, a lactam-containing spirocycle, represents a scaffold of significant interest for the development of novel therapeutics. Its structural features suggest potential applications in modulating protein-protein interactions or as a core for diverse chemical libraries.

Predicted Spectroscopic Data

The following sections detail the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for 1,4-Diazaspiro[4.5]decan-2-one. These predictions are derived from established spectroscopic principles and comparative analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for 1,4-Diazaspiro[4.5]decan-2-one are presented below, with the numbering scheme illustrated in the accompanying diagram.

Molecular Structure and Numbering Scheme

Caption: Numbering scheme for 1,4-Diazaspiro[4.5]decan-2-one.

The proton NMR spectrum is expected to reveal the number of unique proton environments and their connectivity.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Prediction
N1-H 7.0 - 8.5Broad Singlet1HThe amide proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
C3-H3.2 - 3.6Singlet2HProtons on the carbon alpha to the carbonyl and adjacent to a nitrogen will be deshielded. A singlet is predicted assuming free rotation.
N4-H 2.5 - 4.0Broad Singlet1HThe amine proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
C6, C10-H1.5 - 1.9Multiplet4HThese methylene protons of the cyclohexane ring are in a typical aliphatic region.
C7, C9-H1.4 - 1.8Multiplet4HSimilar to C6 and C10 protons, these are standard aliphatic signals.
C8-H1.3 - 1.7Multiplet2HThe C8 methylene protons are also in the aliphatic range.

Note: Chemical shifts are referenced to TMS at 0.00 ppm and are solvent-dependent. The use of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is common for such compounds.

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (ppm) Rationale for Prediction
C 2170 - 175The carbonyl carbon of a lactam is significantly deshielded.
C 555 - 65The spiro carbon, being quaternary and bonded to two nitrogen atoms, will appear in this region.
C 340 - 50This carbon is alpha to the carbonyl and adjacent to a nitrogen atom.
C 6, C1030 - 40Aliphatic carbons of the cyclohexane ring.
C 7, C925 - 35Aliphatic carbons of the cyclohexane ring.
C 820 - 30Aliphatic carbon of the cyclohexane ring.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups. The predicted IR absorption bands for 1,4-Diazaspiro[4.5]decan-2-one are summarized below.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch (Amide & Amine)3200 - 3400Medium, BroadThe presence of both amide and amine N-H bonds will likely result in a broad absorption in this region.
C-H Stretch (Aliphatic)2850 - 2960StrongCharacteristic of the methylene groups in the cyclohexane ring.
C=O Stretch (Lactam)1650 - 1680StrongThe carbonyl stretch of a cyclic amide (lactam) is a very strong and characteristic absorption.[1][2] Its position can be influenced by ring strain and hydrogen bonding.[3]
N-H Bend (Amine)1590 - 1650MediumThis bending vibration can sometimes overlap with the C=O stretch.
C-N Stretch1020 - 1250MediumCharacteristic of the carbon-nitrogen single bonds in the molecule.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Parameter Predicted Value/Observation
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Predicted [M+H]⁺ 155.1230
Predicted Fragmentation The fragmentation of cyclic amides can be complex.[4] Key fragmentation pathways for 1,4-Diazaspiro[4.5]decan-2-one are expected to involve: - Loss of CO (28 Da) from the molecular ion. - Cleavage of the five-membered ring. - Fragmentation of the cyclohexane ring, potentially through a retro-Diels-Alder type reaction, leading to the loss of ethene (28 Da) or other small neutral molecules.[5]

Experimental Protocols

The following protocols are provided as a guide for the acquisition of high-quality spectroscopic data for 1,4-Diazaspiro[4.5]decan-2-one.

NMR Spectroscopy Protocol

Workflow for NMR Data Acquisition

G A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: A generalized workflow for NMR spectroscopy.

  • Sample Preparation :

    • Weigh 5-10 mg of 1,4-Diazaspiro[4.5]decan-2-one for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[6]

    • Transfer the solution to a clean 5 mm NMR tube.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[6]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • For more detailed structural elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol

Workflow for FTIR Data Acquisition

G A Background Spectrum B Sample Preparation A->B C Sample Spectrum Acquisition B->C D Data Analysis C->D

Caption: A generalized workflow for FTIR spectroscopy.

  • Background Spectrum :

    • Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

    • Acquire a background spectrum of the empty ATR accessory.[8] This will be subtracted from the sample spectrum.

  • Sample Preparation :

    • Place a small amount of solid 1,4-Diazaspiro[4.5]decan-2-one directly onto the ATR crystal.

    • Alternatively, dissolve the sample in a volatile solvent, deposit the solution onto the crystal, and allow the solvent to evaporate.

  • Sample Spectrum Acquisition :

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis :

    • Identify and label the major absorption bands in the spectrum.

    • Compare the observed frequencies with the predicted values and standard IR correlation tables.[1]

Mass Spectrometry Protocol

Workflow for Mass Spectrometry Data Acquisition

G A Sample Introduction B Ionization A->B C Mass Analysis B->C D Detection C->D E Data Interpretation D->E

Caption: A generalized workflow for mass spectrometry.

  • Sample Introduction :

    • Prepare a dilute solution of 1,4-Diazaspiro[4.5]decan-2-one in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization :

    • Utilize a soft ionization technique such as electrospray ionization (ESI) to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9]

    • For fragmentation studies, electron ionization (EI) can be used if the sample is introduced via gas chromatography (GC).[9]

  • Mass Analysis :

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

  • Data Interpretation :

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to elucidate the structure of the molecule.

Comparative Analysis with Related Structures

The predicted spectroscopic data for 1,4-Diazaspiro[4.5]decan-2-one can be contextualized by comparison with the known data of structurally similar compounds.

  • 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives : The presence of an additional nitrogen atom in the cyclohexane ring and various substituents in these reported compounds will influence the chemical shifts of the neighboring protons and carbons.[10][11][12][13] However, the core lactam structure will exhibit similar IR and NMR features, providing a valuable reference point.

  • 1,3-Diazaspiro[4.5]decane-2,4-dione : This related compound features a hydantoin ring instead of a lactam.[14][15] The presence of a second carbonyl group will significantly alter the C=O stretching frequency in the IR spectrum and the chemical shifts of the adjacent carbons and protons in the NMR spectra.

By comparing the experimentally obtained data for 1,4-Diazaspiro[4.5]decan-2-one with the predicted data in this guide and the experimental data of these related structures, researchers can gain a high degree of confidence in their structural assignment.

Conclusion

This technical guide provides a detailed predictive framework and robust experimental protocols for the spectroscopic characterization of 1,4-Diazaspiro[4.5]decan-2-one. By combining theoretical predictions with established methodologies, this document serves as an essential resource for researchers and drug development professionals working with this novel heterocyclic scaffold. The principles and workflows outlined herein are designed to ensure scientific integrity and facilitate the unambiguous structural elucidation of this and other new chemical entities.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. PubChem Compound Summary for CID 12799. Retrieved from [Link]

  • Papanikolaou, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules, 26(15), 4465. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Van der Lingen, E., et al. (2019). Advances in structure elucidation of small molecules using mass spectrometry. RSC advances, 9(59), 34333-34364. [Link]

  • Wichmann, J., et al. (1999). Synthesis and biological evaluation of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel δ opioid receptor-selective agonists. Journal of medicinal chemistry, 42(10), 1735-1743. [Link]

  • Zare, A., et al. (2020). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. Arkivoc, 2010(11), 215-231. [Link]

Sources

The Three-Dimensional Revolution: A Technical History of Diazaspiro Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland – The Rise of the Spirocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced biological activity and superior pharmacokinetic properties is perpetual. For decades, the field was dominated by largely planar, aromatic structures. However, the limitations of this "flatland" approach—often leading to challenges in achieving target selectivity and favorable drug-like properties—prompted a search for greater three-dimensionality. This guide chronicles the discovery and history of diazaspiro compounds, a class of molecules defined by two nitrogen-containing rings joined by a single, shared quaternary carbon atom. Their journey from theoretical curiosities to foundational "privileged scaffolds" in modern drug discovery, particularly in neuroscience, is a testament to the power of structural innovation. This technical guide will trace the evolution of their synthesis, the watershed moments in the discovery of their potent bioactivity, and the strategic rationale that positions them as critical tools for today's drug developers.

Chapter 1: Conceptual Seeds – The Dawn of Spirocyclic Chemistry (Early 20th Century)

The story of diazaspiro compounds begins not with their synthesis, but with their conception. The theoretical framework for spirocyclic systems was laid by the Nobel laureate Adolf von Baeyer. In 1900, von Baeyer introduced a system of nomenclature for bicyclic compounds, explicitly including the "spiro" prefix (from the Latin spīra, meaning "twist" or "coil") to describe the unique junction of two rings through a single atom[1]. This was a crucial first step: giving a name and a structural classification to these twisted, three-dimensional molecules.

For the first few decades, spirocycles remained largely in the realm of academic curiosity. Their synthesis was challenging, and their potential utility was unrecognized. The initial focus was on carbocyclic systems, with their heterocyclic, nitrogen-containing counterparts representing an even greater synthetic hurdle.

cluster_0 Early 20th Century cluster_1 Mid-20th Century cluster_2 Late 20th Century cluster_3 Modern Era Concept Theoretical Conception (von Baeyer, 1900) EarlySynth Early Synthetic Forays (e.g., Bucherer-Bergs) Concept->EarlySynth Conceptual Foundation Bioactivity Discovery of CNS Bioactivity (Janssen, 1958) EarlySynth->Bioactivity Enables Discovery Privileged Concept of 'Privileged Scaffolds' (Evans, 1988) Bioactivity->Privileged Drives Recognition ModernSynth Advanced Synthetic Methods (Cycloadditions, Catalysis) Privileged->ModernSynth Creates Demand DrugDev Rational Drug Design & Development ModernSynth->DrugDev Enables Innovation

Caption: Historical progression from concept to modern drug development for diazaspiro compounds.

Chapter 2: Early Synthetic Forays – The Bucherer-Bergs Reaction and the Dawn of Practical Synthesis

The first practical and relatively general method for constructing a key diazaspiro substructure, the spiro-hydantoin, emerged from the work of Hans Theodor Bucherer and Hermann Bergs in the late 1920s. The Bucherer-Bergs reaction is a classic multi-component reaction that forms 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium carbonate[2][3][4]. When a cyclic ketone is used as the starting material, a spiro-hydantoin is formed.

This reaction was a significant milestone. For the first time, a robust, one-pot method could generate these complex spirocyclic architectures from simple, readily available precursors. While not initially aimed at drug discovery, it provided the chemical tools necessary for future exploration. The causality behind its utility was its efficiency; by combining three components in a single operation, it bypassed the need for lengthy, multi-step syntheses that were common at the time, making these "exotic" structures accessible.

Experimental Protocol: Classical Synthesis of a Diazaspiro-Hydantoin via the Bucherer-Bergs Reaction

This protocol describes the synthesis of a model diazaspiro[4.5]decane-dione from cyclohexanone.

Objective: To synthesize 1,3-Diazaspiro[4.5]decane-2,4-dione.

Materials:

  • Cyclohexanone

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a sealed pressure vessel suitable for heating, combine ammonium carbonate (e.g., 2 molar equivalents) and potassium cyanide (e.g., 1.1 molar equivalents) in a 1:1 mixture of ethanol and water. Causality: The aqueous ethanol serves as a solvent for all reactants, while the sealed vessel is necessary to contain the ammonia and carbon dioxide generated in situ from the decomposition of ammonium carbonate, which drives the reaction equilibrium.

  • Addition of Ketone: Add cyclohexanone (1 molar equivalent) to the mixture.

  • Heating: Seal the vessel and heat the mixture to 60–70 °C with vigorous stirring for several hours (e.g., 6-12 hours). The reaction progress can be monitored by thin-layer chromatography.

  • Workup and Isolation: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. The product often precipitates from the reaction mixture.

  • Purification: Filter the crude solid product. To purify, the crude product can be dissolved in aqueous sodium hydroxide, filtered to remove insoluble impurities, and then re-precipitated by acidifying the filtrate with hydrochloric acid.

  • Final Product: The precipitated solid is filtered, washed with cold water, and dried to yield the pure 1,3-diazaspiro[4.5]decane-2,4-dione.

Self-Validation: The identity and purity of the final product should be confirmed by determining its melting point and using spectroscopic methods such as NMR (¹H and ¹³C) and IR spectroscopy. The characteristic C=O stretches of the hydantoin ring in the IR spectrum provide a key validation point.

Chapter 3: The Watershed Moment – Janssen, Haloperidol, and the Dawn of CNS Activity

The trajectory of diazaspiro compounds changed forever in 1958. At the Janssen Pharmaceutica laboratories in Belgium, a team led by the visionary scientist Dr. Paul Janssen was investigating derivatives of pethidine, a synthetic opioid, in a search for new analgesics[5][6]. By systematically modifying a lead compound, they replaced a propiophenone group with a butyrophenone group. This seemingly minor chemical tweak led to the synthesis of a compound designated R-1625 on February 11, 1958[6][7].

This new molecule, later named haloperidol , showed a startling lack of morphine-like analgesic activity but possessed powerful neuroleptic (antipsychotic) properties, qualitatively similar to chlorpromazine but vastly more potent[5][7][8]. Haloperidol, a 4-substituted piperidine, was not a spiro compound itself, but its discovery was the catalyst. It established the butyrophenone pharmacophore as a key to potent dopamine receptor antagonism. This breakthrough directly led Janssen's team to explore related structures, including the true diazaspiro compound spiroperidol (also known as spiperone)[9][10].

This was the pivotal moment. The discovery of profound central nervous system (CNS) activity in this chemical family transformed diazaspirocycles from mere chemical curiosities into high-priority targets for pharmaceutical research. The driving force was no longer just synthetic novelty, but the urgent clinical need for more effective treatments for psychosis and schizophrenia[5][11].

Chapter 4: The "Privileged Scaffold" and the Evolution of Modern Synthesis

The groundbreaking work at Janssen kicked off decades of intense research. As more and more bioactive molecules containing diazaspiro cores were discovered, a new concept began to form. In 1988, B.E. Evans at Merck, while working on benzodiazepine derivatives, coined the term "privileged structures" to describe molecular scaffolds that are able to provide useful ligands for more than one type of receptor or enzyme target. Diazaspiro compounds perfectly fit this description. Their rigid, three-dimensional nature allows for the precise projection of functional groups into space, enabling high-affinity interactions with a wide variety of biological targets, far beyond the initial dopamine receptors.

This recognition created a high demand for more efficient, versatile, and stereocontrolled synthetic methods to build diverse libraries of diazaspiro compounds for screening. The classical, often harsh methods like the Bucherer-Bergs reaction gave way to more elegant strategies.

Key Modern Synthetic Evolutions:

  • Intramolecular Mannich/Michael Reactions: These reactions involve the cyclization of a linear precursor containing both a nucleophilic enolate (or equivalent) and an electrophilic iminium ion (or Michael acceptor). This strategy offers excellent control over ring size and is a workhorse for forming the piperidine or pyrrolidine rings common in diazaspiro systems[12][13].

  • 1,3-Dipolar Cycloadditions: This powerful class of reactions, particularly involving azomethine ylides, allows for the rapid construction of five-membered nitrogen heterocycles. When an exocyclic double bond on a cyclic precursor is used as the dipolarophile, a spirocyclic system is formed in a single, often highly stereoselective, step.

  • Ring-Closing Metathesis (RCM): The development of well-defined ruthenium catalysts (e.g., Grubbs' catalysts) enabled the formation of cyclic olefins from linear diene precursors. This method has been applied to the synthesis of unsaturated diazaspirocycles.

  • Palladium-Catalyzed Domino Reactions: Modern catalysis allows for complex, multi-bond-forming cascades. For example, palladium-catalyzed reactions can create diazaspiro[4.5]decane scaffolds in a single step from simple starting materials, forming multiple carbon-carbon bonds with high regioselectivity[5][14].

cluster_modern Modern Synthetic Strategies Reactants Linear Precursor (e.g., Acyclic Diketone, Diene) Classical Classical Methods (e.g., Bucherer-Bergs) Reactants->Classical Harsh Conditions, Limited Scope Modern Modern Methods Reactants->Modern Product Diazaspiro Compound Classical->Product Intramolecular Intramolecular Cyclization (Mannich, Michael) Intramolecular->Product Cycloaddition 1,3-Dipolar Cycloaddition Cycloaddition->Product RCM Ring-Closing Metathesis RCM->Product Domino Catalytic Domino Reactions Domino->Product

Caption: Comparison of classical vs. modern synthetic workflows for diazaspiro compounds.

Conclusion and Future Outlook

The history of diazaspiro compounds is a microcosm of the evolution of medicinal chemistry itself. It began with the abstract structural theory of von Baeyer, moved through the practical but limited syntheses of the early 20th century, and was ignited by the serendipitous discovery of potent CNS activity by Paul Janssen. This discovery provided the crucial "why," transforming these molecules into high-value targets and spurring the development of sophisticated synthetic methodologies.

Today, the diazaspiro scaffold is firmly entrenched as a privileged structure in drug discovery. Its inherent three-dimensionality offers a powerful tool to escape the "flatland" of traditional pharmacophores, providing solutions to long-standing problems of selectivity, metabolic stability, and solubility. As synthetic methods become even more powerful and our understanding of biological targets deepens, the next chapter in the history of diazaspiro compounds will undoubtedly be written in the laboratories and clinics developing the next generation of targeted therapeutics.

References

  • Awouters, F., & Lewi, P. J. (2007). Forty years of antipsychotic drug research--from haloperidol to paliperidone--with Dr. Paul Janssen. Arzneimittel-Forschung, 57(10), 625–632.
  • Janssen, P. (2023). Paul Janssen. Axial.
  • Wikipedia contributors. (2023). Spiro compound. Wikipedia, The Free Encyclopedia.
  • López-Muñoz, F., & Alamo, C. (2009). The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. Brain Research Bulletin, 79(2), 130-141.
  • Koóš, M., & Bělohradský, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Pichot, P. (1998). [The discovery of haloperidol]. L'Encephale, 24(5), 473-477.
  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia.
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Alfa Chemistry.
  • UK Essays. (2020). Haloperidol: Discovery, Structure and Mechanisms.
  • Wikipedia contributors. (2023). Haloperidol. Wikipedia, The Free Encyclopedia.
  • Granger, B., & Albu, S. (2005). The haloperidol story.
  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.
  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359.
  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.
  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.
  • Royal Society of Chemistry. (2018). Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • Tsoleridis, C. A., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • Wittekind, R. R., et al. (1972). Synthesis of the 1,8-diazaspiro[4.5] decane system. Semantic Scholar.
  • Van der Mey, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21543-21573.
  • ResearchGate. (n.d.).
  • Wang, J., et al. (2013). Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging. Journal of Medicinal Chemistry, 56(9), 3478-3491.
  • ResearchGate. (n.d.). The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice.
  • Strieth-Kalthoff, F., et al. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation.
  • ResearchGate. (n.d.).
  • Wikipedia contributors. (2023). Spiperone. Wikipedia, The Free Encyclopedia.
  • Internet Archive. (n.d.). Heterocyclic compounds : Elderfield, Robert Cooley, 1904- ed.
  • AbeBooks. (n.d.). HETEROCYCLIC COMPOUNDS, Volume 6: Six-Membered Heterocycles Containing Two... (No jacket).
  • ResearchG
  • ACS Publications. (n.d.). Heterocyclic compounds. Volume 6 (Elderfield, Robert C., ed.).
  • Jia, H., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. Bioorganic & Medicinal Chemistry, 22(19), 5466-5474.
  • Royal Society of Chemistry. (2017). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
  • Gault, C. R. (2012). CNS drug development. Part I: The early period of CNS drugs. Innovations in Clinical Neuroscience, 9(11-12), 14-22.
  • National Center for Biotechnology Information. (n.d.).
  • Frontiers. (n.d.). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds.
  • ResearchGate. (n.d.). Functional Chemical Groups That May Likely Become Source For Synthesis of Novel Central Nervous System (Cns) Acting Drugs.
  • Royal Society of Chemistry. (2021). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents.
  • University of Alberta. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents.
  • eBay. (n.d.). Heterocyclic Compounds By Robert Elderfield Vol 1 1959.

Sources

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Spiro Lactams

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro lactams, a unique class of heterocyclic compounds, have garnered significant attention in medicinal chemistry and drug discovery due to their inherent three-dimensional structures and diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of spiro lactams. We will delve into their distinct structural features, stereochemical complexity, and the profound impact of these characteristics on their physicochemical properties and reactivity. Furthermore, this guide will explore prevalent synthetic strategies, including cycloaddition and multicomponent reactions, and detail their spectroscopic characterization. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate a deeper understanding and practical application of spiro lactam chemistry.

Introduction: The Rising Prominence of Spiro Lactams

Spiro lactams are bicyclic compounds where two rings are joined by a single common atom, the spiro center. This structural motif imparts a rigid, three-dimensional architecture that is highly sought after in modern drug design.[3][4] The incorporation of a spirocyclic scaffold can significantly enhance the pharmacological profile of a molecule by:

  • Improving Potency and Selectivity: The rigid conformation can lead to a more precise fit with biological targets.[3][5]

  • Modulating Physicochemical Properties: Spirocycles can influence solubility, lipophilicity (LogP), and metabolic stability.[3][6]

  • Exploring Novel Chemical Space: Their unique topologies provide access to novel molecular frameworks.[6]

The lactam moiety, a cyclic amide, is a well-established pharmacophore found in a plethora of bioactive molecules, most notably the β-lactam antibiotics.[7][8] The fusion of a spirocyclic system with a lactam ring creates a class of compounds with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and cholesterol absorption inhibitory properties.[2][9][10]

This guide will systematically explore the key facets of spiro lactam chemistry, providing a foundational understanding for their application in drug discovery and development.

Structural Features and Stereochemistry: A World in Three Dimensions

The defining characteristic of a spiro lactam is the quaternary spiro carbon, which creates a distinct three-dimensional arrangement of the fused rings.[11] This inherent non-planarity has profound implications for the molecule's shape, rigidity, and ultimately, its biological function.

The Spirocyclic Core and Increased sp³ Character

The presence of the spiro atom inherently increases the fraction of sp³-hybridized carbons (Fsp³) in the molecule. A higher Fsp³ is often correlated with improved clinical success in drug development, as it can lead to better solubility, metabolic stability, and target engagement.[3]

Stereochemical Complexity and Diastereoselectivity

The spiro center is often a stereocenter, leading to the possibility of multiple stereoisomers. The synthesis of spiro lactams frequently involves the creation of one or more chiral centers, making stereocontrol a critical aspect of their preparation.[12][13] Many synthetic methods, such as 1,3-dipolar cycloadditions, can proceed with high diastereoselectivity, allowing for the preferential formation of a single stereoisomer.[13] The relative stereochemistry of the substituents on the rings can be unambiguously determined using techniques like X-ray crystallography and Nuclear Overhauser Effect (NOE) NMR studies.[13]

Synthesis of Spiro Lactams: Constructing Complexity

The synthesis of spiro lactams can be challenging due to the steric hindrance associated with the formation of the quaternary spiro center.[7] However, a variety of elegant and efficient synthetic methodologies have been developed.

Cycloaddition Reactions

Cycloaddition reactions are among the most powerful tools for the construction of spiro lactam frameworks.

  • [2+2] Cycloaddition (Staudinger Reaction): The Staudinger synthesis, involving the reaction of a ketene with an imine, is a classic and widely used method for the synthesis of β-lactams.[7][9] This reaction can be adapted to create spiro-β-lactams with high diastereoselectivity.[14][15]

  • 1,3-Dipolar Cycloadditions: This class of reactions is particularly useful for synthesizing five-membered heterocyclic rings spiro-fused to a lactam core. For example, the reaction of nitrile oxides with α-alkylidene-β-lactams can yield chiral spiroisoxazoline-penicillanates.[12][16] Similarly, the reaction of diazoacetates with α-methylene lactams can produce chiral spirocyclic pyrazolines.[17]

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient approach to building complex molecular architectures in a single step from three or more starting materials.[18] Isocyanide-based MCRs, such as the Ugi reaction, have been successfully employed in the synthesis of various lactam-containing scaffolds, including spiro-γ-lactams.[19][20] Microwave-assisted MCRs have also emerged as a powerful technique for accelerating the synthesis of spiro heterocycles.[21]

Intramolecular Cyclizations

Intramolecular reactions, such as formal [4+2] cycloadditions of isoindolinone-derived hydroxylactams, can be used to construct spiro isoindolinone derivatives.[22]

Experimental Protocol: Representative Synthesis of a Spiro-β-Lactam via Staudinger [2+2] Cycloaddition

This protocol provides a general methodology for the synthesis of spiro-β-lactams from an appropriate imine and an acid chloride (ketene precursor).

  • Imine Formation:

    • To a solution of the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane), add the corresponding primary amine (1.0-1.2 eq).

    • If necessary, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., magnesium sulfate).

    • Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by TLC.

    • Remove the solvent under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.

  • [2+2] Cycloaddition:

    • Dissolve the imine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

    • Cool the solution to 0 °C or a lower temperature as required.

    • In a separate flask, dissolve the acid chloride (1.0-1.5 eq) in the same dry solvent.

    • Slowly add a tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq) to the acid chloride solution to generate the ketene in situ.

    • Add the ketene solution dropwise to the cooled imine solution over a period of 30-60 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro-β-lactam.

Diagram: Staudinger [2+2] Cycloaddition for Spiro-β-Lactam Synthesis

Staudinger_Reaction cluster_reactants Reactants cluster_product Product Imine Imine SpiroLactam Spiro-β-Lactam Imine->SpiroLactam [2+2] Cycloaddition Ketene Ketene (from Acid Chloride + Base) Ketene->SpiroLactam

Caption: Staudinger reaction workflow for spiro-β-lactam synthesis.

Chemical Reactivity of Spiro Lactams

The reactivity of spiro lactams is influenced by the interplay between the lactam ring and the spirocyclic system. Ring strain, steric hindrance, and the nature of the substituents all play a crucial role.

  • Lactam Ring Opening: Like other lactams, the amide bond in spiro lactams can be cleaved under acidic or basic conditions. The susceptibility to hydrolysis can be influenced by the ring size of the lactam (β-lactams being more strained and reactive than γ-lactams) and the steric environment around the carbonyl group.

  • Reduction of the Lactam Carbonyl: The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, providing access to spirocyclic amines.

  • Functional Group Transformations: The substituents on either of the rings can undergo a variety of chemical transformations, allowing for the diversification of the spiro lactam scaffold.

Physicochemical and Spectroscopic Characteristics

A thorough understanding of the physicochemical and spectroscopic properties of spiro lactams is essential for their application in drug discovery.

Physicochemical Properties

The introduction of a spirocyclic moiety can have a significant impact on a molecule's physicochemical properties.

PropertyInfluence of Spirocyclic Moiety
Solubility Can be modulated depending on the nature of the spirocycle and its substituents.[6]
Lipophilicity (LogP) Often decreases with the introduction of a spirocycle containing heteroatoms.[3]
Metabolic Stability Can be improved by blocking potential sites of metabolism.[3][6]
Basicity (pKa) Can be tuned by the incorporation of basic nitrogen atoms within the spirocyclic framework.[6]
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of spiro lactams.[23][24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the protons provide valuable information about the stereochemistry and conformation of the molecule.[25]

    • ¹³C NMR: The chemical shift of the spiro carbon is a characteristic feature. The carbonyl carbon of the lactam typically appears in the range of 160-180 ppm.[25]

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These techniques are crucial for unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry.[13]

  • Infrared (IR) Spectroscopy: The stretching frequency of the lactam carbonyl group is a key diagnostic peak, typically appearing in the range of 1650-1780 cm⁻¹. The exact position depends on the ring size and substitution.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[24]

Applications in Drug Discovery

The unique structural and physicochemical properties of spiro lactams make them attractive scaffolds for the development of new therapeutic agents. They have shown promise in a wide range of therapeutic areas:

  • Antimicrobial Agents: Spiro-β-lactams have been investigated as antibacterial and antifungal agents.[2][10] Some spiro-penicillanates have demonstrated potent activity against HIV and Plasmodium.[10][26]

  • Anticancer Agents: Spirooxindole-lactams are a prominent class of compounds with significant anticancer activity.[27][28]

  • Enzyme Inhibitors: The rigid framework of spiro lactams makes them suitable for designing inhibitors of enzymes such as cholesterol acyltransferase.[2]

  • Peptidomimetics: Spiro-β-lactams have been designed as β-turn mimetics, which can mimic the secondary structure of peptides and are useful tools in studying protein-protein interactions.[14][15]

Diagram: Applications of Spiro Lactams in Drug Discovery

SpiroLactam_Applications cluster_applications Therapeutic Areas SpiroLactams Spiro Lactams Antimicrobial Antimicrobial SpiroLactams->Antimicrobial Anticancer Anticancer SpiroLactams->Anticancer EnzymeInhibitors Enzyme Inhibitors SpiroLactams->EnzymeInhibitors Peptidomimetics Peptidomimetics SpiroLactams->Peptidomimetics

Caption: Key therapeutic applications of spiro lactams.

Conclusion and Future Perspectives

Spiro lactams represent a fascinating and valuable class of compounds for medicinal chemistry and drug discovery. Their inherent three-dimensionality, coupled with the well-established biological relevance of the lactam moiety, provides a powerful platform for the design of novel therapeutics. The continued development of innovative and efficient synthetic methodologies will undoubtedly expand the accessible chemical space of spiro lactams, leading to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of the intricate relationship between three-dimensional molecular architecture and biological function deepens, the importance of spiro lactams in shaping the future of medicine is set to grow.

References

  • Strategies and methodologies for the construction of spiro-γ-lactams: an upd
  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI.
  • An update on the synthesis and reactivity of spiro-fused β-lactams.
  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing.
  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Chemical Methods for the Construction of Spirocyclic -Lactams and Their Biological Importance. Thieme.
  • Synthesis of optically active spiro-β-lactams by cycloadditions to α-alkylidene-β-lactams. ScienceDirect.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Selected Applications of Spirocycles in Medicinal Chemistry.
  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
  • Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Taylor & Francis Online.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and alleno
  • Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. NIH.
  • Full article: Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Taylor & Francis Online.
  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)
  • Intramolecular Formal [4 + 2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules.
  • Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams.
  • Spiro-β-lactams as Novel Broad-Spectrum Host-Directed Antiviral. i-deals.
  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Structures of selected spiro-β-lactams highlighting the most relevant ¹H and ¹³C chemical shifts for the stereochemistry assignment.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. NIH.
  • Synthesis and reactivity of spiro-fused beta-lactams.
  • Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols.
  • Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Thieme.
  • Biologically active γ-lactams and spirooxindoles.
  • Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis.
  • Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. MDPI.
  • Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Thieme.
  • General structures of spirocyclic β‐ and δ‐lactams.
  • Synthesis and reactivity of spiro-fused β-lactams. Semantic Scholar.
  • Spiro-Lactams as Novel Antimicrobial Agents. PubMed.
  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinform
  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Publishing.
  • Chartelline‐core spirooxindole‐β‐lactam synthesis
  • Spiro beta-lactams as beta-turn mimetics.
  • Design Synthesis and Antimicrobial Activity Studies of Some Novel Deriv
  • lactams highly active against HIV-1 and Plasmodium. Miguel Prudêncio's Lab.

Sources

Introduction: The Spirocyclic Advantage in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activity of the 1,4-Diazaspiro[4.5]decan-2-one Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced efficacy, selectivity, and superior pharmacokinetic properties is relentless. Spirocyclic compounds, characterized by two rings connected through a single common atom, have garnered significant attention as privileged scaffolds.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over more flexible, linear molecules. This rigidity can reduce the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and improved metabolic stability.[1][3]

The 1,4-diazaspiro[4.5]decan-2-one core is an exemplary representation of this molecular class. This guide provides a comprehensive technical overview of the demonstrated and potential biological activities of this scaffold, synthesizing data from peer-reviewed literature to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the diverse therapeutic applications of its derivatives, detail robust methodologies for biological evaluation, and present a forward-looking perspective on its potential.

Part 1: A Versatile Scaffold for Diverse Biological Targets

The 1,4-diazaspiro[4.5]decan-2-one framework has proven to be a remarkably versatile starting point for the development of potent and selective modulators of various biological targets. Its structure, featuring a piperidine ring fused to a hydantoin-like moiety, presents multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This has enabled the exploration of a wide range of therapeutic areas.

Below is a diagram illustrating the core scaffold and the key substitution points that have been exploited in the literature to generate diverse biological activities.

Scaffold_Substitution cluster_scaffold 1,4-Diazaspiro[4.5]decan-2-one Core cluster_labels Key Substitution Points scaffold scaffold N1 N1 Position: - Often substituted with alkyl or  aryl groups to modulate potency  and cell permeability. N1:e->scaffold:w N4 N4 Position: - Critical for interacting with  key residues in enzyme active  sites or receptor binding pockets. N4:e->scaffold:w Piperidine_Ring Piperidine Ring (Position 8 in related scaffolds): - Substitution here significantly  impacts selectivity, solubility,  and pharmacokinetic properties. Piperidine_Ring:e->scaffold:w

Caption: Core 1,4-Diazaspiro[4.5]decan-2-one scaffold and key modification sites.

Part 2: Survey of Demonstrated Biological Activities

Derivatives of the diazaspiro[4.5]decan-one scaffold have shown significant activity across multiple therapeutic modalities. The following table summarizes key findings from the literature, highlighting the scaffold's adaptability.

Biological ActivityTargetKey Derivative(s)Potency (IC₅₀ / MIC)Therapeutic AreaReference
Antifungal Chitin Synthase (CHS)2,8-diazaspiro[4.5]decan-1-one derivativesIC₅₀: 0.12 - 0.29 mMInfectious Disease[4]
Compound 4d vs C. albicansMIC: 0.04 mmol/LInfectious Disease[4]
Anti-Necroptosis RIPK1 Kinase2,8-diazaspiro[4.5]decan-1-one derivative 41 IC₅₀: 92 nMInflammatory Diseases[5]
Anti-Inflammatory TYK2/JAK1 Kinase2,8-diazaspiro[4.5]decan-1-one derivative 48 TYK2 IC₅₀: 6 nM; JAK1 IC₅₀: 37 nMInflammatory Bowel Disease[6]
Cardioprotection mPTP1,4,8-triazaspiro[4.5]decan-2-one derivative 14e High potency mPTP inhibitorIschemia-Reperfusion Injury[7][8]
CNS Modulation Sigma-1 (σ₁) Receptor1-oxa-8-azaspiro[4.5]decane derivativesKᵢ: 0.47 - 12.1 nMNeurodegenerative Disease/PET Imaging[9]
CNS Modulation Delta Opioid Receptor (DOR)1,3,8-triazaspiro[4.5]decane-2,4-dione derivativesSelective AgonistPain Management[10]
Antihypertensive α-Adrenergic Receptor8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-onesEffective α-blockersCardiovascular Disease[11]

Part 3: Methodologies for Investigating Biological Activity

To rigorously assess the potential of novel 1,4-diazaspiro[4.5]decan-2-one derivatives, a systematic and hierarchical screening approach is essential. The following protocols represent robust, self-validating systems for primary and secondary assays.

Workflow for Biological Activity Screening

The logical progression from a high-throughput primary screen to more complex cellular and in vivo models is critical for efficient drug discovery. This workflow ensures that resources are focused on the most promising candidates.

Screening_Workflow node_lib Compound Library (Diazaspiro[4.5]decan-2-one Derivatives) node_primary Primary Assay (e.g., Biochemical Enzyme Inhibition) node_lib->node_primary node_dose Dose-Response & IC₅₀ Determination node_primary->node_dose Active 'Hits' node_secondary Secondary Assay (e.g., Cell-Based Functional Assay) node_dose->node_secondary node_selectivity Selectivity Profiling (Against related targets) node_secondary->node_selectivity node_adme In Vitro ADME/Tox (Metabolic stability, cytotoxicity) node_selectivity->node_adme node_invivo In Vivo Model (Disease-relevant animal model) node_adme->node_invivo Lead Candidate

Caption: A typical screening cascade for evaluating novel chemical entities.

Protocol 1: Kinase Inhibition Assay (e.g., RIPK1 or JAK1)

Principle: This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of a target kinase. The transfer of a phosphate group from ATP to a substrate peptide is measured, often via a luminescence-based system where light output is proportional to the amount of ATP remaining.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The magnesium ion is a critical cofactor for kinase activity.

    • Enzyme Dilution: Dilute the recombinant human kinase (e.g., RIPK1) to the desired working concentration (e.g., 2x final concentration) in kinase buffer.

    • Substrate/ATP Mix: Prepare a 2x solution of the specific peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors can be accurately assessed.

    • Test Compounds: Serially dilute the 1,4-diazaspiro[4.5]decan-2-one derivatives in 100% DMSO, followed by an intermediate dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound dilution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO (negative control, 100% activity) or a known potent inhibitor (positive control).

    • Add 5 µL of the 2x kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature. The duration is optimized to keep the reaction within the linear range (typically <20% ATP consumption).

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Necroptosis Inhibition Assay

Principle: This assay evaluates a compound's ability to protect cells from induced necroptosis, a form of programmed cell death dependent on RIPK1. Human monocytic U937 cells are a well-established model for this pathway.[5]

Methodology:

  • Cell Culture: Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Assay Setup:

    • Seed U937 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Pre-treat the cells with a pan-caspase inhibitor (e.g., z-VAD-fmk) for 1 hour. This is a critical step to block apoptosis and ensure that the observed cell death occurs via the necroptotic pathway.

    • Add serial dilutions of the test compounds to the wells and incubate for 1 hour.

  • Induction of Necroptosis:

    • Induce necroptosis by adding a combination of TNF-α (Tumor Necrosis Factor-alpha) and a SMAC mimetic (e.g., birinapant). TNF-α activates the death receptor pathway, while the SMAC mimetic inhibits cellular inhibitors of apoptosis proteins (cIAPs), shunting the signal towards necroptosis.

  • Viability Measurement:

    • Incubate the plate for 24 hours at 37°C.

    • Assess cell viability using a reagent like CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and viability.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to untreated controls (100% viability) and TNF-α/SMAC mimetic-treated controls (0% protection).

    • Calculate the EC₅₀ value, representing the concentration at which the compound provides 50% protection from necroptosis.

Protocol 3: Antifungal Susceptibility Testing (Microbroth Dilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus. This follows the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Inoculum Preparation:

    • Culture a fungal strain (e.g., Candida albicans) on an agar plate.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This ensures a standardized starting concentration of fungal cells.

    • Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Compound Plating:

    • In a 96-well microtiter plate, add 100 µL of RPMI medium to all wells.

    • Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (no compound) and a sterility control well (no fungus).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined by visual inspection as the lowest concentration of the compound where no visible growth is observed. This can be aided by using a colorimetric indicator like resazurin, which changes color in the presence of metabolic activity.

Part 4: Key Signaling Pathways and Mechanism of Action

Understanding the mechanism of action requires visualizing how these compounds interact with cellular signaling pathways.

Inhibition of the JAK-STAT Pathway

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent dual inhibitors of TYK2 and JAK1.[6] These kinases are central to signaling by inflammatory cytokines. Inhibition of their activity blocks the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Inside Nucleus cytokine Inflammatory Cytokine (e.g., IL-6, IFN) receptor Cytokine Receptor cytokine->receptor Binding jak TYK2 / JAK1 receptor->jak Activation stat STAT jak->stat Phosphorylation jak->stat p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription inhibitor Diazaspiro[4.5]decan-1-one Inhibitor inhibitor->jak Inhibition

Caption: Inhibition of the TYK2/JAK1-STAT signaling pathway by a spirocyclic inhibitor.

Conclusion and Future Directions

The 1,4-diazaspiro[4.5]decan-2-one scaffold and its close analogs represent a highly successful and versatile platform in medicinal chemistry. The literature provides compelling evidence of its utility in generating potent and selective inhibitors for a diverse range of biological targets, including kinases, enzymes, and GPCRs. The rigid, three-dimensional nature of the spirocyclic core is a key contributor to the favorable pharmacological properties observed in its derivatives.

Future research should focus on:

  • Expanding Therapeutic Targets: Exploring the scaffold's potential against other target classes, such as proteases, epigenetic targets, or protein-protein interactions.

  • Structure-Based Design: Leveraging the growing number of crystal structures of targets in complex with ligands to rationally design next-generation derivatives with improved potency and selectivity.

  • Novel Modalities: Utilizing the scaffold as a foundation for developing targeted protein degraders (PROTACs) or molecular glues, where its rigid structure can provide an optimal vector for linking a target-binding moiety to an E3 ligase ligand.

This guide has provided a technical foundation for understanding and exploring the biological potential of the 1,4-diazaspiro[4.5]decan-2-one core. The methodologies and insights presented herein are intended to empower researchers to effectively harness this privileged scaffold in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. Retrieved January 15, 2026.
  • El-Telbany, F. A., Ghoneim, K. M., & Khalifa, M. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie, 32(1), 22-24.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References. Retrieved January 15, 2026.
  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • ResearchGate. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved January 15, 2026.
  • SFERA - Unife. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • ResearchGate. (2026). 1-oxa-3,7-diazaspiro[4.
  • PubMed. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 27(8), 1057-1066.
  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Benchchem. (n.d.). 2-Methyl-2,6-diazaspiro[4.5]decan-3-one. Retrieved January 15, 2026.
  • ResearchGate. (2022). Identification of a Novel 2,8-Diazaspiro[4.
  • ACS Publications. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3737–3755.
  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • PubMed Central. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 14(18), 3326–3335.

Sources

The Ascendant Scaffold: A Technical Guide to 1,4-Diazaspiro[4.5]decane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazaspiro[4.5]decane core, a unique three-dimensional spirocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural rigidity, coupled with the synthetic tractability to introduce diverse functionalities, has positioned it as a cornerstone for the development of novel therapeutics targeting a wide array of biological entities. This guide provides an in-depth exploration of the synthesis, multifaceted pharmacological applications, and structure-activity relationships of 1,4-diazaspiro[4.5]decane derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into established and innovative synthetic pathways, dissect the nuanced interactions with various receptors and enzymes, and illuminate the path forward for the next generation of therapeutics built upon this remarkable chemical architecture.

The Architectural Advantage: Introduction to the 1,4-Diazaspiro[4.5]decane Core

The 1,4-diazaspiro[4.5]decane scaffold is characterized by a piperidine ring fused at the C4 position to an imidazolidine or related five-membered diazacycle. This spirocyclic arrangement imparts a defined three-dimensional geometry, which is a significant departure from the often-planar structures of many traditional drug molecules. This topographical complexity allows for more specific and high-affinity interactions with the intricate binding pockets of biological targets, a crucial factor in enhancing potency and selectivity. The presence of multiple nitrogen atoms provides key sites for hydrogen bonding and salt bridge formation, while the carbon skeleton offers a versatile platform for substitution, enabling the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.

Constructing the Core: Synthetic Strategies for 1,4-Diazaspiro[4.5]decane Derivatives

The synthesis of the 1,4-diazaspiro[4.5]decane core and its analogs can be achieved through several strategic approaches, ranging from classical multi-step sequences to more convergent multicomponent reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Multi-step Synthesis of Spiro-Hydantoins

A common and effective method for the synthesis of 1,3-diazaspiro[4.5]decane-2,4-diones (spiro-hydantoins) involves a three-step process. This approach is particularly useful for generating N-1 monosubstituted derivatives, which are of significant pharmacological interest.[1]

Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [1]

  • Step 1: Strecker Reaction. 4-Phenylcyclohexanone is reacted with methylamine hydrochloride and potassium cyanide in a mixture of water and methanol to yield 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile.

  • Step 2: Ureido Formation. The resulting aminonitrile is treated with potassium cyanate in the presence of acetic acid and water to form the corresponding ureido derivative.

  • Step 3: Cyclization and Hydrolysis. The ureido intermediate is cyclized using a base, such as sodium hydride in dry DMF. Subsequent acid hydrolysis yields the final product, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

This method is advantageous due to its cost-effectiveness and the high yields of the intermediates, which often do not require extensive purification.[1]

Diagram: Synthetic Workflow for Spiro-Hydantoins

G A 4-Phenylcyclohexanone B 1-(Methylamino)-4-phenyl- cyclohexane-1-carbonitrile A->B  Methylamine HCl, KCN (Strecker Reaction) C Ureido Derivative B->C  KOCN, Acetic Acid (Ureido Formation) D 1-Methyl-8-phenyl-1,3- diazaspiro[4.5]decane-2,4-dione C->D  1. NaH, DMF  2. H3O+ (Cyclization/Hydrolysis)

Caption: Multi-step synthesis of a spiro-hydantoin derivative.

Ugi Multicomponent Reaction for Spirocyclic Scaffolds

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of diverse molecular scaffolds.[2] This one-pot reaction, involving an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide, can be adapted to synthesize complex spirocyclic systems, including precursors to 1,4-diazaspiro[4.5]decane derivatives.[3][4] The efficiency and convergence of the Ugi reaction make it an attractive strategy for building libraries of compounds for high-throughput screening.

Experimental Protocol: Ugi-4CR for the Synthesis of a Precursor to a 3-Bromoazaspiro[4.5]trienone [4]

  • Step 1: Ugi Reaction. A mixture of a p-methoxyphenyl-protected amine, a cyclohexanone derivative, a carboxylic acid, and an isocyanide is stirred in methanol at room temperature for 72 hours.

  • Step 2: Purification. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Ugi product.

  • Step 3: Post-Ugi Transformation (ipso-Bromocyclization). The purified Ugi product is then subjected to a bromine-mediated ipso-cyclization to afford the final azaspiro[4.5]trienone.

The versatility of the Ugi reaction allows for the introduction of multiple points of diversity in a single step, making it a highly efficient method for exploring the chemical space around the spirocyclic core.

Diagram: Ugi Reaction for Spirocycle Synthesis

G cluster_0 Ugi Four-Component Reaction Amine Amine Ugi Product Ugi Product Amine->Ugi Product Ketone Ketone Ketone->Ugi Product Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi Product Isocyanide Isocyanide Isocyanide->Ugi Product Spirocyclic Product Spirocyclic Product Ugi Product->Spirocyclic Product  Post-Ugi  Transformation

Caption: General workflow of a Ugi-4CR for spirocycle synthesis.

A Spectrum of Activity: Pharmacological Applications

Derivatives of 1,4-diazaspiro[4.5]decane have demonstrated a remarkable range of biological activities, underscoring their potential as therapeutic agents for a variety of diseases.

Central Nervous System (CNS) Targets
  • Opioid Receptors: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of selective delta (δ) opioid receptor agonists.[5][6][7] These compounds show promise as analgesics for inflammatory pain with a potential for reduced side effects compared to traditional opioids.[7]

  • Sigma-1 (σ1) Receptors: Radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as potent and selective ligands for the σ1 receptor.[8] These compounds have shown high accumulation in tumors in preclinical models, highlighting their potential as PET imaging agents for cancer diagnosis.[8]

  • Serotonin and Adrenergic Receptors: Certain 1,4-dioxa-spiro[4.5]decane derivatives exhibit high affinity for both 5-HT1A and α1-adrenergic receptors, acting as either agonists or antagonists depending on their substitution patterns.[9][10] This dual activity could be beneficial in the treatment of complex neurological and psychiatric disorders.

  • Muscarinic Receptors: Analogs such as 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[11] These compounds have shown the ability to improve cognitive deficits in animal models.[11]

Anticancer Activity

Derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated moderate to high inhibitory activity against various cancer cell lines, including liver, prostate, and colorectal carcinoma.[12][13] The mechanism of action is thought to involve the induction of apoptosis in cancer cells.

Cardioprotective Effects

1,4,8-Triazaspiro[4.5]decan-2-one derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP).[14][15][16] By inhibiting the opening of the mPTP, these compounds can protect cardiac cells from death during ischemia-reperfusion injury, a common event following a heart attack.[14][15][16]

Table 1: Summary of Biological Activities of 1,4-Diazaspiro[4.5]decane Derivatives and Analogs

ScaffoldTargetBiological ActivityPotential Therapeutic Area
1,3,8-Triazaspiro[4.5]decane-2,4-dioneδ Opioid ReceptorAgonistPain
1,4-Dioxa-8-azaspiro[4.5]decaneσ1 ReceptorLigandCancer Imaging
1,4-Dioxa-spiro[4.5]decane5-HT1A and α1-Adrenergic ReceptorsAgonist/AntagonistCNS Disorders
1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic ReceptorAgonistAlzheimer's Disease
1-Thia-4-azaspiro[4.5]decaneVariousCytotoxicCancer
1,4,8-Triazaspiro[4.5]decan-2-oneMitochondrial Permeability Transition PoreInhibitorCardioprotection

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The therapeutic efficacy of 1,4-diazaspiro[4.5]decane derivatives is intricately linked to their specific substitution patterns. Understanding the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.

For instance, in the case of 1,4-dioxa-spiro[4.5]decane based ligands targeting 5-HT1A and α1-adrenergic receptors, the nature of the arylpiperazine moiety and the length of the linker chain have been shown to be critical determinants of affinity and functional activity.[9][10] Similarly, for M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane scaffold, modifications at the 2 and 3-positions of the furanone ring significantly impact receptor affinity and selectivity over M2 receptors.[11]

Diagram: Key Structural Elements for SAR

Caption: Generalized SAR for 1,4-diazaspiro[4.5]decane derivatives.

Future Perspectives and Conclusion

The 1,4-diazaspiro[4.5]decane scaffold and its heteroatom-substituted analogs represent a fertile ground for the discovery of novel therapeutic agents. The continued development of innovative synthetic methodologies, including asymmetric syntheses to access enantiomerically pure compounds, will undoubtedly expand the accessible chemical space. Furthermore, the application of computational modeling and structure-based drug design will enable a more profound understanding of the molecular interactions governing the biological activity of these compounds, paving the way for the creation of next-generation therapeutics with enhanced efficacy and safety profiles. The versatility and proven track record of this spirocyclic core ensure its enduring prominence in the landscape of modern drug discovery.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Franchini, S., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-266. [Link]

  • Franchini, S., et al. (2014). Structure–affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α 1 and 5-HT1A receptors. ResearchGate. [Link]

  • Gavalas, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7151. [Link]

  • Nishiyama, S., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(19), 2774-2785. [Link]

  • Pedriali, G., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.unife.it. [Link]

  • Sun, A., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 458. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Migraine Science Collaborative. [Link]

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]

  • Banfi, L., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. PubMed Central. [Link]

  • Banfi, L., et al. (2020). Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central. [Link]

  • El-Sayed, W. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PubMed Central. [Link]

  • Gomez-Ayuso, J., et al. (2022). Synthesis of Fully Functionalized 3-Bromoazaspiro[4.5]trienones through Ugi Four-Component Reaction (Ugi-4CR)

Sources

An In-depth Technical Guide on the Theoretical Studies of 1,4-Diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a particularly promising class of molecules.[1] The inherent three-dimensionality and conformational rigidity of the spiro junction offer a unique advantage in drug design, allowing for precise spatial orientation of functional groups for optimal interaction with biological targets.[1] This structural constraint can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. Among the diverse array of spiro heterocycles, the 1,4-diazaspiro[4.5]decan-2-one core represents a scaffold of significant interest, serving as a foundational structure for compounds with potential therapeutic applications in areas ranging from neurological disorders to infectious diseases.[2][3]

This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to elucidate the structural, electronic, and biological properties of 1,4-diazaspiro[4.5]decan-2-one and its derivatives. By leveraging in silico techniques, researchers can gain profound insights into this versatile scaffold, thereby accelerating the drug discovery and development process.

Synthetic Pathways and Spectroscopic Characterization

Proposed Synthetic Workflow:

A 4-Piperidone B Strecker Reaction (e.g., KCN, (NH4)2CO3) A->B C α-Amino Nitrile Intermediate B->C D Hydrolysis C->D E α-Amino Acid D->E F Cyclization (e.g., with urea or a phosgene equivalent) E->F G 1,4-Diazaspiro[4.5]decan-2-one F->G

Caption: A proposed synthetic pathway to 1,4-diazaspiro[4.5]decan-2-one.

Predicted Spectroscopic Signatures:

A thorough spectroscopic analysis is crucial for the structural confirmation of synthesized compounds. Based on the analysis of related structures, the following spectral characteristics for 1,4-diazaspiro[4.5]decan-2-one can be anticipated:[4][5]

  • ¹H NMR: Resonances corresponding to the protons on the piperidine and hydantoin rings. The chemical shifts and coupling patterns would be indicative of the conformational preferences of the spiro system.

  • ¹³C NMR: Characteristic peaks for the carbonyl carbon of the lactam, the spiro carbon, and the carbons of the piperidine and hydantoin rings.

  • IR Spectroscopy: A prominent absorption band corresponding to the C=O stretching vibration of the lactam, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations would also be observable.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound (C₈H₁₄N₂O, MW: 154.21 g/mol ).[2]

Core Theoretical Investigations: A Methodological Framework

Computational chemistry provides a powerful toolkit for exploring the molecular properties of 1,4-diazaspiro[4.5]decan-2-one in silico.[6] These theoretical studies can guide synthetic efforts and provide a rational basis for understanding biological activity.

Conformational Analysis

The conformational flexibility of the piperidine ring in the spiro system can significantly influence the overall shape of the molecule and its interaction with biological targets. A comprehensive conformational analysis is therefore a critical first step in any theoretical investigation.

Experimental Protocol: Conformational Search using Density Functional Theory (DFT)

  • Initial Structure Generation: Generate a starting 3D structure of 1,4-diazaspiro[4.5]decan-2-one.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm to explore the potential energy surface and identify low-energy conformers.

  • Geometry Optimization: Each identified conformer should be subjected to geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7][8]

  • Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

  • Boltzmann Population Analysis: Based on the calculated relative energies, determine the Boltzmann population of each conformer at a given temperature to identify the most predominant structures.

A Initial 3D Structure B Conformational Search A->B C Set of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E Optimized Conformers D->E F Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) E->F G Relative Energies F->G H Boltzmann Population Analysis G->H I Predominant Conformers H->I

Caption: Workflow for conformational analysis of 1,4-diazaspiro[4.5]decan-2-one.

Quantum Chemical Calculations

DFT calculations can provide a wealth of information about the electronic properties of the molecule, which are crucial for understanding its reactivity and potential interactions.

Key Parameters from DFT Calculations:

ParameterDescriptionSignificance
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is important for predicting non-covalent interactions.
Natural Bond Orbital (NBO) Analysis A method for studying charge distribution and intra- and intermolecular interactions.Provides insights into hyperconjugative interactions and charge delocalization within the molecule.[7]
Dipole Moment A measure of the overall polarity of the molecule.Influences the solubility and membrane permeability of the compound.[7]
Molecular Docking Studies

To explore the potential of 1,4-diazaspiro[4.5]decan-2-one as a therapeutic agent, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with specific protein targets. The choice of target can be guided by the known activities of related spiro compounds, such as chitin synthase for antifungal applications or RIPK1 for inflammatory diseases.[3][9]

Experimental Protocol: Molecular Docking

  • Target Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Prepare the 3D structure of the lowest energy conformer of 1,4-diazaspiro[4.5]decan-2-one. Assign charges and define rotatable bonds.

  • Binding Site Definition: Identify the active site or binding pocket of the target protein.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the protein's active site.

  • Pose Analysis and Scoring: Analyze the predicted binding poses based on their scoring functions, which estimate the binding affinity. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

cluster_protein Protein Preparation cluster_ligand Ligand Preparation A Obtain Protein Structure (PDB) B Prepare Protein (add hydrogens, remove water) A->B E Define Binding Site B->E C Lowest Energy Conformer of Ligand D Prepare Ligand (assign charges, define rotatable bonds) C->D D->E F Molecular Docking Simulation E->F G Analyze Binding Poses and Scoring F->G H Identify Key Interactions G->H

Caption: A generalized workflow for molecular docking studies.

Potential Therapeutic Applications

The versatility of the 1,4-diazaspiro[4.5]decan-2-one scaffold is highlighted by the diverse biological activities reported for its derivatives. These findings suggest several promising avenues for future drug discovery efforts centered on this core structure:

  • Antifungal Agents: Derivatives of diazaspiro[4.5]decan-1-one have shown potent inhibition of chitin synthase, a crucial enzyme in fungal cell wall biosynthesis.[3] This makes the scaffold a promising starting point for the development of novel antifungal drugs.

  • Anti-inflammatory Agents: The discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors points to their potential in treating inflammatory diseases driven by necroptosis.[9]

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: 1,4,8-triaza-spiro[4.5]decan-2-one derivatives have been identified as inhibitors of mPTP opening, suggesting their potential in treating conditions such as ischemia-reperfusion injury.[5][10]

Conclusion

The 1,4-diazaspiro[4.5]decan-2-one core represents a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. The theoretical and computational methodologies outlined in this guide provide a robust framework for elucidating the structure-activity relationships of this promising class of compounds. By integrating these in silico approaches with traditional synthetic and biological evaluation, researchers can unlock the full therapeutic potential of the 1,4-diazaspiro[4.5]decan-2-one scaffold and accelerate the development of next-generation therapeutics.

References

  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1749. [Link]

  • Papanastasiou, V., Kourounakis, S., Gkoksal, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Reyes-Helgueras, L. L., Santillan, R., & Farfán, N. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Molecules, 28(13), 5089. [Link]

  • El-Gohary, A. R., & Al-Amshany, Z. M. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8223-8240. [Link]

  • El-Gohary, A. R., & Al-Amshany, Z. M. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. ResearchGate. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.unife.it. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, H. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 27(22), 115086. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. PubChem. [Link]

  • MySkinRecipes. (n.d.). 1,4-Diazaspiro[4.5]decan-2-one. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Diazaspiro[4.5]decane. PubChem. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R. A., El-Tahir, K. E. H., & Al-Obaid, A. M. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Pharmaceuticals, 16(3), 469. [Link]

  • Krasavin, M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17531. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[4.5]decan-2-one. PubChem. [Link]

  • El-Damasy, A. K., Ke, Y., & Zhang, Q. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • Wang, J., Zhang, Y., Wang, Y., & Wang, J. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

Sources

Methodological & Application

Enantioselective Synthesis of Spiro-Lactams: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Allure of Spiro-Lactams in Drug Discovery

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, imparting a unique three-dimensional architecture that is highly sought after for enhancing target engagement and optimizing pharmacokinetic profiles. Among these, spiro-lactams, which feature a spirocyclic junction at the carbon adjacent to the lactam nitrogen or carbonyl, represent a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents.[1][2] The rigid, well-defined spatial arrangement of substituents emanating from the spirocenter allows for precise probing of biological space, often leading to improved potency, selectivity, and metabolic stability.[3] Consequently, the development of robust and stereocontrolled methods for their synthesis is a paramount objective for researchers in drug development and organic synthesis.

This comprehensive guide provides an in-depth exploration of contemporary strategies for the enantioselective synthesis of spiro-lactams. Moving beyond a mere recitation of procedures, this document delves into the mechanistic rationale behind catalyst selection, reaction design, and procedural nuances. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the confident application of these powerful synthetic tools. We will explore key organocatalytic and transition-metal-catalyzed methodologies, complete with detailed, field-tested protocols.

I. Organocatalytic Pathways to Chiral Spiro-Lactams: The Power of Asymmetric Cascade Reactions

Organocatalysis has revolutionized asymmetric synthesis by offering a powerful alternative to traditional metal-based catalysts. These small organic molecules operate through distinct activation modes, such as enamine and iminium ion formation, or through hydrogen bonding interactions, to create a chiral environment that directs the stereochemical outcome of a reaction. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly well-suited for the rapid construction of complex molecular architectures like spiro-lactams from simple precursors.[4]

A. Bifunctional Amine-Thiourea Catalysis for Spiro-γ-Lactam Oxindoles

Spirooxindoles are a prominent class of spiro-lactams with a broad spectrum of biological activities.[1][5] One highly effective strategy for their enantioselective synthesis involves a one-pot, three-component cascade reaction catalyzed by a bifunctional cinchona alkaloid-derived thiourea. This catalyst utilizes the tertiary amine of the cinchona alkaloid to activate the substrate as a nucleophile (enamine catalysis), while the thiourea moiety acts as a hydrogen-bond donor to activate the electrophile and control the stereochemistry.

A notable example is the synthesis of spiro-γ-lactam oxindoles bearing three contiguous stereocenters through a thiol-Michael/Mannich/lactamization sequence.[6] This approach demonstrates the power of organocatalysis to orchestrate a complex series of transformations with high diastereo- and enantiocontrol.

Conceptual Workflow: Bifunctional Catalysis

G cluster_0 Catalytic Cycle Catalyst Bifunctional Catalyst (e.g., Cinchona-Thiourea) Substrate_B α,β-Unsaturated Aldehyde Catalyst->Substrate_B Iminium Activation Substrate_A β-Ketoamide Intermediate_1 Enamine Intermediate Substrate_A->Intermediate_1 Enamine Formation with Catalyst Intermediate_2 Michael Adduct Intermediate_1->Intermediate_2 Enantioselective Michael Addition Intermediate_3 Hemiaminal Intermediate_2->Intermediate_3 Intramolecular Hemiaminal Annulation Product Spiro-δ-lactam Intermediate_3->Product Lactamization Product->Catalyst Catalyst Regeneration

Caption: Organocascade for spiro-δ-lactam synthesis.

Detailed Protocol 1: Organocatalytic Synthesis of Thiolated Spiro-γ-Lactam Oxindoles [6]

  • Materials:

    • Fluorous bifunctional cinchona alkaloid/thiourea organocatalyst (e.g., (DHQD)2PHAL-derived thiourea)

    • Methyleneindolinone (1.0 equiv)

    • Aromatic thiol (1.2 equiv)

    • N-Boc-α-amino-α'-aryl-acetaldehyde (1.5 equiv)

    • Toluene (or other suitable anhydrous solvent)

    • Molecular sieves (4 Å)

  • Procedure:

    • To a flame-dried reaction vial containing a magnetic stir bar, add the methyleneindolinone, the fluorous bifunctional organocatalyst (10 mol %), and 4 Å molecular sieves.

    • Purge the vial with an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous toluene via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add the aromatic thiol and stir for an additional 10 minutes.

    • Add the N-Boc-α-amino-α'-aryl-acetaldehyde.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-γ-lactam oxindole.

    • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

  • Trustworthiness & Self-Validation:

    • The diastereomeric ratio (dr) can be determined from the crude ¹H NMR spectrum before purification.

    • The use of a fluorous-tagged catalyst allows for its recovery and reuse, which can be a cost-effective and sustainable approach.[6]

    • Consistent enantioselectivity across multiple runs validates the catalyst's performance and the robustness of the protocol.

EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)dr
110Toluene25248595>20:1
210CH2Cl22536789215:1
35Toluene25487594>20:1

Table 1. Representative results for the organocatalytic synthesis of thiolated spiro-γ-lactam oxindoles.

II. Transition-Metal Catalysis: Forging Spiro-Lactams with Precision

Transition-metal catalysis offers a complementary and powerful suite of tools for the enantioselective synthesis of spiro-lactams. These methods often rely on the unique reactivity of metal centers to orchestrate transformations that are not readily accessible through other means. The choice of metal and, critically, the chiral ligand are paramount in achieving high levels of stereocontrol.

A. Iridium-Catalyzed Enantioselective Intramolecular C-H Amidation

A sophisticated approach to spiro-lactams involves the direct functionalization of C-H bonds. Iridium-catalyzed nitrenoid transfer to an aromatic ipso-carbon represents a powerful strategy for constructing the spiro-lactam core.[7] This dearomatizing intramolecular diamination of phenols provides access to complex spirocyclic structures. The stereochemical outcome is dictated by the chiral ligand coordinated to the iridium center, which effectively shields one face of the substrate from the approaching nitrenoid.

Conceptual Workflow: Ir-Catalyzed C-H Amidation

G cluster_0 Catalytic Cycle Ir_precatalyst [Ir(cod)Cl]₂ Ligand Chiral Ligand (L) Active_Ir_catalyst [Ir(L)]+ Substrate Arenol-derived 1,4,2-dioxazol-5-one Nitrenoid_source Substrate Ir_nitrenoid Ir(III)-Nitrenoid Complex Spirolactam Chiral Spiro-lactam Ir_nitrenoid->Spirolactam Intramolecular C-H Amidation (Ipso-attack) Spirolactam->Active_Ir_catalyst Catalyst Regeneration Ir_precatalystLigand Ir_precatalystLigand Ir_precatalystLigand->Active_Ir_catalyst Activation Active_Ir_catalystNitrenoid_source Active_Ir_catalystNitrenoid_source Active_Ir_catalystNitrenoid_source->Ir_nitrenoid Nitrenoid Formation

Caption: Iridium-catalyzed enantioselective spirolactam synthesis.

B. Nickel-Catalyzed Enantioselective α-Spirocyclization of Lactones

A recent innovation in the field is the nickel-catalyzed enantioselective α-spirocyclization of lactones.[8][9] This method allows for the formation of 5-, 6-, and 7-membered spirocyclic rings through the intramolecular addition of a lactone enolate to an aryl nitrile.[9] The use of a chiral Mandyphos ligand in conjunction with a nickel catalyst is crucial for inducing high enantioselectivity.[8] This strategy provides access to valuable β-keto lactone products, which are versatile intermediates for further synthetic manipulations.

Detailed Protocol 2: Nickel-Catalyzed Enantioselective α-Spirocyclization [8][9]

  • Materials:

    • Ni(COD)₂ (5 mol %)

    • Chiral Mandyphos ligand (e.g., SL-M004-1, 6 mol %)

    • α-alkylated lactone with a tethered aryl nitrile (1.0 equiv)

    • LHMDS (1.1 equiv)

    • Anhydrous 1,4-dioxane

    • Hydrochloric acid (1 M)

  • Procedure:

    • In a glovebox, add Ni(COD)₂ and the chiral Mandyphos ligand to a flame-dried reaction vial equipped with a magnetic stir bar.

    • Add anhydrous 1,4-dioxane and stir the mixture for 15 minutes at room temperature to form the active catalyst.

    • In a separate vial, dissolve the α-alkylated lactone substrate in anhydrous 1,4-dioxane.

    • Add the substrate solution to the catalyst mixture.

    • Add LHMDS dropwise to the reaction mixture at room temperature.

    • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Add 1 M HCl to hydrolyze the intermediate N-aryl imine.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC.

  • Expertise & Experience:

    • The choice of base and its stoichiometry can be critical in minimizing the non-catalyzed background reaction, which would otherwise lead to a racemic product.[8]

    • The hydrolysis step is essential to convert the initially formed N-aryl imine to the final β-keto lactone product.[8]

    • The enantioselectivity of this reaction can be sensitive to the ring size being formed, with 7-membered rings often giving the highest enantiomeric excess.[8][9]

EntryRing SizeLigandTemp (°C)Time (h)Yield (%)ee (%)
15-memberedSL-M004-160127584
26-memberedSL-M004-160126850
37-memberedSL-M001-160125790

Table 2. Representative results for the Ni-catalyzed enantioselective α-spirocyclization of lactones.[8]

III. Conclusion and Future Outlook

The enantioselective synthesis of spiro-lactams is a vibrant and rapidly evolving field of chemical research. The organocatalytic and transition-metal-catalyzed methods detailed in this guide represent some of the most powerful and versatile strategies currently available. The ability to construct these architecturally complex and medicinally relevant scaffolds with high levels of stereocontrol from readily available starting materials is a testament to the ingenuity of modern synthetic chemistry.

Future advancements will likely focus on the development of even more efficient and selective catalysts, the expansion of substrate scope to include more diverse and functionalized building blocks, and the application of these methods to the total synthesis of complex natural products and the development of novel therapeutic agents. As our understanding of asymmetric catalysis deepens, so too will our ability to design and create the next generation of spiro-lactam-containing molecules with tailored biological functions.

References

  • Huang, Y. et al. (2014). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry, 79(18), 8679–8687. [Link]

  • Maji, B. et al. (2013). Highly Diastereo and Enantioselective Synthesis of α-spiro-δ-lactams via Organocascade Reaction. Angewandte Chemie International Edition, 52(23), 6033-6037. [Link]

  • Pérez-Gómez, A. et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3538-3559. [Link]

  • Wang, P. et al. (2021). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Green Synthesis and Catalysis, 2(3), 241-258. [Link]

  • Reeves, J. T. et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]

  • Li, J. et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(16), 2978–2982. [Link]

  • Wang, Y. et al. (2024). Asymmetric synthesis of chiral spiro-piperidine oxindoles with polyaromatic scaffolds using a vinylogous Mannich/annulation/acylation process. Chemical Communications. [Link]

  • Alba, A-N. et al. (2011). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 1(9), 1089-1098. [Link]

  • Zhu, B-H. et al. (2021). Enantioselective Access to Spirolactams via Nitrenoid Transfer Enabled by Enhanced Noncovalent Interactions. Journal of the American Chemical Society, 143(17), 6646–6654. [Link]

  • Lemen, G. S. et al. (2022). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. The Journal of Organic Chemistry, 87(17), 11847-11852. [Link]

  • Shi, F. et al. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 54, 8873-8888. [Link]

  • Wang, Y. et al. (2024). Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. Organic Letters. [Link]

  • Chiacchio, M. A. et al. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Molecules, 29(10), 2294. [Link]

  • Shi, F. et al. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Semantic Scholar. [Link]

  • Zhang, Z. et al. (2020). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications, 56, 1269-1272. [Link]

  • Wang, Z-X. et al. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. Organic Letters. [Link]

  • Chen, S. (2018). Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. University of South Florida Scholar Commons. [Link]

  • D'hooghe, M. & De Kimpe, N. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Topics in Heterocyclic Chemistry, 22, 213-251. [Link]

  • Wang, Z-X. et al. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial. Organic Letters. [Link]

  • Reeves, J. T. et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. National Institutes of Health. [Link]

Sources

Guide to the Synthesis of 8-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione from N-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis of the spiro-hydantoin, 8-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione, utilizing N-benzyl-4-piperidone as the starting ketone. The protocol is centered on the robust and efficient Bucherer-Bergs multicomponent reaction. This guide details the underlying reaction mechanism, offers a field-proven, step-by-step experimental protocol, and addresses critical safety considerations, troubleshooting, and data interpretation. The content is designed for researchers in medicinal chemistry and drug development seeking to synthesize spirocyclic scaffolds with high therapeutic potential.

Introduction and Strategic Overview

Spiro-hydantoins (spiro-imidazolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications as anticonvulsants, antidiabetics, and aldose reductase inhibitors.[1][2] Their rigid, three-dimensional structure allows for precise orientation of substituents, making them ideal for exploring chemical space and optimizing interactions with biological targets.

This guide focuses on the synthesis of a specific spiro-hydantoin derived from N-benzyl-4-piperidone. It is important to clarify the precise chemical structure resulting from the chosen synthetic route. The user topic specified "1,4-Diazaspiro[4.5]decan-2-one," which is a spiro-piperazinone structure. However, the most direct, high-yield, and historically significant method for converting a ketone into a spirocyclic diamide structure is the Bucherer-Bergs reaction .[3][4] This reaction reliably produces a hydantoin, which is a 1,3-diaza-2,4-dione system.

Therefore, the product of the Bucherer-Bergs reaction with N-benzyl-4-piperidone is 8-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione . This application note is dedicated to this specific, high-value compound, as it represents the most scientifically sound and practical synthetic target from the specified starting material.

The Bucherer-Bergs reaction is a one-pot, multicomponent synthesis that combines a ketone, a cyanide salt (e.g., potassium cyanide), and ammonium carbonate to form a hydantoin.[5] Its operational simplicity, use of readily available reagents, and broad applicability make it a cornerstone of heterocyclic chemistry.[1]

The Bucherer-Bergs Reaction: Mechanism and Rationale

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The synthesis proceeds through several well-established intermediates.[6][7] The overall transformation is a testament to the elegant convergence of fundamental organic reactions.

Causality Behind Experimental Choices:

  • Reagent Selection: A combination of potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) is standard. Ammonium carbonate is a versatile reagent, acting as a source of both ammonia (NH₃) for imine formation and carbon dioxide (CO₂) for the final cyclization, while also buffering the reaction medium.[5]

  • Solvent System: An aqueous ethanol mixture is typically employed. Ethanol helps to solubilize the organic ketone (N-benzyl-4-piperidone), while water is necessary to dissolve the inorganic salts (KCN and ammonium carbonate), creating a homogenous reaction environment.[1]

  • pH Control: The reaction is most efficient at a slightly alkaline pH of approximately 8-9. This pH is naturally established by the ammonium carbonate buffer. Acidic conditions would hinder the formation of the initial cyanohydrin and promote the release of highly toxic HCN gas, while strongly basic conditions can lead to cyanide degradation.[5]

  • Temperature: Heating the reaction to reflux (typically 80-100°C) is necessary to overcome the activation energy barriers for each step, particularly the cyclization and rearrangement, driving the equilibrium towards the thermodynamically stable hydantoin product.[5]

Below is a diagram illustrating the accepted mechanism for the Bucherer-Bergs reaction.

Bucherer_Bergs_Mechanism ketone N-Benzyl-4-piperidone reagents1 + KCN + H₂O ketone->reagents1 cyanohydrin Cyanohydrin Intermediate reagents2 + NH₃ (from (NH₄)₂CO₃) cyanohydrin->reagents2 aminonitrile α-Amino Nitrile reagents3 + CO₂ (from (NH₄)₂CO₃) aminonitrile->reagents3 carbamic_acid Cyano-Carbamic Acid reagents4 Intramolecular Cyclization carbamic_acid->reagents4 oxazolidinone 5-Imino-oxazolidin-2-one reagents5 Rearrangement oxazolidinone->reagents5 hydantoin Spiro-Hydantoin Product reagents1->cyanohydrin reagents2->aminonitrile reagents3->carbamic_acid reagents4->oxazolidinone reagents5->hydantoin

Caption: Reaction mechanism of the Bucherer-Bergs synthesis.

Detailed Experimental Protocol

This protocol is designed for a 20 mmol scale synthesis of 8-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione.

3.1. Materials and Equipment

  • Chemicals:

    • N-Benzyl-4-piperidone (C₁₂H₁₅NO, MW: 189.26 g/mol )

    • Potassium cyanide (KCN, MW: 65.12 g/mol ) - EXTREMELY TOXIC

    • Ammonium carbonate ((NH₄)₂CO₃, MW: 96.09 g/mol )

    • Ethanol (95% or absolute)

    • Deionized water

    • Hydrochloric acid (concentrated, ~37%)

    • Standard TLC plates (silica gel 60 F₂₅₄)

    • Appropriate TLC eluent (e.g., 7:3 Ethyl Acetate:Hexane)

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Dropping funnel (optional)

    • Buchner funnel and filter flask

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves (double-gloved recommended), lab coat.

    • Calibrated chemical fume hood is mandatory.

3.2. Reagent Quantities

ReagentMolar RatioMW ( g/mol )Amount (g)Moles (mmol)
N-Benzyl-4-piperidone1.0189.263.7920.0
Potassium Cyanide (KCN)2.265.122.8644.0
Ammonium Carbonate4.096.097.6980.0

Rationale for Ratios: An excess of ammonium carbonate and potassium cyanide is used to drive the reaction equilibrium towards the product and compensate for the potential decomposition of ammonium carbonate upon heating.[5]

3.3. Reaction Procedure

The following workflow diagram outlines the key stages of the synthesis.

Workflow A Setup & Reagent Charging B Reaction Under Reflux (12-18 hours, ~90°C) A->B Heat C Cooling & Work-up B->C Cool to RT D Precipitation (Acidification with HCl) C->D In ice bath E Isolation & Washing D->E Vacuum filtration F Purification (Recrystallization) E->F Dissolve & cool G Drying & Characterization F->G

Caption: Experimental workflow for spiro-hydantoin synthesis.

  • Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a stopper in a certified chemical fume hood.

  • Charging Reagents: To the flask, add N-benzyl-4-piperidone (3.79 g), ammonium carbonate (7.69 g), and 75 mL of 95% ethanol.

  • Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (2.86 g) in 25 mL of deionized water. Caution: KCN is a fast-acting poison. Handle with extreme care.

  • Reaction Initiation: With vigorous stirring, add the aqueous KCN solution to the ethanolic mixture in the flask. The mixture may become thick.

  • Reflux: Heat the reaction mixture to a gentle reflux (internal temperature of ~90°C) using the heating mantle. Maintain reflux with continuous stirring for 12-18 hours. The reaction progress can be monitored by TLC by taking small aliquots, quenching them with a drop of bleach, and spotting against the starting material.

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

3.4. Work-up and Purification

  • Precipitation: Cool the reaction flask in an ice-water bath. Slowly and carefully , add concentrated HCl dropwise to the stirred mixture. Vigorous gas evolution (CO₂) will occur. Continue adding HCl until the pH of the solution is ~1-2 (check with pH paper). This step must be performed deep within the fume hood as any unreacted cyanide will be converted to highly toxic HCN gas.

  • Isolation: A white precipitate of the hydantoin product should form upon acidification. Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts, followed by a small amount of cold ethanol to aid in drying.

  • Purification: The most effective method for purification is recrystallization. Transfer the crude solid to a beaker and add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Steps: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry them under vacuum. Expected yield is typically in the range of 65-85%. The product should be a white crystalline solid.

Critical Safety Considerations

The Bucherer-Bergs reaction involves highly hazardous materials. Strict adherence to safety protocols is non-negotiable.

  • Cyanide Toxicity: Potassium cyanide (KCN) and its gaseous form, hydrogen cyanide (HCN), are potent, rapidly acting poisons that can be fatal if inhaled, ingested, or absorbed through the skin.[5]

    • Handling: Always weigh and handle KCN in a designated area within a fume hood. Wear double nitrile gloves, safety goggles, and a lab coat.

    • Acidification: The work-up step involving acidification is the most dangerous part of the procedure. The addition of acid to a solution containing cyanide ions will liberate lethal HCN gas. Perform this step slowly in an efficient fume hood.

  • Waste Disposal: All aqueous waste containing cyanide must be decontaminated before disposal. A standard method is to treat the waste with an excess of sodium hypochlorite (bleach) or 1 M NaOH followed by hydrogen peroxide under strongly basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate ion. Consult your institution's specific waste disposal guidelines.

Troubleshooting and Expert Insights

IssuePotential CauseRecommended Solution
Low or No Yield Insufficient reaction time or temperature.Ensure the reaction is heated to a proper reflux for at least 12 hours. Monitor via TLC until the starting ketone spot has disappeared.
Incorrect pH.Ammonium carbonate is generally a reliable buffer, but ensure starting materials are not strongly acidic or basic.
Oily Product / Failure to Crystallize Impurities in the crude product.Ensure the crude product is washed thoroughly with water to remove salts. Attempt recrystallization from different solvent systems (e.g., isopropanol, acetonitrile/water).
Incomplete reaction.If TLC shows significant starting material, consider extending the reflux time.
Reaction Stalls Decomposition of ammonium carbonate.If the reaction is very long (>24h), it is possible the effective concentration of NH₃/CO₂ has decreased. However, this is uncommon with the recommended excess.

References

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction (Synthesis of Hydantoin). Retrieved from a resource published by Cambridge University Press, specific URL not indexed but content is widely available in organic chemistry texts.
  • Chemistry LibreTexts. (n.d.). Bucherer-Bergs Reaction Mechanism.
  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

  • Sarges, R., et al. (1981). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 24(6), 699-708. Retrieved from [Link]

  • Papadopoulos, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(4), M1291. Retrieved from [Link]

Sources

The Versatile Scaffold: Applications of 1,4-Diazaspiro[4.5]decan-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a unique three-dimensional arrangement for interacting with biological targets is relentless. The 1,4-diazaspiro[4.5]decan-2-one core, a specific type of spirocyclic hydantoin, has emerged as a "privileged structure." Its rigid, well-defined conformation allows for the precise positioning of substituents in space, making it an attractive framework for designing potent and selective modulators of various biological targets. This guide delves into the diverse applications of this scaffold, offering insights into its role in developing therapeutics for a range of diseases, from neurological disorders to inflammatory conditions and beyond.[1][2]

The inherent value of the 1,4-diazaspiro[4.5]decan-2-one scaffold lies in its synthetic tractability and the ability to introduce chemical diversity at multiple positions. This allows for the fine-tuning of physicochemical properties and pharmacological profiles, a critical aspect of modern drug discovery. This document will explore key therapeutic areas where this scaffold has made a significant impact, provide detailed protocols for the synthesis and evaluation of representative compounds, and present data that underscores its therapeutic potential.

Central Nervous System: Modulating Neurotransmission with Spirocyclic Precision

The intricate network of neurotransmitters and their receptors in the central nervous system (CNS) presents numerous targets for therapeutic intervention. Derivatives of the 1,4-diazaspiro[4.5]decan-2-one scaffold have been extensively explored for their ability to modulate key CNS receptors, including serotonin and GABA-A receptors.

Serotonin and Dopamine Receptor Ligands

Arylpiperazinylpropyl derivatives of 1,3-diazaspiro[4.5]decan-2,4-dione have shown significant affinity for serotonin (5-HT) and dopamine receptors.[3] Specifically, these compounds have been evaluated for their activity at 5-HT1A, 5-HT2A, and 5-HT7 receptors, as well as D2 and D3 dopamine receptors.[3] This polypharmacology can be advantageous for treating complex psychiatric disorders where multiple neurotransmitter systems are dysregulated. For instance, compounds acting as 5-HT1A agonists and 5-HT2A antagonists may offer a combined antidepressant and antipsychotic effect with a favorable side-effect profile.[3]

GABA-A Receptor Modulation: A New Angle on Anxiolytics and Anticonvulsants

The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS, is a well-established target for anxiolytics, sedatives, and anticonvulsants. Novel spiro-hydantoins based on the diazaspiro[4.5]decane framework have been shown to reverse the action of positive allosteric modulators (PAMs) of GABA-A receptors.[4][5] This unique mechanism of action could lead to the development of drugs that can counteract the sedative effects of general anesthetics or treat conditions associated with excessive GABAergic tone.[4][5] Some of these compounds exhibit significant selectivity for specific GABA-A receptor subtypes, which could translate to a reduction in unwanted side effects.[5]

Opioid Receptor Modulation: Crafting Novel Analgesics and Addiction Therapies

The opioid system plays a crucial role in pain perception, reward, and mood. The 1,4-diazaspiro[4.5]decan-2-one scaffold has been instrumental in developing selective ligands for opioid receptors, particularly as kappa opioid receptor (KOR) antagonists and mu-opioid receptor (MOR) agonists.

Kappa Opioid Receptor (KOR) Antagonists

Chronic activation of KORs is associated with depression, anxiety, and drug-seeking behavior.[6] Consequently, KOR antagonists are being investigated as potential treatments for mood disorders and addiction. The 1,4-diazaspiro[4.5]decan-2-one core has served as the foundation for a novel class of potent and selective KOR antagonists.[7] These compounds offer a distinct chemical structure compared to traditional KOR antagonists, providing new avenues for therapeutic development.[7]

Dual Mu-Opioid Receptor (MOR) Agonists and Sigma-1 Receptor (σ1R) Antagonists

In the pursuit of safer and more effective analgesics, researchers have explored dual-target ligands. Derivatives of a related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which shares structural similarities, have been developed as potent dual MOR agonists and σ1R antagonists.[8] This combination is promising for the treatment of pain, as σ1R antagonists have been shown to potentiate opioid-mediated analgesia.[8]

Enzyme Inhibition: A Scaffold for Tackling Diverse Pathologies

The adaptability of the 1,4-diazaspiro[4.5]decan-2-one framework extends to the realm of enzyme inhibition, with derivatives showing potent activity against a variety of enzymes implicated in disease.

Aldose Reductase Inhibitors for Diabetic Complications

Spirohydantoin derivatives have been successfully developed as inhibitors of aldose reductase, an enzyme involved in the polyol pathway.[9] This pathway is implicated in the development of chronic complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy.[9] The 1,4-diazaspiro[4.5]decan-2-one scaffold provides the necessary structural features for potent and selective inhibition of this enzyme.

Kinase Inhibition in Inflammation and Cancer

More recently, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of key kinases involved in inflammatory diseases and cancer.

  • TYK2/JAK1 Inhibitors: A series of these derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[10][11] One promising compound demonstrated excellent potency and metabolic stability, showing significant anti-inflammatory effects in a preclinical model of ulcerative colitis.[11]

  • RIPK1 Inhibitors: The scaffold has also been utilized to develop inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis, a form of programmed cell death involved in various inflammatory and neurodegenerative diseases.[12]

Antifungal Agents Targeting Chitin Synthase

The fungal cell wall is a prime target for antifungal drug development. 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as inhibitors of chitin synthase, an essential enzyme in fungal cell wall biosynthesis.[13] Several of these compounds exhibited potent antifungal activity, particularly against Candida albicans and Aspergillus fumigatus.[13]

Cardioprotection: Targeting Mitochondrial Dysfunction

Mitochondrial dysfunction is a key factor in ischemia-reperfusion injury (IRI), which occurs when blood flow is restored to tissues after a period of ischemia. 1,4,8-Triazaspiro[4.5]decan-2-one derivatives have been developed as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in IRI-induced cell death.[14][15][16] These compounds have shown cytoprotective effects in in vitro models of hypoxia/reoxygenation, suggesting their potential as cardioprotective agents.[14][16]

Protocols and Methodologies

Protocol 1: Synthesis of a 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This protocol describes a facile and cost-effective three-step synthesis of a representative N-1 monosubstituted spirocarbocyclic hydantoin.[17]

Materials:

  • 4-phenylcyclohexan-1-one

  • Sodium cyanide (NaCN)

  • Methylamine hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether (Et2O)

  • Ethanolic hydrochloric acid (HCl)

  • Potassium cyanate (KOCN)

  • Acetic acid

  • Sodium hydride (NaH, 60% in mineral oil)

  • N,N-Dimethylformamide (DMF, dry)

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Strecker Reaction to form α-Amino Nitrile Hydrochloride

    • In a round-bottom flask, dissolve 4-phenylcyclohexan-1-one, NaCN, and methylamine hydrochloride in a mixture of DMSO and water.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Perform a standard aqueous workup and extract the product into diethyl ether.

    • Dry the ethereal solution and treat with a saturated ethanolic HCl solution under ice cooling to precipitate the α-amino nitrile hydrochloride.

    • Collect the precipitate by filtration and dry under vacuum.

  • Step 2: Formation of the Ureido Derivative

    • Suspend the α-amino nitrile hydrochloride in a mixture of acetic acid and water.

    • Add potassium cyanate (KOCN) portion-wise while stirring.

    • Continue stirring at room temperature until the starting material is consumed.

    • Collect the resulting ureido derivative by filtration, wash with water, and dry.

  • Step 3: Cyclization to the Hydantoin

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in dry DMF.

    • Add the ureido derivative portion-wise to the suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the cyclization is complete.

    • Carefully quench the reaction with water and perform an acidic workup with subsequent hydrolysis to obtain the target 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

    • The product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome: This procedure provides a straightforward route to N-1 monosubstituted spiro hydantoins with a good overall yield.[17]

Protocol 2: In Vitro Assay for TYK2/JAK1 Kinase Inhibition

This protocol outlines a general procedure for evaluating the inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK1 kinases.

Materials:

  • Recombinant human TYK2 and JAK1 enzymes

  • ATP

  • Suitable peptide substrate

  • Test compounds (2,8-diazaspiro[4.5]decan-1-one derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Assay Setup:

    • In a 384-well plate, add the test compounds at various concentrations.

    • Include positive controls (known inhibitor, e.g., tofacitinib) and negative controls (DMSO vehicle).

    • Add the recombinant TYK2 or JAK1 enzyme to each well.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

    • The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: This assay will provide quantitative IC50 values for the test compounds, allowing for the assessment of their potency as TYK2 and JAK1 inhibitors.[11]

Quantitative Data Summary

Compound ClassTarget(s)Representative ActivityReference
2,8-Diazaspiro[4.5]decan-1-one derivativeTYK2/JAK1IC50 = 6 nM (TYK2), 37 nM (JAK1)[11]
2,8-Diazaspiro[4.5]decan-1-one derivativeChitin SynthaseIC50 = 0.12 mM[13]
1,4-Dioxa-8-azaspiro[4.5]decane derivativeσ1 ReceptorKi = 5.4 nM[18]
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativeKappa Opioid ReceptorIC50 = 120 nM (antagonist)[7]

Visualizing Pathways and Workflows

G cluster_synthesis Synthetic Workflow Start 4-Phenylcyclohexan-1-one Step1 Strecker Reaction (NaCN, MeNH2.HCl) Start->Step1 Intermediate1 α-Amino Nitrile HCl Step1->Intermediate1 Step2 Urea Formation (KOCN) Intermediate1->Step2 Intermediate2 Ureido Derivative Step2->Intermediate2 Step3 Cyclization (NaH, DMF) Intermediate2->Step3 Product 1-Methyl-8-phenyl-1,3- diazaspiro[4.5]decane-2,4-dione Step3->Product

Caption: Synthetic workflow for a diazaspiro[4.5]decane derivative.

G cluster_pathway JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2_JAK1 TYK2 / JAK1 Receptor->TYK2_JAK1 Activation STAT STAT TYK2_JAK1->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Transcription (Pro-inflammatory genes) Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2_JAK1 Inhibition

Caption: Inhibition of the TYK2/JAK1 signaling pathway.

Conclusion and Future Directions

The 1,4-diazaspiro[4.5]decan-2-one scaffold and its close analogs have unequivocally demonstrated their value in medicinal chemistry. The structural rigidity and synthetic accessibility of this framework have enabled the development of potent and selective modulators for a wide array of biological targets. From modulating neurotransmitter receptors in the CNS to inhibiting key enzymes in inflammation, cancer, and infectious diseases, the applications of this versatile scaffold continue to expand.

Future research will likely focus on further exploring the chemical space around this privileged structure. The development of novel synthetic methodologies will allow for the creation of more complex and diverse libraries of compounds. Moreover, the integration of computational modeling and structure-based drug design will facilitate the rational design of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of disease biology deepens, the 1,4-diazaspiro[4.5]decan-2-one scaffold is poised to remain a cornerstone in the discovery of new medicines.

References

  • Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. [Link]

  • MySkinRecipes. (n.d.). 1,4-Diazaspiro[4.5]decan-2-one. Retrieved from [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAA Rs. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Sarges, R., et al. (1981). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 24(7), 847-852. [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1348. [Link]

  • Wadghane, M., et al. (2019). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery & Therapeutics, 9(4-s), 772-778. [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. (2025). ChemRxiv. [Link]

  • Scott, M. K., et al. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 27(10), 1331-1337. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1348. [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Medicinal Chemistry Letters, 10(12), 1679-1685. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2021). ResearchGate. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 183, 111669. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3363-3382. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Antagonist for the Kappa Opioid Receptor. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Fujimoto, R. A., et al. (1989). Synthesis, Opioid Receptor Binding Profile, and Antinociceptive Activity of 1-azaspiro[4.5]decan-10-yl Amides. Journal of Medicinal Chemistry, 32(6), 1259-1265. [Link]

  • Carroll, F. I., & Carlezon, W. A., Jr. (2013). Development of Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(6), 2178-2195. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026). ResearchGate. [Link]

  • Meqbil, Y. J., et al. (2018). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Molecular Pharmacology, 94(5), 1189-1197. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3363-3382. [Link]

Sources

The Versatile Spirocyclic Lactam: 1,4-Diazaspiro[4.5]decan-2-one as a Privileged Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of rigid, three-dimensional scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance potency, selectivity, and pharmacokinetic properties. Among these, spirocyclic systems have garnered significant attention due to their ability to orient substituents in precise vectors, thus optimizing interactions with biological targets. This guide provides an in-depth exploration of 1,4-diazaspiro[4.5]decan-2-one, a versatile lactam intermediate, for researchers, scientists, and drug development professionals. Its unique structural features make it a valuable building block, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS).[1]

Introduction: The Strategic Advantage of the Spirocyclic Core

The 1,4-diazaspiro[4.5]decan-2-one scaffold integrates a piperidine ring and a lactam-containing pyrrolidinone ring through a shared quaternary carbon. This spirocyclic fusion imparts a defined three-dimensional geometry, a departure from the often-flexible linear or monocyclic structures. The inherent rigidity of this framework can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the distinct spatial arrangement of the nitrogen atoms and the carbonyl group provides multiple points for diversification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.

The utility of diazaspiro[4.5]decane derivatives is well-documented across a range of therapeutic areas. These scaffolds have been successfully employed in the development of:

  • Antihypertensive agents , acting as α-adrenergic blockers.

  • Mitochondrial permeability transition pore (mPTP) inhibitors , with potential applications in treating ischemia/reperfusion injury.[2][3]

  • Antifungal agents that function by inhibiting chitin synthase.

  • Kinase inhibitors , such as those targeting RIPK1 for inflammatory diseases.

This broad spectrum of activity underscores the privileged nature of the diazaspiro[4.5]decane core in drug discovery.

Physicochemical Properties and Reactivity

A comprehensive understanding of the physicochemical properties of 1,4-diazaspiro[4.5]decan-2-one is crucial for its effective application in multi-step syntheses.

PropertyValueSource
Molecular Formula C₈H₁₄N₂OMySkinRecipes[1]
Molecular Weight 154.21 g/mol MySkinRecipes[1]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO)Inferred from structure

The chemical reactivity of 1,4-diazaspiro[4.5]decan-2-one is primarily centered around the two nitrogen atoms. The secondary amine in the piperidine ring (N-8) and the amide nitrogen in the lactam ring (N-1) exhibit distinct nucleophilic characteristics, allowing for selective functionalization under appropriate reaction conditions. The N-8 nitrogen, being a secondary amine, is generally more nucleophilic and can be readily alkylated or acylated. The lactam nitrogen (N-1), being part of an amide, is less nucleophilic but can still be functionalized, often requiring stronger bases or more reactive electrophiles. This differential reactivity is a key feature that enables the controlled, stepwise elaboration of the scaffold.

Synthetic Protocol: Preparation of 1,4-Diazaspiro[4.5]decan-2-one

While numerous derivatives of the diazaspiro[4.5]decane core are described in the literature, a detailed, step-by-step protocol for the parent 1,4-diazaspiro[4.5]decan-2-one intermediate can be logically derived from established synthetic methodologies for related spirocyclic lactams. The following protocol outlines a plausible and robust synthetic route, commencing from commercially available starting materials. This multi-step synthesis is designed to be self-validating, with clear checkpoints and expected outcomes.

Overall Synthetic Scheme

G start Cyclohexanone step1 Step 1: Strecker Reaction (NaCN, NH4Cl, (NH4)2CO3) start->step1 product1 1-Amino-1-cyanocyclohexane step1->product1 step2 Step 2: Nitrile Hydrolysis (HCl, H2O, heat) product1->step2 product2 1-Aminocyclohexanecarboxylic acid step2->product2 step3 Step 3: N-Alkylation with Ethyl Bromoacetate (K2CO3, DMF) product2->step3 product3 N-(1-Carboxycyclohexyl)glycine ethyl ester step3->product3 step4 Step 4: Amide Formation and Cyclization (NH3, heat) product3->step4 final_product 1,4-Diazaspiro[4.5]decan-2-one step4->final_product

Caption: Proposed synthetic workflow for 1,4-Diazaspiro[4.5]decan-2-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Amino-1-cyanocyclohexane

  • Principle: This step employs a Strecker synthesis, a classic method for preparing α-aminonitriles from a ketone, cyanide, and an ammonia source.

  • Materials:

    • Cyclohexanone (1.0 equiv)

    • Sodium cyanide (1.1 equiv)

    • Ammonium chloride (1.2 equiv)

    • Ammonium carbonate (1.2 equiv)

    • Methanol

    • Water

  • Procedure:

    • In a well-ventilated fume hood, dissolve sodium cyanide, ammonium chloride, and ammonium carbonate in a mixture of water and methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add cyclohexanone to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-amino-1-cyanocyclohexane.

  • Validation: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy. The presence of a nitrile peak in the IR spectrum (around 2230 cm⁻¹) is indicative of successful product formation.

Step 2: Hydrolysis to 1-Aminocyclohexanecarboxylic acid

  • Principle: The nitrile group is hydrolyzed under acidic conditions to a carboxylic acid.

  • Materials:

    • 1-Amino-1-cyanocyclohexane (1.0 equiv)

    • Concentrated hydrochloric acid

  • Procedure:

    • Add the crude 1-amino-1-cyanocyclohexane to concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the amino acid.

    • Filter the solid, wash with cold water, and dry to obtain 1-aminocyclohexanecarboxylic acid.

  • Validation: The disappearance of the nitrile peak and the appearance of a broad carboxylic acid O-H stretch in the IR spectrum confirm the conversion.

Step 3: N-Alkylation to N-(1-Carboxycyclohexyl)glycine ethyl ester

  • Principle: The amino group of the amino acid is alkylated with ethyl bromoacetate.

  • Materials:

    • 1-Aminocyclohexanecarboxylic acid (1.0 equiv)

    • Ethyl bromoacetate (1.1 equiv)

    • Potassium carbonate (2.5 equiv)

    • Dimethylformamide (DMF)

  • Procedure:

    • Suspend 1-aminocyclohexanecarboxylic acid and potassium carbonate in DMF.

    • Add ethyl bromoacetate dropwise to the suspension.

    • Heat the reaction mixture at a moderate temperature (e.g., 60-70 °C) and stir for several hours.

    • After completion, pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the crude product.

  • Validation: Mass spectrometry will show the expected molecular ion peak for the product. ¹H NMR will show characteristic signals for the ethyl ester group.

Step 4: Amide Formation and Intramolecular Cyclization

  • Principle: The ethyl ester is converted to a primary amide with ammonia, which then undergoes intramolecular cyclization to form the lactam ring.

  • Materials:

    • N-(1-Carboxycyclohexyl)glycine ethyl ester (1.0 equiv)

    • Ammonia (in methanol or as a gas)

    • High-boiling point solvent (e.g., xylene)

  • Procedure:

    • Dissolve the crude product from Step 3 in a solution of ammonia in methanol and stir at room temperature in a sealed vessel.

    • Once the aminolysis is complete (monitored by TLC), remove the solvent.

    • Dissolve the resulting amino acid amide in a high-boiling point solvent.

    • Heat the solution to reflux with a Dean-Stark apparatus to remove water and drive the cyclization.

    • After the reaction is complete, cool the mixture and purify the product by column chromatography or recrystallization to obtain 1,4-diazaspiro[4.5]decan-2-one.

  • Validation: The final product should be a stable solid. Its structure can be definitively confirmed by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy (presence of a characteristic lactam carbonyl stretch).

Application in Pharmaceutical Synthesis: A Scaffold for CNS-Active Agents

The 1,4-diazaspiro[4.5]decan-2-one intermediate is a valuable precursor for the synthesis of a wide array of pharmaceutical candidates, particularly those targeting the central nervous system. Its structure can be seen as a constrained bioisostere of piperazine, a common motif in many CNS drugs. This bioisosteric replacement can lead to improved selectivity and pharmacokinetic profiles.

A key application of this intermediate is in the synthesis of novel ligands for dopamine and serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

General Derivatization Strategy

G intermediate 1,4-Diazaspiro[4.5]decan-2-one step1 N-Alkylation (R1-X) intermediate->step1 product1 N1-Substituted Derivative step1->product1 step2 N-Arylation/Alkylation (R2-Y) product1->step2 final_product Disubstituted Spirocyclic Scaffold (Potential CNS Agent) step2->final_product

Caption: General derivatization workflow for 1,4-Diazaspiro[4.5]decan-2-one.

The synthetic utility of 1,4-diazaspiro[4.5]decan-2-one lies in the ability to selectively functionalize the two nitrogen atoms. The more nucleophilic piperidine nitrogen can be readily reacted with a variety of electrophiles (e.g., alkyl halides, aryl halides in the presence of a suitable catalyst) to introduce a pharmacophoric element (R2). Subsequently, the lactam nitrogen can be derivatized (R1) to further modulate the properties of the molecule. This stepwise approach allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Example Application: Synthesis of a Dopamine D₃ Receptor Antagonist Precursor

The diazaspiro[4.5]decane core has been explored for the development of selective dopamine D₃ receptor antagonists, which are of interest for treating substance abuse disorders and other neuropsychiatric conditions. The following protocol outlines the synthesis of a key precursor from 1,4-diazaspiro[4.5]decan-2-one.

Protocol: Synthesis of 1-(2-phenylethyl)-1,4-diazaspiro[4.5]decan-2-one

  • Principle: This protocol describes the selective N-alkylation of the piperidine nitrogen of the spirocyclic lactam.

  • Materials:

    • 1,4-Diazaspiro[4.5]decan-2-one (1.0 equiv)

    • (2-Bromoethyl)benzene (1.1 equiv)

    • Potassium carbonate (2.0 equiv)

    • Acetonitrile

  • Procedure:

    • To a solution of 1,4-diazaspiro[4.5]decan-2-one in acetonitrile, add potassium carbonate.

    • Add (2-bromoethyl)benzene to the mixture.

    • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired product.

  • Validation: The structure of the product can be confirmed by spectroscopic methods. ¹H NMR will show the appearance of signals corresponding to the phenylethyl group, and mass spectrometry will confirm the expected molecular weight.

This N-alkylated intermediate can then be further elaborated, for example, by functionalization of the lactam nitrogen or by incorporating it into a larger molecular framework to yield potent and selective dopamine receptor modulators.

Conclusion

1,4-Diazaspiro[4.5]decan-2-one represents a strategically important and versatile intermediate for pharmaceutical research and development. Its rigid, three-dimensional structure provides a robust platform for the design of novel therapeutic agents with potentially improved pharmacological profiles. The synthetic protocols and application notes presented in this guide are intended to provide researchers with a solid foundation for the utilization of this valuable spirocyclic building block in their drug discovery programs. The continued exploration of this and related spirocyclic scaffolds is expected to yield new and innovative medicines for a wide range of human diseases.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]

  • MySkinRecipes. 1,4-Diazaspiro[4.5]decan-2-one. Available at: [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available at: [Link]

  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive protocol for the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to their potential as modulators of the mitochondrial permeability transition pore (mPTP), a critical target in conditions such as ischemia-reperfusion injury.[1][2][3][4] The protocols detailed herein are based on established solid-phase synthesis methodologies, offering a robust and efficient route to a diverse library of these spirocyclic scaffolds.

The synthesis of complex heterocyclic structures like spiro-compounds is often a challenge.[5] However, the use of multicomponent reactions (MCRs) can significantly streamline the process by combining multiple starting materials in a single, one-pot reaction.[5][6] This approach is not only time- and resource-efficient but also allows for the generation of molecular diversity, a key aspect of drug discovery.[7][8] The protocol described below leverages a solid-phase Ugi four-component reaction (Ugi-4CR), a powerful tool for the synthesis of complex amides and peptide-like structures.[7][8][9][10][11]

Overview of the Synthetic Strategy

The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives is achieved through a multi-step solid-phase synthesis protocol. This method offers the advantage of simplified purification, as the desired product remains attached to the solid support while excess reagents and by-products are washed away. The key steps of the synthesis are outlined below and are based on the work of Albanese et al.[1][3][12][13]

Synthetic_Workflow A Resin Swelling & Fmoc Deprotection B Amino Acid Coupling A->B  i. 20% Piperidine in DMF C Spirocyclization B->C  ii. DIC, HOBt in DMF D Cleavage from Resin C->D  iii. N-benzyl-4-piperidone, p-TsOH E Purification D->E  iv. TFA/H2O/Et3SiH

Caption: High-level workflow for the solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives.

Detailed Experimental Protocol

This protocol is adapted from the solid-phase synthesis described by Albanese et al.[1][12] and is suitable for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Fmoc-protected amino acids

  • N-benzyl-4-piperidone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et3SiH)

  • Dichloromethane (DCM)

  • Diethyl ether (Et2O)

Step-by-Step Procedure

Step 1: Resin Preparation and Fmoc Deprotection

  • Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF, DCM, and finally DMF again to remove residual piperidine and by-products.

Rationale: The Rink Amide resin is chosen for its acid-labile linker, which allows for the cleavage of the final product as a carboxamide. The Fmoc protecting group on the amine is base-labile and is efficiently removed by piperidine.

Step 2: Amino Acid Coupling

  • In a separate vessel, pre-activate the desired Fmoc-protected amino acid by dissolving it in DMF with DIC and HOBt.

  • Add the activated amino acid solution to the deprotected resin from Step 1.

  • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Wash the resin extensively with DMF and DCM.

Rationale: DIC is a carbodiimide coupling agent that activates the carboxylic acid of the amino acid. HOBt is added to suppress side reactions and minimize racemization.

Step 3: Spirocyclization

  • To the resin-bound amino acid, add a solution of N-benzyl-4-piperidone and a catalytic amount of p-TsOH in toluene.

  • Heat the reaction mixture to 80°C and stir overnight.

  • After cooling, wash the resin with toluene, DCM, and DMF.

Rationale: This step involves an intramolecular condensation to form the spirocyclic core. N-benzyl-4-piperidone provides the piperidine ring of the spiro-scaffold. p-TsOH acts as an acid catalyst to promote the imine formation and subsequent cyclization.

Step 4: Cleavage from the Resin

  • Treat the resin with a cleavage cocktail of TFA/H2O/Et3SiH (95:2.5:2.5 v/v).

  • Stir the mixture at room temperature for 3 hours.

  • Filter the resin and collect the filtrate.

  • Remove the volatile components from the filtrate under reduced pressure.

Rationale: TFA is a strong acid that cleaves the product from the acid-labile Rink Amide linker. Water and triethylsilane are included as scavengers to quench reactive cationic species that can be formed during the cleavage process, thus preventing degradation of the product.

Step 5: Purification

  • Precipitate the crude product by adding cold diethyl ether to the residue obtained in Step 4.

  • Isolate the solid by centrifugation or filtration.

  • Purify the product by reversed-phase semi-preparative HPLC to obtain the desired 1,4,8-triazaspiro[4.5]decan-2-one derivative.

Rationale: Precipitation with diethyl ether removes many of the soluble impurities. Reversed-phase HPLC is a powerful technique for the final purification of the target compound to a high degree of purity.

Reaction Mechanism

The core of this synthesis is a sequence of reactions that can be visualized as a modified Ugi-type reaction on a solid support. The key steps involve the formation of an N-acylimminium ion intermediate which then undergoes an intramolecular cyclization.

Reaction_Mechanism cluster_0 On-Resin Assembly cluster_1 Cleavage and Product Isolation Resin_NH2 Resin-NH2 Resin_AA Resin-NH-CO-CHR-NH-Fmoc Resin_NH2->Resin_AA Fmoc-AA-OH, DIC, HOBt Resin_AA_dep Resin-NH-CO-CHR-NH2 Resin_AA->Resin_AA_dep 20% Piperidine Imine_formation Imine Formation Resin_AA_dep->Imine_formation N-benzyl-4-piperidone, p-TsOH Cyclization Intramolecular Cyclization Imine_formation->Cyclization Spirocycle Resin-Bound Spirocycle Cyclization->Spirocycle Cleavage TFA/H2O/Et3SiH Spirocycle->Cleavage Final_Product 1,4,8-triazaspiro[4.5]decan-2-one Derivative Cleavage->Final_Product

Caption: Simplified representation of the reaction sequence for the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on a solid support.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm their identity and purity. Below is a table summarizing the characterization data for representative 1,4,8-triazaspiro[4.5]decan-2-one derivatives as reported by Albanese et al.[1][12][13]

CompoundR-groupYield (%)MS (ESI) [M+H]+ calculatedMS (ESI) [M+H]+ foundHPLC tR (min)
13a Methyl38317.4125317.197510.69
14a Methyl28318.1812318.232111.50
13b Isopropyl31345.4665345.412611.15
14b Isopropyl15346.2125346.247713.57
13c Isobutyl30359.4935359.3998-
14c Isobutyl29360.2282360.339914.82
13d Phenyl41379.2129379.306011.86

Note: Compounds labeled '13' are acetamides, while those labeled '14' are the corresponding carboxylic acids.

Concluding Remarks

The solid-phase synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of 1,4,8-triazaspiro[4.5]decan-2-one derivatives. The use of multicomponent reaction principles and a solid support facilitates the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This is particularly valuable in the context of drug discovery, where the exploration of chemical space around a privileged scaffold is crucial for identifying lead compounds with improved potency and pharmacokinetic properties. The 1,4,8-triazaspiro[4.5]decan-2-one core represents a promising starting point for the development of novel therapeutics targeting mitochondrial dysfunction.[1][2][3][4]

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. [Link]

  • Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. PubMed. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online. [Link]

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. ACS Publications. [Link]

  • Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. PMC. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PubMed. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Sfera - Unife. [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. [Link]

  • Synthesis of Fully Functionalized 3-Bromoazaspiro[4.5]trienones through Ugi Four-Component Reaction (Ugi-4CR) followed by ipso-Bromocyclization. CoLab. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. [Link]

  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PMC. [Link]

Sources

High-Throughput Screening of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Library: From Assay Development to Validated Hits

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a privileged chemotype in modern drug discovery, with derivatives showing promise as inhibitors of the mitochondrial permeability transition pore, pan-inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases, and selective agonists for the δ opioid receptor.[1][2][3] The structural complexity and synthetic tractability of this spirocyclic system make it an ideal framework for building diverse chemical libraries. This guide provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of a 1,3,8-triazaspiro[4.5]decane-2,4-dione library, designed for researchers, scientists, and drug development professionals. We will detail the critical phases of assay development, the primary screening campaign, and the indispensable process of hit validation, ensuring the identification of robust and therapeutically relevant lead compounds.

The Strategic Imperative: Assay Development

The success of any HTS campaign is predetermined by the quality of the assay.[4] A robust, reproducible, and sensitive assay is the bedrock upon which reliable data is built. The choice between a biochemical and a cell-based assay format is the first critical decision point, dictated by the biological question being addressed.

  • Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[5] They are advantageous for their simplicity and direct readout of target engagement. Common formats include fluorescence, luminescence, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5]

  • Cell-Based Assays: These provide a more physiologically relevant context by assessing a compound's effect within a living cell.[5][6] This can include reporter gene activation, monitoring second messenger signaling, or assessing cell viability.[5] For instance, a β-arrestin recruitment assay was successfully used to screen a library of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives to identify novel G-protein coupled receptor (GPCR) agonists.[3][7][8]

Protocol: Assay Miniaturization and Optimization

Transitioning an assay from a benchtop setup to a high-throughput format (e.g., 384- or 1536-well plates) is essential for screening large libraries efficiently.[9] The primary goals are to reduce reagent costs and increase throughput without compromising data quality.[10]

Objective: To optimize assay conditions for signal robustness and stability in a low-volume plate format.

Methodology:

  • Reagent Titration: Systematically perform checkerboard titrations of key biological reagents (e.g., enzyme and substrate for a biochemical assay, or cell number for a cell-based assay) to identify the minimal concentrations that yield a robust signal window.

  • Solvent Tolerance: Determine the maximum concentration of the compound solvent (typically DMSO) that the assay can tolerate without significant loss of signal or cell viability. This is crucial as library compounds are stored in DMSO.

  • Incubation Time: Evaluate the kinetics of the biological reaction or cellular response. Determine the shortest incubation time that provides a stable and maximal signal window.

  • Plate Uniformity: Assess for any plate-based artifacts, such as "edge effects," where wells on the perimeter of the plate behave differently from interior wells. If observed, plate maps should be configured to exclude these wells from compound testing.

  • Signal Stability: Confirm that the assay signal is stable over the time required to read a batch of plates in an automated screening run.

The Litmus Test: Z'-Factor for Assay Validation

Before commencing a full-scale screen, the assay's quality must be statistically validated. The Z'-factor is the industry-standard metric for this purpose, as it quantifies the separation between the distributions of positive and negative controls.[11][12] This parameter provides a measure of the assay's signal window and data variation, indicating its suitability for HTS.[13]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

Table 1: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5ExcellentIdeal for screening; clear separation between controls.[13][14]
0 to 0.5AcceptableThe assay may be usable, but a higher rate of false positives/negatives is possible.[12]
< 0UnacceptableThe assay is not suitable for screening; the signal window is too small compared to the variability.[13]

An assay should consistently produce a Z'-factor ≥ 0.5 during optimization before proceeding to the primary screen.

The HTS Campaign: A Workflow for Discovery

High-throughput screening leverages automation and robotics to test thousands of compounds per day.[9] The workflow is a highly orchestrated process designed for efficiency and reproducibility.

HTS_Workflow cluster_prep Library Preparation cluster_screen Primary Screen cluster_analysis Data Analysis Lib 1,3,8-Triazaspiro Library (in DMSO) Plate Assay-Ready Plates (e.g., 10 mM stocks) Lib->Plate Acoustic Dispensing Assay Dispense Assay Reagents & Library Compounds (Single Concentration) Plate->Assay Incubate Incubation Assay->Incubate Read Signal Detection (Plate Reader) Incubate->Read RawData Raw Data Acquisition Read->RawData Normalize Data Normalization & QC (Z') RawData->Normalize HitPick Hit Identification (Statistical Cutoff) Normalize->HitPick val Hit Validation (Confirmation & Profiling) HitPick->val Primary Hits Hit_Validation_Cascade PrimaryHits Primary Hits (from HTS) Reconfirm Hit Confirmation (Fresh Sample Re-test) PrimaryHits->Reconfirm DoseResponse Dose-Response (IC50/EC50) Potency Determination Reconfirm->DoseResponse Confirmed Hits Orthogonal Orthogonal Assay (Different Technology) DoseResponse->Orthogonal Potent Hits CounterScreen Counter-Screen (Assay Interference) Orthogonal->CounterScreen Target-Specific Hits SAR Initial SAR Analysis (Chemical Clustering) CounterScreen->SAR ValidatedHits Validated Hits (Ready for Hit-to-Lead) SAR->ValidatedHits

Caption: The Hit Validation Cascade.

Protocol: Multi-Step Hit Validation

Objective: To confirm the activity, determine the potency, and rule out non-specific mechanisms of action for primary hits.

Methodology:

  • Hit Confirmation: Cherry-pick the primary hits and re-test them in the primary assay using a freshly prepared compound sample. This step eliminates errors from the initial screen, such as those arising from compound precipitation or dispensing inaccuracies.

  • Dose-Response Analysis: For all confirmed hits, perform a 10-point, 2- or 3-fold serial dilution to generate a concentration-response curve. [15]This allows for the calculation of potency values (IC₅₀ for inhibitors, EC₅₀ for activators). This is a crucial step to filter out compounds that are only active at very high concentrations, which may suggest non-specific activity. [15] Table 2: Example Dose-Response Data for Confirmed Hits

    Compound ID Primary Screen (% Inhibition) IC₅₀ (µM) Hill Slope
    TASD-001 85.2 0.25 1.1
    TASD-002 79.8 1.2 0.9
    TASD-003 65.5 > 20 N/A

    | TASD-004 | 91.0 | 0.08 | 1.0 |

  • Orthogonal Assays: Test the potent hits in a secondary assay that utilizes a different detection technology or measures a downstream biological event. [16][17]For example, if the primary screen was a biochemical enzyme inhibition assay, an orthogonal assay could be a cell-based thermal shift assay to confirm direct target binding. A positive result in an orthogonal assay significantly increases confidence that the compound's activity is genuine and not an artifact of the primary assay format. [16]4. Counter-Screens: If the primary assay uses a reporter system (e.g., luciferase), hits should be tested in a counter-screen that assesses for direct inhibition of the reporter enzyme itself. [16]This is essential for eliminating false positives that act by interfering with the detection system.

  • Initial Structure-Activity Relationship (SAR) Analysis: Group the validated hits by chemical similarity. The presence of clusters of structurally related active compounds provides strong evidence for a specific pharmacophore and can guide the initial medicinal chemistry strategy. [18]In contrast, "singletons" (active compounds with no active structural analogs in the library) are often viewed with more caution. [18]

Conclusion

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a rich source of chemical diversity for drug discovery. A successful HTS campaign to unlock its potential is not merely a matter of large-scale testing but a disciplined, multi-stage process. By investing in rigorous assay development, employing a systematic screening workflow, and committing to a comprehensive hit validation cascade, research teams can effectively navigate the complexities of HTS. This approach minimizes the pursuit of misleading artifacts and maximizes the probability of identifying high-quality, validated hits that can serve as the foundation for successful hit-to-lead and lead optimization programs. [17]

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Primary vs Secondary Assays in Preclinical Testing. (2021). News-Medical.Net. [Link]

  • The Z prime value (Z´). (n.d.). BMG LABTECH. [Link]

  • Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. [Link]

  • Secondary Screening vs. High-throughput. (n.d.). Beckman Coulter. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Scott, J. S., et al. (2017). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]

  • On HTS: Z-factor. (2023). HTS.bio. [Link]

  • Plate Quality Control. (2023). CDD Support - Collaborative Drug Discovery. [Link]

  • Hit Identification Approaches and Future Directions. (n.d.). Protac - Drug Discovery Pro. [Link]

  • Ljosa, V., et al. (2013). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. Proceedings of the National Academy of Sciences. [Link]

  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. [Link]

  • Di Lisa, F., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Cell-based and biochemical high-throughput screening in 1536-well plates. (2018). YouTube. [Link]

  • High-Throughput Screening Methods in Drug Discovery. (2014). Pharma Models. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • DNA-encoded chemical library. (n.d.). Wikipedia. [Link]

  • Satz, A. L., et al. (2021). Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. Journal of the American Chemical Society. [Link]

  • Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). Journal of Visualized Experiments. [Link]

  • Automation-enabled assay development for high throughput screening. (2024). YouTube. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). ResearchGate. [Link]

  • Sittampalam, G. S., et al. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. [Link]

  • Compound Screening. (n.d.). BioAscent. [Link]

  • Scott, J. S., et al. (2017). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Semantic Scholar. [Link]

  • Pedriali, G., et al. (2022). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences. [Link]

Sources

Application Notes and Protocols: Synthesis of Spiro-β-Lactams via Staudinger Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Spiro-β-Lactams

The β-lactam ring is a cornerstone of medicinal chemistry, most famously as the active core of penicillin and cephalosporin antibiotics.[1][2][3] These four-membered cyclic amides function by acylating transpeptidases involved in bacterial cell wall synthesis, leading to cell lysis.[1][2] However, the therapeutic potential of β-lactams extends far beyond antibacterial action, with derivatives showing promise as cholesterol absorption inhibitors, antiviral agents, anticancer compounds, and antidiabetic agents.[1][2][4]

Introducing a spirocyclic junction to the β-lactam core creates a class of molecules known as spiro-β-lactams. This structural modification imparts significant conformational rigidity and three-dimensionality, features highly sought after in modern drug design to enhance target specificity and metabolic stability. The synthesis of these sterically demanding spirocenters presents a unique challenge, making robust and stereoselective synthetic methodologies highly valuable.[1][5]

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, discovered by Hermann Staudinger in 1907, remains a powerful and versatile tool for the construction of the β-lactam ring.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of spiro-β-lactams utilizing the Staudinger cycloaddition, with a focus on mechanistic understanding, practical experimental protocols, and stereochemical control.

Mechanistic Insights into the Staudinger Cycloaddition for Spiro-β-Lactam Formation

The Staudinger cycloaddition is generally accepted to proceed through a stepwise mechanism rather than a concerted [2+2] cycloaddition.[8][9] The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene. This forms a zwitterionic intermediate which then undergoes conrotatory ring closure to yield the β-lactam.[7][10]

The stereochemical outcome of the reaction, yielding either cis or trans diastereomers, is a critical consideration and is determined by the relative rates of two competing processes involving the zwitterionic intermediate: direct ring closure and isomerization of the imine moiety.[10][11] The electronic properties of the substituents on both the ketene and the imine play a crucial role in dictating this stereoselectivity.[10][11]

  • Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of the cis-β-lactam.[10][11]

  • Electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the zwitterionic intermediate, which often leads to the thermodynamically more stable trans-β-lactam.[10][11]

The choice of the N-protecting group on the imine can also dramatically influence the diastereoselectivity. For instance, N-tosyl imines often favor cis products, while N-triflyl imines can lead to a preference for trans β-lactams.[8][12]

Below is a diagram illustrating the general mechanism for the Staudinger synthesis of spiro-β-lactams.

Staudinger_Mechanism ketene Cyclic Ketene zwitterion Zwitterionic Intermediate ketene->zwitterion Nucleophilic Attack imine Imine imine->zwitterion cis_lactam cis-Spiro-β-lactam zwitterion->cis_lactam Direct Ring Closure zwitterion_iso Isomerized Zwitterion zwitterion->zwitterion_iso trans_lactam trans-Spiro-β-lactam zwitterion_iso->trans_lactam Ring Closure

Caption: General mechanism of the Staudinger cycloaddition for spiro-β-lactam synthesis.

Experimental Protocols for Spiro-β-Lactam Synthesis

Ketenes are generally unstable and are typically generated in situ.[9][13] The most common method for generating ketenes for the Staudinger reaction is the dehydrohalogenation of acyl chlorides using a tertiary amine base, such as triethylamine (Et₃N).[13]

Protocol 1: General Procedure for the Synthesis of Spiro-β-Lactams from Cyclic Acyl Chlorides

This protocol is a general method adaptable for the synthesis of various spiro-β-lactams from cyclic acyl chlorides and imines.[14]

Materials:

  • Cyclic acyl chloride (e.g., cyclopentyl, cyclohexyl, or tetrahydrofuroyl chloride)

  • Appropriate imine

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., toluene, dichloromethane (DCM))

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of the imine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous toluene at reflux, add a solution of the cyclic acyl chloride (1.1 equiv) in anhydrous toluene dropwise over 30 minutes.

  • Continue to reflux the reaction mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by washing the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired spiro-β-lactam.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Ketenes are highly reactive towards water, so anhydrous solvents and reagents are crucial to prevent hydrolysis of the ketene and acyl chloride.

  • Triethylamine: Acts as a base to dehydrohalogenate the acyl chloride, generating the ketene in situ. An excess is used to drive the reaction to completion and neutralize the HCl byproduct.

  • Refluxing Toluene: The elevated temperature facilitates the formation of the ketene and the subsequent cycloaddition. Toluene is a common solvent for this reaction due to its suitable boiling point and inertness.

Protocol 2: One-Pot Synthesis of Spirooxindolo-β-Lactams using TsCl as an Activating Co-reagent

This one-pot method avoids the need to pre-synthesize and isolate potentially unstable acyl chlorides, offering a more convenient and versatile approach.[15]

Materials:

  • Substituted phenylacetic acid

  • Isatin Schiff base (imine)

  • 4-Toluenesulfonyl chloride (TsCl)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., dichloromethane (DCM))

Procedure:

  • To a solution of the substituted phenylacetic acid (1.5 mmol) in anhydrous DCM, add 4-toluenesulfonyl chloride (2.0 mmol) and diisopropylethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isatin Schiff base (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the spirooxindolo-β-lactam.

Causality Behind Experimental Choices:

  • TsCl and DIPEA: This combination serves to activate the carboxylic acid, facilitating the in situ formation of the ketene. This method is often milder than using oxalyl chloride or thionyl chloride to form the acyl chloride first.[15]

  • One-Pot Procedure: This approach improves efficiency by reducing the number of synthetic steps and purification procedures, which can lead to higher overall yields.[16]

The following workflow diagram illustrates the general steps involved in the synthesis and purification of spiro-β-lactams.

Workflow start Start reactants Combine Imine, Base, and Ketene Precursor in Anhydrous Solvent start->reactants reaction In Situ Ketene Generation and Cycloaddition reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Continue Reaction workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of spiro-β-lactams via Staudinger cycloaddition.

Data Presentation: Diastereoselectivity in Spiro-β-Lactam Synthesis

The diastereoselectivity of the Staudinger cycloaddition is highly dependent on the substrates and reaction conditions. Below is a table summarizing representative data on the diastereoselective synthesis of spiro-β-lactams.

Ketene PrecursorImineConditionsMajor DiastereomerDiastereomeric Ratio (cis:trans)Yield (%)Reference
Bicyclic Acyl ChlorideAromatic IminesEt₃N, Toluene, RefluxcisHigh selectivity for cisVariable
Bicyclic Acyl ChlorideAliphatic IminesEt₃N, Toluene, RefluxMixtureVariableVariable
Phenylacetic Acid/TsClIsatin Schiff BasesDIPEA, DCM, RTcisPredominantly cis37-81[15]
4-Methoxyphenylacetic Acid/TsClIsatin Schiff BasesDIPEA, DCM, RTtransPredominantly transModerate[15]

Conclusion and Future Outlook

The Staudinger cycloaddition remains a highly relevant and powerful method for the synthesis of spiro-β-lactams. Its versatility allows for the construction of a wide array of complex spirocyclic architectures that are of significant interest in medicinal chemistry and drug discovery.[17] Understanding the reaction mechanism and the factors that control stereoselectivity is paramount for the rational design and synthesis of novel spiro-β-lactam-based therapeutic agents. The development of catalytic, asymmetric variants of the Staudinger reaction continues to be an active area of research, promising even greater control and efficiency in accessing enantiomerically pure spiro-β-lactams.[12][18] The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers aiming to explore the rich chemical space of spiro-β-lactams.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Trabocchi, A., Lalli, C., Guarna, F., & Guarna, A. (2007). Diastereoselective Synthesis of Highly Constrained Spiro-β-Lactams by the Staudinger Reaction Using an Unsymmetrical Bicyclic Ketene. European Journal of Organic Chemistry, 2007(27), 4594–4599.
  • Ruiz-López, M., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3329-3343.
  • Krasavin, M., et al. (2021). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules, 26(17), 5183.
  • Staudinger synthesis. (n.d.). In Wikipedia.
  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
  • Staudinger Synthesis. (n.d.). Organic Chemistry Portal.
  • Oh, S. J., et al. (2007). The Formation of Spiro-β-lactams and Amides from Reaction of Cyclic Ketenes with Imines. Bulletin of the Korean Chemical Society, 28(5), 879-881.
  • Kaur, N. (2012). Synthesis and reactivity of spiro-fused β-lactams. Biblio.
  • Krasavin, M., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22846-22855.
  • Staudinger synthesis of bis-spiro-β-lactams. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Spiro-β-Lactams and Spiro-δ-Lactams. (2021). Request PDF.
  • Trabocchi, A., et al. (2007). Diastereoselective Synthesis of Highly Constrained Spiro-β-Lactams by the Staudinger Reaction Using an Unsymmetrical Bicyclic Ketene. Sci-Hub.
  • Alcaide, B., & Almendros, P. (2004). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 11(15), 1921-1954.
  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578-1579.
  • France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Chemical Reviews, 104(12), 6271-6304.
  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
  • Tuba, R., et al. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. Organic & Biomolecular Chemistry, 11(36), 5976-5988.
  • Recent advances in β-lactam synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Al-Zoubi, R. M., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports, 13(1), 19999.
  • Staudinger imine-ketene cyclization route to β-lactams 4 a–l. (n.d.). ResearchGate.
  • Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger [2+2] Cycloaddition Cascade Involving 3-Diazotetramic Acids and Imines. (2020). The Journal of Organic Chemistry, 85(15), 9876-9884.
  • Lee, E. C., et al. (2005). Catalytic Asymmetric Staudinger Reactions to Form β-Lactams: An Unanticipated Dependence of Diastereoselectivity on the Choice of the Nitrogen Substituent. Journal of the American Chemical Society, 127(33), 11586-11587.
  • Preparation of β-lactams by [2+2] cycloaddition of ketenes and imines. (n.d.). ResearchGate.
  • Spiro-Lactams as Novel Antimicrobial Agents. (2020). Bentham Science Publishers.
  • Jiao, L., et al. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069.
  • Staudinger synthesis of spiro-β-lactams containing the xanthene moiety. (n.d.). ResearchGate.

Sources

Application Notes & Protocols for Continuous Flow Methodologies in Chiral Spiro-β-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of chiral spiro-β-lactams, a privileged scaffold in medicinal chemistry, presents significant stereochemical challenges. Traditional batch synthesis methods often suffer from long reaction times, side-product formation, and difficulties in scalability and process control. This document provides a detailed guide to the application of continuous flow chemistry for the synthesis of chiral spiro-β-lactams, offering enhanced control over reaction parameters, improved safety, and superior scalability. We will delve into specific cycloaddition strategies, provide a detailed experimental protocol for a representative synthesis, compare flow methodologies with traditional batch and microwave-assisted techniques, and discuss the underlying principles that make continuous flow a superior approach for constructing these complex chiral architectures.

Introduction: The Imperative for Controlled Synthesis of Chiral Spiro-β-Lactams

The β-lactam ring is a cornerstone of medicinal chemistry, most famously represented by the penicillin and cephalosporin families of antibiotics.[1] Spiro-β-lactams, a subclass characterized by a spirocyclic junction at the β-lactam core, possess a rigid, three-dimensional structure that allows for precise interaction with biological targets.[1] This structural feature has led to the discovery of spiro-β-lactams with a wide spectrum of biological activities, including potent antimicrobial, anti-HIV, and antiplasmodial properties.[1][2][3]

The synthesis of these molecules is challenging, particularly the stereocontrolled formation of the quaternary spiro-carbon center. Continuous flow chemistry has emerged as a powerful enabling technology to address these challenges.[4] By conducting reactions in a continuously moving stream through a microreactor or packed bed, flow chemistry offers unparalleled control over reaction time, temperature, and mixing.[5] This precise control translates into higher yields, improved selectivity, and enhanced safety, especially when dealing with highly reactive intermediates or exothermic reactions.[5] Furthermore, the inherent scalability of flow processes, where production is increased by extending the operation time rather than increasing reactor volume, makes it an attractive methodology for pharmaceutical development.[6]

This guide will focus on practical, field-proven continuous flow methodologies for the synthesis of chiral spiro-β-lactams derived from 6-aminopenicillanic acid (6-APA), a readily available chiral building block.

Core Synthetic Strategies in Continuous Flow

The construction of the spirocyclic system onto the β-lactam core in a stereoselective manner is the key synthetic challenge. Cycloaddition reactions are particularly well-suited for this purpose. Here, we explore two powerful strategies that have been successfully translated to continuous flow:

[3+2] Annulation Reactions

Phosphine-catalyzed [3+2] annulation of allenoates with 6-alkylidenepenicillanates is an effective method for creating spirocyclopentene-β-lactams.[3][7]

Mechanistic Rationale: The reaction is initiated by the addition of a phosphine catalyst to the allenoate, generating a zwitterionic intermediate. This intermediate then undergoes a conjugate addition to the electron-deficient alkene of the 6-alkylidenepenicipenicillanate. Subsequent intramolecular ring-closing and elimination of the phosphine catalyst yields the spirocyclic product. The stereochemistry of the starting penicillanate derivative directs the facial selectivity of the cycloaddition.

Continuous flow offers significant advantages for this transformation. The precise control over residence time minimizes the formation of byproducts that can occur with prolonged reaction times in batch. Furthermore, the enhanced heat transfer in microreactors allows for higher reaction temperatures to be used safely, accelerating the reaction rate.

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition of nitrile oxides or diazomethane derivatives with 6-alkylidenepenicillanates provides access to a range of chiral spiroisoxazoline- and spiro-1-pyrazoline-penicillanates, respectively.[2][8][9]

Mechanistic Rationale: This reaction involves the concerted [π4s + π2s] cycloaddition of a 1,3-dipole (e.g., nitrile oxide) across the exocyclic double bond of the 6-alkylidenepenicipenicillanate. The regioselectivity and stereoselectivity are governed by the frontier molecular orbitals of the dipole and dipolarophile. Continuous flow processing allows for the in situ generation and immediate use of potentially unstable 1,3-dipoles, which is a significant safety and efficiency advantage over batch methods.[1]

Experimental Protocol: Continuous Flow Synthesis of a Chiral Spiroisoxazoline-Penicillanate

This protocol details the 1,3-dipolar cycloaddition between a 6-alkylidenepenicillanate and an in situ-generated nitrile oxide, adapted from established literature procedures.[8][10]

Reagents and Stock Solutions
  • Solution A (Dipolarophile): Prepare a 0.1 M solution of benzhydryl (Z)-2-(3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-ylidene)-2-phenylacetate in anhydrous ethyl acetate.

  • Solution B (Nitrile Oxide Precursor): Prepare a 0.1 M solution of 4-chlorobenzaldehyde oxime in anhydrous ethyl acetate.

  • Solution C (Dehydrohalogenating Agent): Prepare a 0.2 M solution of triethylamine in anhydrous ethyl acetate.

Causality Note: Ethyl acetate is chosen as the solvent due to its good solvating properties for the reactants and its compatibility with the reaction conditions. Anhydrous conditions are crucial to prevent hydrolysis of the nitrile oxide precursor and the β-lactam ring. Triethylamine acts as a base to dehydrohalogenate the intermediate chloro-oxime, generating the reactive nitrile oxide in situ.

Continuous Flow Reactor Setup

The following diagram illustrates the general setup for this synthesis.

Continuous_Flow_Setup cluster_pumps Syringe Pumps cluster_reactor Reaction Zone cluster_collection Collection & Quenching pumpA Pump A (Solution A) mixer2 T-Mixer 2 pumpA->mixer2 pumpB Pump B (Solution B) mixer1 T-Mixer 1 pumpB->mixer1 pumpC Pump C (Solution C) pumpC->mixer1 mixer1->mixer2 In-situ Nitrile Oxide Generation reactor_coil Heated Reactor Coil (e.g., 10 mL PFA tubing) mixer2->reactor_coil Cycloaddition bpr Back Pressure Regulator (BPR) reactor_coil->bpr collection_vessel Product Collection bpr->collection_vessel

Caption: Continuous flow setup for spiro-β-lactam synthesis.

Step-by-Step Protocol
  • System Priming: Prime the syringe pumps and tubing with the respective solutions (A, B, and C) to ensure no air bubbles are present in the system.

  • Initiate Flow: Set the flow rates for the syringe pumps. A typical starting point is a 1:1:1 ratio of the solutions. For a 10 mL reactor coil, a total flow rate of 0.833 mL/min will provide a residence time of 12 minutes.

    • Pump A (Dipolarophile): 0.277 mL/min

    • Pump B (Oxime): 0.277 mL/min

    • Pump C (Base): 0.277 mL/min

  • Reaction Conditions:

    • The first T-mixer allows for the rapid mixing of the oxime and base to initiate the formation of the nitrile oxide.

    • The second T-mixer introduces the dipolarophile to the freshly generated nitrile oxide.

    • The reactor coil is heated to the desired temperature (e.g., 80 °C) using an oil bath or a dedicated reactor heater.

    • A back pressure regulator (BPR) (e.g., set to 5 bar) is used to ensure the solvent remains in the liquid phase at elevated temperatures and to improve mixing.

  • Steady State and Collection: Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product. The output from the BPR is collected in a flask.

  • Work-up and Purification:

    • Once the desired amount of product is collected, quench the reaction mixture with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the desired chiral spiroisoxazoline-penicillanate.

Self-Validation and Trustworthiness: This protocol is designed as a self-validating system. The use of precise syringe pumps ensures accurate stoichiometry. The defined volume of the reactor coil and the set flow rate provide a highly reproducible residence time. In-line analytical techniques, such as FT-IR or HPLC, can be integrated after the BPR for real-time reaction monitoring and optimization.

Performance Comparison: Flow vs. Batch vs. Microwave

The decision to adopt a continuous flow methodology is often driven by its advantages over traditional methods. The following table summarizes a comparison for the synthesis of chiral spiroisoxazoline-penicillanates.[10]

ParameterConventional BatchMicrowave-Assisted BatchContinuous Flow
Reaction Time 1 - 3 hours30 - 60 minutes12 minutes (residence time)
Temperature 80 °C80 °C80 °C
Typical Yield (Major Regioisomer) 49 - 79%31 - 60%~40% (unoptimized)
Scalability Difficult, requires re-optimizationLimited by cavity sizeExcellent , linear scalability
Process Control ModerateModerateHigh (precise control of t, T)
Safety Risk of thermal runawayRisk of localized hotspotsHigh (small reaction volume)

Analysis: While the initial reported yields for the continuous flow synthesis may be moderate, it is crucial to note that these are often the result of initial screening.[10] The significant advantage of flow chemistry lies in its capacity for rapid optimization of parameters (temperature, residence time, concentration) and its straightforward, linear scalability.[10] The dramatic reduction in reaction time from hours to minutes highlights the process intensification achievable with this technology.[10]

Advanced Continuous Flow Strategies and Future Outlook

The field of continuous flow synthesis is continually evolving. More advanced and integrated systems are being developed to further enhance the efficiency and elegance of chiral spiro-β-lactam synthesis.

Multi-Step Telescoped Synthesis

A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, uninterrupted sequence, eliminating the need for intermediate isolation and purification.[1]

Telescoped_Synthesis reagents Reagent Streams step1 Reactor 1 (e.g., Cycloaddition) reagents->step1 step2 Reactor 2 (e.g., Ring Contraction) step1->step2 purification In-line Purification step2->purification product Final Product purification->product

Caption: Conceptual workflow for a telescoped synthesis.

For instance, the synthesis of spiro-1-pyrazolinepenicillanates via a 1,3-dipolar cycloaddition in a first reactor could be directly followed by a thermolytic N₂ extrusion in a second, higher-temperature reactor to yield spirocyclopropanepenicillanates, all within a single continuous process.

Immobilized Catalysts and Reagents

The use of immobilized catalysts (e.g., packed-bed reactors) or scavenger resins further enhances the efficiency and sustainability of flow synthesis. This approach simplifies purification, as the catalyst or excess reagents are retained within the reactor, providing a cleaner product stream. This is particularly advantageous for expensive chiral catalysts, allowing for their reuse over extended periods.

References

  • Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31035-31043. [Link]

  • Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. National Center for Biotechnology Information. [Link]

  • Alves, A. J. S., et al. (2024). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. ResearchGate. [Link]

  • Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. ResearchGate. [Link]

  • Alves, A. J. S., et al. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. [Link]

  • Fulop, F., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(16), 5758-5780. [Link]

  • Alves, A. J. S., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. National Center for Biotechnology Information. [Link]

  • Alves, A. J. S., Silvestre, J. A. D., & Pinho e Melo, T. M. V. D. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. National Center for Biotechnology Information. [Link]

  • Alves, A. J. S., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. University of Lisbon Repository. [Link]

  • Alves, A. J. S., et al. (2024). Phosphine‐catalysed [3+2] annulation of allenoate 1 with methyl vinyl ketone (2) under batch or microwave irradiation conditions. ResearchGate. [Link]

  • Fulop, F., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry. [Link]

  • Zhang, X., et al. (2018). Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones. Organic & Biomolecular Chemistry, 16(30), 5464-5472. [Link]

  • Alves, A. J. S., et al. (2024). Continuous flow synthesis of chiral spiropenicillanates aimed at the synthesis of biologically active molecules. ResearchGate. [Link]

  • Singh, M., & Sharma, U. (2021). Recent advances in continuous flow synthesis of heterocycles. RSC Advances, 11(54), 34163-34185. [Link]

  • Benaglia, M. (2014). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Thieme. [Link]

  • Kappe Laboratory. (2020). Flow Chemistry – Original Papers. The Kappe Laboratory. [Link]

  • Sharma, R. K., et al. (2021). Continuous-Flow Syntheses of Heterocycles. ResearchGate. [Link]

  • Asynt. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Asynt. [Link]

  • VandeVondele, K., et al. (2014). Staudinger β-lactam synthesis via continuous flow chemistry. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Diazaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yields of this valuable spirocyclic scaffold.

Introduction

1,4-Diazaspiro[4.5]decan-2-one is a key building block in medicinal chemistry due to its unique three-dimensional structure, which can impart desirable pharmacological properties to drug candidates.[1] Its synthesis, however, can present challenges, leading to suboptimal yields and purification difficulties. This guide offers practical, experience-based solutions to common problems encountered during its synthesis.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols.

Q1: My yield of 1,4-Diazaspiro[4.5]decan-2-one is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent issue in spirocyclization reactions. The root cause often lies in one of the following areas: inefficient imine formation, unfavorable cyclization equilibrium, or side reactions. Let's break down the troubleshooting process.

Logical Troubleshooting Workflow

Sources

Technical Support Center: Purification of Spirocyclic Lactams

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spirocyclic lactams. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to the unique challenges posed by this important class of molecules. Spirocyclic lactams, with their rigid three-dimensional structures and often high degree of functionalization, demand carefully considered purification strategies. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial purification strategy.

Q1: What are the most common and critical challenges in purifying spirocyclic lactams?

A: The purification of spirocyclic lactams presents a distinct set of challenges rooted in their inherent structural complexity. Key difficulties include:

  • Separation of Stereoisomers: Spirocyclic lactams frequently contain multiple chiral centers, including the spiro-carbon itself. This often results in the formation of diastereomers and enantiomers during synthesis.[1][2] These isomers can have very similar physicochemical properties, making their separation by standard techniques like conventional chromatography non-trivial.[3]

  • Removal of Structurally Similar Impurities: Syntheses can produce byproducts with skeletons closely resembling the target molecule, such as regioisomers or precursors. These impurities may have nearly identical polarity, rendering chromatographic separation difficult.[3]

  • Poor Solubility and Crystallinity: The rigidity of the spirocyclic core can lead to low solubility in common organic solvents and a high energetic barrier to forming a stable crystal lattice, complicating purification by recrystallization.[3]

  • On-Column Degradation: The lactam ring, particularly in strained systems (e.g., β-lactams), can be susceptible to hydrolysis or decomposition on acidic stationary phases like standard silica gel.

Q2: I have a crude reaction mixture containing a new spirocyclic lactam. What should be my first step?

A: Your initial step should always be a thorough analysis of the crude product before attempting any large-scale purification. A small aliquot should be analyzed by:

  • Thin-Layer Chromatography (TLC): Use a few different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a preliminary idea of the number of components and their relative polarities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical analysis. It will confirm the mass of your desired product, reveal the presence of isomers (same mass, different retention time), and identify masses of major impurities.[4] This data is invaluable for guiding your purification strategy.

  • ¹H NMR Spectroscopy: A crude NMR can provide the ratio of your desired product to major impurities and confirm the structural class of the compounds present.

This initial analytical package will inform you whether you are dealing with a simple mixture that can be purified by flash chromatography, a complex mixture of isomers requiring more advanced techniques, or a product that might be sensitive to the chosen method.

Q3: How do I decide between column chromatography and crystallization as the primary purification method?

A: The choice depends on the properties of your crude product, as revealed by your initial analysis.

  • Choose Column Chromatography When:

    • The product is a non-crystalline solid, oil, or wax.

    • The impurities have significantly different polarities from the desired product (well-separated spots on TLC).

    • You need to separate multiple components from the reaction mixture.

  • Choose Crystallization When:

    • The desired product is the major component of the crude mixture (>80-90% purity).

    • The product is a solid with good crystallinity. Some syntheses are even designed to yield a product that can be isolated by crystallization without chromatography.[5]

    • The impurities are present in small amounts and are expected to remain in the mother liquor.

    • The product is unstable on silica or alumina.

Often, the most effective approach is a combination of both: initial purification by flash chromatography to remove major impurities, followed by crystallization of the enriched material to achieve high purity and obtain a stable, crystalline solid.[6]

Section 2: Troubleshooting and Optimization Guide

This section tackles specific problems you may encounter during your experiments in a question-and-answer format.

Issue: Poor Separation in Column Chromatography

Q: My spirocyclic lactam co-elutes with an impurity on a silica gel column. What are my options?

A: Co-elution is a common problem when dealing with structurally similar compounds. Here is a systematic approach to resolving it:

  • Optimize the Mobile Phase:

    • Change Polarity (Isocratic vs. Gradient): If you are using an isocratic (single solvent mixture) elution, switch to a shallow gradient. A slow, shallow gradient can often resolve closely eluting compounds.[7]

    • Change Solvent Selectivity: If changing the polarity doesn't work, change the nature of the solvents. The "solvent selectivity triangle" (e.g., using solvents with different dipole, hydrogen-bond accepting, and hydrogen-bond donating properties) is a key concept. For example, if you are using a hexane/ethyl acetate system, try switching to a hexane/acetone, toluene/ethyl acetate, or dichloromethane/methanol system. This alters the specific interactions between your compounds and the stationary phase, which can dramatically change the elution order and improve separation.

  • Change the Stationary Phase:

    • If optimizing the mobile phase fails, the next step is to change the stationary phase, which alters the primary separation mechanism.

    • Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity rather than polarity. It is highly effective for separating compounds that are inseparable on silica. The mobile phase is typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol.

    • Alumina (Basic or Neutral): If your compound is acid-sensitive, neutral or basic alumina can be a good alternative to silica gel.

    • Doped or Functionalized Silica: Silver nitrate-impregnated silica can be used to separate compounds with differing degrees of unsaturation. Chiral stationary phases are required for separating enantiomers.

Q: I'm observing significant peak tailing for my spirocyclic lactam on my silica gel column. What causes this and how can I fix it?

A: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For spirocyclic lactams, the exposed lactam carbonyl or other basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel.

  • Solution 1: Add a Mobile Phase Modifier: Adding a small amount of a competitive base to your mobile phase can block the acidic sites on the silica.

    • Add 0.1-1% triethylamine (Et₃N) or pyridine to your eluent. This is highly effective for basic compounds.

    • For acidic compounds, adding 0.1-1% acetic acid or formic acid can improve peak shape.

  • Solution 2: Use a Deactivated Stationary Phase: Consider using end-capped silica gel or a less acidic stationary phase like neutral alumina.

  • Solution 3: Check for Overloading: Tailing can also occur if the column is overloaded with sample. Try loading less material.

Issue: Challenges with Crystallization

Q: My spirocyclic lactam is pure by NMR but "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase because its solubility drops too quickly for an ordered crystal lattice to form.

  • Slower Cooling: Allow the hot solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath or a dewar). Once at room temperature, move it to the refrigerator, and then to the freezer. Slow cooling is crucial for forming high-quality crystals.[8]

  • Solvent System Modification:

    • The ideal crystallization solvent dissolves your compound when hot but not when cold.[6] If your compound is too soluble, add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then add a drop of the good solvent to clarify it before cooling. A common combination is ethyl acetate/hexane or dichloromethane/pentane.

    • If the compound is not soluble enough, try a more polar solvent.

  • Scratching and Seeding:

    • Scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • If you have a few crystals from a previous attempt, add a single "seed crystal" to the cooled, saturated solution to initiate crystallization.

Issue: Separating Stereoisomers

Q: My synthesis produced a 1:1 mixture of diastereomers. How can I separate them?

A: Diastereomers have different physical properties and can often be separated using conventional techniques.

  • Flash Chromatography: This is the most common first approach. Carefully screen different solvent systems by TLC to find one that shows two distinct spots. A shallow gradient during column chromatography is often required for baseline separation.[9]

  • Crystallization: Fractional crystallization can be effective. One diastereomer is often less soluble than the other in a particular solvent system, allowing it to crystallize out selectively. This may require several cycles of crystallization to achieve high diastereomeric purity.

Q: I have a racemic mixture of a chiral spirocyclic lactam. What are the primary methods for enantiomeric separation?

A: Separating enantiomers requires a chiral environment.

  • Chiral Chromatography (HPLC or SFC): This is the most direct and widely used analytical and preparative method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times. Supercritical Fluid Chromatography (SFC) is often preferred for its speed and use of environmentally benign CO₂ as the main mobile phase component.

  • Diastereomeric Salt Formation: If your spirocyclic lactam has a basic or acidic handle, you can react it with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts can then be separated by crystallization, after which the resolving agent is removed to yield the pure enantiomers.

Section 3: Key Protocols and Workflows

Workflow 1: General Purification Strategy

This diagram outlines the decision-making process for purifying a crude spirocyclic lactam.

G cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Strategy Selection cluster_path1 Chromatography Path cluster_path2 Crystallization Path cluster_end Final Assessment A Crude Reaction Mixture B Analyze Aliquot: TLC, LC-MS, NMR A->B C Assess Purity & Complexity B->C D Flash Chromatography C->D Complex Mixture or Non-crystalline F Crystallization C->F High Purity & Crystalline Solid E Collect & Combine Fractions D->E H Assess Purity of Isolated Material E->H G Filter & Wash Crystals F->G G->H I Pure Product H->I Purity > 95% J Requires Further Purification H->J Purity < 95% J->D Try Chromatography J->F Try Recrystallization

Caption: General purification workflow for spirocyclic lactams.

Protocol 1: Step-by-Step Guide for Flash Chromatography Method Development
  • TLC Screening:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on at least three different TLC plates.

    • Develop each plate in a different solvent system. Start with standard systems like 20% EtOAc in Hexane, 50% EtOAc in Hexane, and 10% MeOH in DCM.

    • The ideal system will give your target compound an Rf value of ~0.2-0.35 and show good separation from major impurities.

  • Gradient Selection:

    • Based on the best TLC system, design a linear gradient for your flash chromatography system. For example, if an Rf of 0.3 was achieved with 20% EtOAc/Hexane, a good starting gradient might be from 5% to 40% EtOAc over 10-15 column volumes.

  • Column Packing and Sample Loading:

    • Choose a column size appropriate for your sample mass (a general rule is a 1:30 to 1:100 ratio of sample mass to silica mass).

    • Pack the column using the initial, weak solvent of your gradient.

    • Load your sample. For best resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading") rather than injecting it as a concentrated solution ("wet loading").

  • Execution and Fraction Collection:

    • Run the gradient and collect fractions. Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.

  • Analysis:

    • Combine the pure fractions based on TLC analysis and concentrate them under reduced pressure.

    • Confirm the purity and identity of the final product using NMR and LC-MS.[10][11]

Section 4: Data Tables and Purity Assessment

Table 1: Analytical Techniques for Purity and Structural Assessment
TechniquePrimary Application for Spirocyclic LactamsInformation Provided
¹H & ¹³C NMR Structural confirmation and purity assessment.Confirms the carbon-hydrogen framework, identifies functional groups, and can be used to determine the ratio of diastereomers.[11]
LC-MS Purity assessment and impurity identification.Separates components of a mixture and provides the molecular weight of each, essential for identifying the product and byproducts.[4]
HPLC/UPLC High-resolution purity determination (% purity).Provides highly accurate quantification of purity and is the gold standard for quality control.[12]
FTIR Spectroscopy Functional group identification.Confirms the presence of key functional groups, such as the lactam carbonyl (strong absorbance ~1650-1760 cm⁻¹).[11]
Chiral HPLC/SFC Enantiomeric excess (e.e.) determination.Quantifies the ratio of enantiomers in a chiral sample.
X-Ray Crystallography Unambiguous structure and stereochemistry determination.Provides the absolute 3D structure of a molecule, confirming connectivity and stereochemistry.[13][14]

References

  • Zhang, W., et al. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. Organic Letters, 26(9), 1941-1946. [Link]

  • Narula, G., et al. (2020). Synthesis of α‐Heterocycle Anchored Spirocyclic Azetidin‐2‐ones in a Minute by p‐TSA Catalyzed Cyclocondensation of Azetidin‐2,3‐diones with Difunctionalized Substrates. ChemistrySelect, 5(3), 1109-1114. Available from: [Link]

  • Zhang, W., et al. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. PubMed. [Link]

  • Singh, G. S., & D'hooghe, M. (2010). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ChemInform, 41(4). Available from: [Link]

  • Prato, M., et al. (2014). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 4(77), 40845-40854. [Link]

  • Zarei, A., & Jarrahpour, A. A. (2011). Synthesis of some new mono- and bis-polycyclic aromatic spiro and bis-nonspiro-beta-lactams. PubMed. [Link]

  • Cardoso, A. L., et al. (2013). Synthesis of chiral spiro-β-lactams from 6-alkylidenepenicillanates. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications, 56(84), 12791-12794. [Link]

  • Fong, S. W., & Brimble, M. A. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6023. [Link]

  • Kumar, P., & Kumar, A. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science. Available from: [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Kennedy, C. R., & Vanderwal, C. D. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9479-9483. [Link]

  • Talebpour, Z., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

  • Vitaku, E., & Njardarson, J. T. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle. Journal of Medicinal Chemistry, 57(23), 9847-9867. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Singh, S., et al. (2024). Review on the modern analytical advancements in impurities testing. Future Journal of Pharmaceutical Sciences, 10(1), 1-15. Available from: [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research, 16(2), 100. [Link]

  • Shaabani, A., et al. (2013). Synthesis of spirocyclic bis‐α,γ‐lactams from four‐component Ugi‐adducts precursors. ResearchGate. [Link]

  • Kennedy, C. R., & Vanderwal, C. D. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PMC. [Link]

  • Guedes, G. P., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]

  • D'hooghe, M., & De Kimpe, N. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]

  • Guedes, G. P., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(17), 4826-4861. [Link]

  • O'Donoghue, A. C., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. [Link]

  • Cytiva. (2024). Chromatography principles. [Link]

  • Ghosh, A., et al. (2023). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Teledyne ISCO. (2019). General Chromatographic Techniques for Natural Products Purification. YouTube. [Link]

Sources

Technical Support Center: Synthesis of Spiro Carbon Centers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently asked questions regarding the construction of spiro carbon centers. The inherent structural rigidity and three-dimensionality of spirocycles make them prized motifs in medicinal chemistry, yet their synthesis is fraught with unique challenges.[1][2][3][4] This resource aims to demystify these complexities and provide actionable solutions for your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and fundamental concepts that underpin the challenges in spirocycle synthesis.

Q1: What makes the synthesis of a spiro carbon center fundamentally challenging?

The primary difficulty stems from the creation of a quaternary carbon atom where two rings are joined.[5][6] This spirocenter is sterically congested, which can make its formation kinetically slow and thermodynamically challenging. Key difficulties include:

  • Stereocontrol: Simultaneously controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of a new quaternary stereocenter is a formidable task.[7][8][9]

  • Ring Strain: The synthesis often involves the formation of strained ring systems, especially when incorporating four- or five-membered rings. This inherent strain can lead to undesired side reactions, rearrangements, or prevent cyclization altogether.[5][10][11][12]

  • Reactivity and Regioselectivity: Directing an intramolecular reaction to the correct position to form the spirocycle over other competing pathways (e.g., polymerization, intermolecular reactions, or formation of fused rings) requires precise control of reaction conditions.[13][14]

Q2: How can I control the stereochemistry at the spirocenter?

Controlling stereochemistry is arguably the most critical challenge. The approach depends on whether you are targeting a specific diastereomer or enantiomer.

  • Diastereoselectivity: This is often governed by a choice between thermodynamic and kinetic control.[15][16]

    • Thermodynamic control is achieved under reversible conditions (e.g., higher temperatures, longer reaction times, acidic or basic catalysts) and favors the most stable diastereomer. In spiroketals, for instance, this is often the isomer stabilized by the anomeric effect.[15]

    • Kinetic control is achieved under irreversible conditions (e.g., low temperatures, rapid reaction times, specific reagents) and favors the product that is formed fastest.

  • Enantioselectivity: Achieving an excess of one enantiomer requires the use of chiral information. This can be accomplished through various strategies:

    • Chiral Catalysis: Employing chiral organocatalysts (e.g., proline derivatives, chiral phosphoric acids) or transition metal complexes with chiral ligands.[7][8][17][18] This is one of the most powerful and widely used methods.

    • Chiral Auxiliaries: Covalently attaching a chiral group to the substrate to direct the stereochemical outcome of the spirocyclization, which is then cleaved.

    • Substrate Control: Using a starting material that already contains a stereocenter to influence the formation of the new spirocenter.

Q3: What are the primary synthetic strategies for forming spirocycles?

A multitude of strategies have been developed, each with its own set of advantages and challenges. The most common classes include:

  • Intramolecular Cyclizations: This is a very common approach, involving the tethering of a nucleophile and an electrophile that react to close a ring. Examples include intramolecular Michael additions, aldol reactions, Heck reactions, and alkylations.[19][20][21]

  • Cycloaddition Reactions: Reactions like [3+2] or [4+2] cycloadditions can be powerful for constructing spirocyclic systems in a single, often stereospecific, step.[9][22]

  • Transition-Metal-Catalyzed Annulations: Modern methods often rely on transition metals (e.g., Palladium, Rhodium, Nickel, Gold) to catalyze C-H activation, alkyne annulations, or other cascade reactions that efficiently build the spirocyclic core.[3][23][24][25]

  • Rearrangement Reactions: Certain reactions, like pinacol or semipinacol rearrangements, proceed through spirocyclic intermediates or can be designed to terminate in a spirocyclic product.[10]

Q4: Why is ring strain a critical factor, and how does it manifest in experiments?

Ring strain arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between substituents (torsional strain). In spirocycle synthesis, especially with small rings (3- or 4-membered), high ring strain can have several consequences:[10][11][12][26][27]

  • Low Yields: The activation energy to form a strained ring is high, making the reaction slow or unfavorable compared to decomposition pathways.

  • Rearrangements: A common issue is the strain-driven rearrangement of an initial spirocyclic product into a more stable fused or larger ring system. For example, Lewis acid-mediated ring expansion of oxaspiro[2.3]hexanes to cyclopentanones is driven by the release of strain energy.[10]

  • Increased Reactivity: While challenging to synthesize, the stored strain energy can make the resulting spirocycle a useful synthetic intermediate for subsequent transformations.

Part 2: Troubleshooting Guides

This section provides a systematic, cause-and-effect approach to solving common experimental problems.

Guide 1: Low or No Product Yield in Spirocyclization

Problem: You are attempting a spirocyclization reaction (e.g., intramolecular Michael addition, dearomative spirocyclization) and observe very low or no formation of the desired product, with starting material remaining or decomposition occurring.[16][19]

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed check_sm Monitor Reaction (TLC, LC-MS) Is Starting Material (SM) consumed? start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cause_reactivity Possible Cause: Insufficient Reactivity or Unfavorable Equilibrium sm_present->cause_reactivity cause_decomp Possible Cause: Decomposition of SM or Product sm_gone->cause_decomp solution_reactivity Solutions: 1. Increase Temp/Time 2. Use Stronger Base/Acid/Catalyst 3. Change Solvent 4. Check Catalyst Activity cause_reactivity->solution_reactivity solution_decomp Solutions: 1. Lower Temperature 2. Use Milder Reagents 3. Reduce Reaction Time 4. Check for Air/Moisture Sensitivity cause_decomp->solution_decomp

Caption: Decision workflow for troubleshooting low spirocyclization yields.

Possible Cause Explanation & Solution
Insufficient Reactivity The nucleophilic or electrophilic partner in the cyclization is not sufficiently activated. Solutions: 1) Activate the Nucleophile: If using an enolate, switch to a stronger, non-nucleophilic base (e.g., from NaH to KHMDS) or change the solvent to minimize ion pairing (e.g., add HMPA or use a more polar aprotic solvent).[19] 2) Activate the Electrophile: For acid-catalyzed reactions, ensure the catalyst is not being quenched. Consider a stronger Lewis or Brønsted acid.[19] 3) Optimize Temperature: Gently increasing the temperature can overcome the activation barrier, but must be balanced against potential decomposition.
Unfavorable Equilibrium For reversible reactions, the equilibrium may lie on the side of the starting materials. Solutions: 1) Remove a Byproduct: If the reaction generates a small molecule (e.g., H₂O, MeOH), use a Dean-Stark trap or molecular sieves to drive the reaction forward via Le Châtelier's principle. 2) Change Conditions: Switch to conditions that favor an irreversible pathway if possible.
Decomposition The starting material or the spirocyclic product may be unstable under the reaction conditions (e.g., harsh pH, high temperature). Solutions: 1) Milder Conditions: Lower the reaction temperature. Use a milder base or acid. 2) Protecting Groups: Sensitive functional groups elsewhere in the molecule may be interfering. A robust protecting group strategy is essential.[28][29][30] 3) Degas Solvents: Some reactions are sensitive to oxygen; ensure solvents are properly degassed and the reaction is run under an inert atmosphere (N₂ or Ar).
Steric Hindrance The transition state for forming the quaternary spirocenter is highly congested. Solutions: 1) Substrate Modification: Redesign the substrate to reduce steric bulk near the reacting centers if possible. 2) Catalyst Choice: A smaller catalyst may be able to access the sterically hindered site more effectively. Conversely, a bulkier catalyst might improve selectivity by blocking undesired pathways.
Guide 2: Poor Stereoselectivity

Problem: The reaction produces a difficult-to-separate mixture of diastereomers or a racemic mixture when an enantioselective reaction was intended.

Thermodynamic vs. Kinetic Control Pathways

G cluster_0 Reaction Coordinate Diagram SM Starting Material dummy1 SM->dummy1 dummy2 SM->dummy2 TS_K TS (Kinetic) TS_T TS (Thermodynamic) P_K Kinetic Product (Less Stable) P_T Thermodynamic Product (More Stable) P_K->P_T Equilibration (Reversible Conditions) dummy1->TS_K dummy1->P_K ΔG‡ (Kinetic) (Lower Barrier) dummy2->TS_T dummy2->P_T ΔG‡ (Thermo) (Higher Barrier)

Caption: Conceptual energy diagram for kinetic vs. thermodynamic control.

Possible Cause Explanation & Solution
Lack of Facial Selectivity The incoming nucleophile or electrophile can attack either face of the reacting partner with equal probability, leading to a mixture of stereoisomers. Solutions: 1) Chiral Catalyst: Use an asymmetric catalyst (organocatalyst or transition metal complex) to create a chiral environment that differentiates the transition states leading to the two enantiomers/diastereomers.[7][31] 2) Steric Directing Group: Install a bulky group on the substrate that physically blocks one face, forcing the reaction to occur from the less hindered side.
Undesired Thermodynamic/Kinetic Outcome The reaction conditions may favor the undesired stereoisomer. For example, you may be getting the more stable thermodynamic product when the desired product is the kinetic one. Solutions: 1) Verify Control: To test if your reaction is under thermodynamic control, isolate one of the product diastereomers and re-subject it to the reaction conditions. If it isomerizes into a mixture, the conditions are equilibrating.[15] 2) Force Kinetic Control: To favor the kinetic product, use lower temperatures, shorter reaction times, and non-equilibrating conditions (e.g., strong, non-nucleophilic bases like LDA or KHMDS that cause irreversible deprotonation). 3) Force Thermodynamic Control: To favor the thermodynamic product, use higher temperatures, longer reaction times, and a catalytic amount of a Brønsted or Lewis acid/base to allow the initial products to equilibrate to the most stable isomer.[15]
Poor Enantioselectivity The chiral catalyst is not providing effective stereoinduction. Solutions: 1) Screen Catalysts/Ligands: Test a range of catalysts or ligands. Small changes to the catalyst's steric or electronic properties can have a profound impact on enantioselectivity. 2) Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screen a variety of solvents with different polarities and coordinating abilities. 3) Temperature: Lowering the temperature often increases enantioselectivity by making the energy difference between the two diastereomeric transition states more significant.
Guide 3: Purification Difficulties

Problem: The desired spirocyclic product is difficult to separate from stereoisomers, structurally similar impurities, or starting materials.[32]

Possible Cause Explanation & Solution
Similar Physicochemical Properties Diastereomers and enantiomers often have very similar polarities and boiling points, making separation by standard flash chromatography or distillation nearly impossible.[32] Solutions: 1) High-Performance Chromatography: Use HPLC or supercritical fluid chromatography (SFC), often with specialized chiral stationary phases (CSPs) for enantiomer separation. 2) Optimize Flash Chromatography: For diastereomers, a very shallow solvent gradient and high-performance silica may provide separation. Test different solvent systems.[33]
Low Crystallinity The rigid, 3D structure of spirocycles can prevent them from packing into a well-ordered crystal lattice, making recrystallization difficult.[32] Solutions: 1) Derivatization: Convert the product into a more crystalline derivative (e.g., an ester or amide from an alcohol/acid). After purification by recrystallization, the original functional group can be regenerated. 2) Extensive Solvent Screening: Systematically screen a wide range of solvent/anti-solvent combinations for recrystallization.
Co-elution with Impurities Structurally similar impurities, such as unreacted starting material or byproducts from competing reaction pathways, may have identical retention factors to the product. Solutions: 1) Change Chromatography Mode: If normal-phase chromatography fails, try reverse-phase. The different separation mechanism may resolve the compounds.[34] 2) Reactive Purification: If the impurity has a unique functional group, it may be possible to selectively react it to form a new compound with very different polarity that is easily removed.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Organocatalyzed Spiroannulation

This protocol provides a template for a Michael-addition-initiated spirocyclization, a common strategy for constructing chiral spirolactones.[8]

  • Preparation: To a dry vial under an inert atmosphere (N₂), add the Michael acceptor (e.g., a benzylidene-lactone, 1.0 equiv) and the chiral organocatalyst (e.g., a quinine-derived squaramide, 0.1 equiv).

  • Dissolution: Add the chosen anhydrous solvent (e.g., toluene, CH₂Cl₂, 0.1 M concentration). Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 5 minutes.

  • Initiation: Add the Michael donor (e.g., an α,β-unsaturated ketone, 1.2 equiv) to the solution.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Workup: Once the starting material is consumed (typically 12-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired spirocyclic product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Differentiating and Optimizing for Kinetic vs. Thermodynamic Control

This workflow helps determine the controlling regime of your reaction and how to favor the desired isomer.[15][16]

Step 1: Baseline Experiment

  • Run the spirocyclization under your standard conditions.

  • Carefully isolate both the major and minor diastereomers. If they are inseparable, analyze the ratio by ¹H NMR or GC/LC. This is your baseline diastereomeric ratio (d.r.).

Step 2: The Equilibration Test (To Test for Thermodynamic Control)

  • Take a pure sample of the minor diastereomer (or a mixture enriched in it) and re-subject it to the exact baseline reaction conditions (same solvent, temperature, catalyst, and time).

  • Analysis:

    • If the d.r. changes to favor the major diastereomer (approaching the baseline d.r.), your reaction is under thermodynamic control . The products are equilibrating.

    • If the d.r. remains unchanged, your reaction is under kinetic control . The products, once formed, are stable under the reaction conditions.

Step 3: Optimization

  • To Favor the Thermodynamic Product: If your desired isomer is the more stable one, ensure equilibration is complete.

    • Increase the reaction time.

    • Increase the reaction temperature.

    • Ensure your catalyst (e.g., acid or base) is active and present in sufficient quantity to facilitate the reverse reaction.

  • To Favor the Kinetic Product: If your desired isomer is the one that forms faster, you must prevent equilibration.

    • Drastically lower the reaction temperature (e.g., from 25 °C to -78 °C).

    • Use a stoichiometric, strong base/reagent to ensure the reaction is irreversible.

    • Shorten the reaction time, quenching the reaction as soon as the starting material is consumed to prevent subsequent isomerization of the product.

References
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (n.d.). ProQuest.
  • Overcoming challenges in the purification of spirocyclic alcohols. (n.d.). Benchchem.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. (n.d.).
  • Selected Synthetic Strategies to Spirocyclics. (2009).
  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. (2020). PubMed.
  • challenges in spiroketal synthesis and solutions. (n.d.). Benchchem.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (n.d.). PMC - NIH.
  • Troubleshooting common issues in spirocyclic compound synthesis. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of Spirocyclic Compounds. (n.d.). Benchchem.
  • New development in the enantioselective synthesis of spiro compounds. (2018). RSC Publishing.
  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. (n.d.). RSC Publishing.
  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. (n.d.). OAE Publishing Inc..
  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substr
  • Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cycliz
  • Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. (2025). RSC Publishing.
  • Challenges in the construction of C2-symmetric axially spirocyclic... (n.d.).
  • Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions. (n.d.). Wiley Online Library.
  • Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. (2014). Organic Letters.
  • Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. (n.d.). Semantic Scholar.
  • (PDF) Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. (2008).
  • The Effect of Substitutents on the Strain Energies of Small Ring Compounds. (n.d.).
  • C−H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. (n.d.).
  • Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2)
  • Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol. (2026).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.
  • Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. (n.d.).
  • Protecting Groups. (n.d.). University of Rochester.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.
  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. (2016). Journal of the American Chemical Society.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketaliz
  • Radical-mediated cyclization reactions leading to spiro and[2][2]-fused heterocycles. (n.d.). Arkivoc.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. (2025). Syngene.

Sources

Technical Support Center: Optimization of Diazaspiro[4.5]decane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of diazaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important structural motif. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of these complex molecules.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

The diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, imparting a rigid, three-dimensional geometry that is highly desirable for modulating biological targets. Its unique topology allows for the precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity for a wide range of receptors and enzymes. However, the construction of this spirocyclic system can present significant synthetic challenges, including issues with yield, diastereoselectivity, and purification. This guide aims to provide practical, experience-driven solutions to these common hurdles.

Troubleshooting Guides: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of diazaspiro[4.5]decanes, with a focus on two widely employed strategies: Palladium-Catalyzed Domino Reactions and Diastereoselective Intramolecular Spirocyclization.

Guide 1: Palladium-Catalyzed Domino Reactions for Diazaspiro[4.5]decanes with Exocyclic Double Bonds

This one-pot reaction, often utilizing catalysts like Pd(OAc)₂ with phosphine ligands, is elegant in its ability to form multiple carbon-carbon bonds in a single step. However, its complexity can lead to several potential pitfalls.

Issue 1: Low to No Product Formation

  • Potential Cause: Inactive catalyst. Palladium(0) catalysts are sensitive to oxidation.

  • Troubleshooting Steps:

    • Catalyst Quality: Ensure the palladium acetate and phosphine ligand are of high purity and have been stored under an inert atmosphere.

    • Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding reagents. Use degassed solvents.

    • Ligand Choice: The choice of phosphine ligand is critical. If triphenylphosphine (PPh₃) is yielding poor results, consider screening other ligands with varying steric and electronic properties.

  • Potential Cause: Sub-optimal reaction temperature.

  • Troubleshooting Steps:

    • Temperature Screen: If the reaction is sluggish at a lower temperature, incrementally increase the temperature. Conversely, if decomposition is observed, a lower temperature may be beneficial.

    • Solvent Choice: The boiling point of the solvent will dictate the accessible temperature range. Consider switching to a higher-boiling solvent if a higher temperature is required, but be mindful of potential side reactions.

Issue 2: Formation of Multiple Side Products

  • Potential Cause: Undesired side reactions, such as β-hydride elimination or reductive elimination from off-cycle intermediates.

  • Troubleshooting Steps:

    • Ligand Modification: Bulky electron-rich phosphine ligands can often suppress β-hydride elimination.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Prolonged reaction times can lead to product decomposition or the formation of byproducts.

    • Additive Screening: The addition of certain salts (e.g., silver salts) can sometimes scavenge byproducts or promote the desired catalytic cycle.

Issue 3: Difficulty in Product Purification

  • Potential Cause: Co-elution of the product with residual ligand or palladium byproducts.

  • Troubleshooting Steps:

    • Filtration: After the reaction, consider filtering the crude mixture through a pad of celite or silica gel to remove insoluble palladium species.

    • Chromatography Optimization: A careful screen of solvent systems for column chromatography is essential. A gradient elution may be necessary to separate the product from closely eluting impurities.

    • Alternative Purification: If chromatography is challenging, consider recrystallization or trituration to purify the final product.

Guide 2: Diastereoselective Intramolecular Spirocyclization for 2,7-Diazaspiro[4.5]decanes

This approach is powerful for controlling the stereochemistry at the spirocyclic center. However, achieving high diastereoselectivity can be challenging.

Issue 1: Low Diastereoselectivity

  • Potential Cause: Inappropriate choice of catalyst or reaction conditions that do not sufficiently differentiate the diastereomeric transition states.

  • Troubleshooting Steps:

    • Catalyst Screening: The Lewis acid catalyst plays a crucial role in orchestrating the stereochemical outcome. If one Lewis acid (e.g., Sc(OTf)₃) gives poor selectivity, screen others with different steric and electronic properties (e.g., Yb(OTf)₃, In(OTf)₃).

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).

    • Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the lower energy transition state.

Issue 2: Incomplete Cyclization

  • Potential Cause: Insufficient activation of the electrophile or a high energy barrier for the cyclization step.

  • Troubleshooting Steps:

    • Catalyst Loading: Increase the catalyst loading in increments to see if it improves the conversion.

    • Reaction Time and Temperature: As with other reactions, optimizing these parameters is crucial. A higher temperature may be required to overcome the activation barrier for cyclization.

Issue 3: Epimerization of the Product

  • Potential Cause: The presence of acidic or basic impurities during workup or purification can lead to epimerization at stereocenters alpha to a carbonyl group.

  • Troubleshooting Steps:

    • Neutral Workup: Ensure that the workup procedure is performed under neutral conditions. A mild aqueous quench followed by extraction is recommended.

    • Careful Chromatography: Use a neutral stationary phase for chromatography if possible. If using silica gel, consider deactivating it with a small amount of triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for characterizing diazaspiro[4.5]decanes?

A1: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.

  • ¹H and ¹³C NMR: These techniques are crucial for elucidating the core structure and confirming the connectivity of the atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for assigning specific protons and carbons, especially in complex, highly substituted derivatives.[1]

  • Mass Spectrometry (ESI, HRMS): This provides the molecular weight of the compound and, with high-resolution mass spectrometry, the elemental composition, which is critical for confirming the chemical formula.[2][3]

Q2: I am having trouble with the purification of my 2,8-diazaspiro[4.5]decan-1-one derivative. What are some common issues and solutions?

A2: The polarity of these compounds, often enhanced by the presence of multiple nitrogen atoms and a carbonyl group, can lead to challenges in purification.

  • Silica Gel Chromatography: These compounds can sometimes streak on silica gel. Using a polar eluent system, such as dichloromethane/methanol or chloroform/ammonia-saturated methanol, can improve the peak shape.

  • Reversed-Phase HPLC: For highly polar compounds that are difficult to purify on silica, reversed-phase HPLC using a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid can be effective.

  • Chiral HPLC: For the separation of enantiomers, normal phase chiral HPLC is often employed.[4]

Q3: What are the typical safety precautions I should take when synthesizing diazaspiro[4.5]decanes?

A3: Standard laboratory safety practices should always be followed. Specific hazards depend on the reagents used.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Reactions involving strong bases like sodium hydride require an inert atmosphere and careful handling to avoid contact with water.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent used in your synthesis.

Data Summary: Comparison of Synthetic Routes

The choice of synthetic strategy will depend on the desired substitution pattern, stereochemistry, and scalability. The following table provides a comparative overview of key parameters for different synthetic approaches.

Synthetic RouteTarget ScaffoldCatalyst/ReagentYield (%)Diastereomeric Ratio (d.r.)Key Advantages
Palladium-Catalyzed Domino Reaction [5][6]Diazaspiro[4.5]decane with exocyclic double bondPd(OAc)₂/PPh₃Good to ExcellentNot specifiedOne-step synthesis, formation of three C-C bonds.
Diastereoselective Intramolecular Spirocyclization 2,7-Diazaspiro[4.5]decane-1,3-dionesSc(OTf)₃48-98Up to >20:1High diastereoselectivity, access to complex core.
Three-Step Synthesis [3]1,3-Diazaspiro[4.5]decane-2,4-dioneSodium Hydride~60 (overall)Not applicableCost-effective, readily available starting materials.
Michael Addition Approach [4]4-Substituted-2,8-diazaspiro[4.5]decan-1-onesBase-mediatedGood to ExcellentNot specifiedScalable, general scope.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Domino Reaction[5][6]
  • To a dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and the aryl halide (1.0 mmol).

  • Add the unactivated yne-en-yne (1.2 mmol) and a suitable solvent (e.g., toluene, 10 mL).

  • Add a base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 h), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure for Diastereoselective Intramolecular Spirocyclization
  • To a flame-dried reaction vial, add the ortho-amino-benzylidene-succinimide substrate (0.1 mmol) and the Lewis acid catalyst (e.g., Sc(OTf)₃, 20 mol%).

  • Add a dry solvent (e.g., 1,2-dichloroethane, 2.0 mL) under an inert atmosphere.

  • Heat the reaction mixture at the optimized temperature (e.g., 110 °C) until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 2,7-diazaspiro[4.5]decane-1,3-dione.

Visualizing the Synthesis: Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.

Palladium_Catalyzed_Domino_Reaction Yne_en_yne Yne-en-yne Reaction_Vessel Domino Reaction Yne_en_yne->Reaction_Vessel Aryl_halide Aryl Halide Aryl_halide->Reaction_Vessel Pd_catalyst Pd(OAc)₂/PPh₃ Pd_catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Purification Purification Reaction_Vessel->Purification Product Diazaspiro[4.5]decane with Exocyclic Double Bond Purification->Product

Caption: Palladium-catalyzed one-step synthesis of diazaspiro[4.5]decanes.

Diastereoselective_Spirocyclization Substrate ortho-Amino-benzylidene- succinimide Spirocyclization Intramolecular Spirocyclization Substrate->Spirocyclization Lewis_Acid Lewis Acid (e.g., Sc(OTf)₃) Lewis_Acid->Spirocyclization Workup Aqueous Workup Spirocyclization->Workup Purification Chromatography Workup->Purification Product 2,7-Diazaspiro[4.5]decane- 1,3-dione Purification->Product

Caption: Scandium-catalyzed diastereoselective synthesis of 2,7-diazaspiro[4.5]decanes.

References

  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Hu, Y., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed, 24956492. [Link]

  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 258, 115588. [Link]

  • Pacifico, S., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera.unife.it. [Link]

  • Karampelas, T., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Fernández-Ibáñez, M. Á., et al. (2010). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. ResearchGate. [Link]

  • MacCoss, M., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • Karampelas, T., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

Sources

Technical Support Center: Synthesis of 1,4-Diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Diazaspiro[4.5]decan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable spirocyclic scaffold.

Introduction

1,4-Diazaspiro[4.5]decan-2-one is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its rigid, three-dimensional structure provides a unique scaffold for interacting with biological targets. However, the synthesis of spiro-lactams can be challenging, often plagued by side reactions that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues you may encounter during the synthesis of 1,4-Diazaspiro[4.5]decan-2-one, based on a common synthetic approach involving the reaction of 1-(aminomethyl)cyclohexylamine with ethyl chloroacetate followed by intramolecular cyclization.

Q1: My reaction is showing multiple spots on TLC, and the yield of the desired 1,4-Diazaspiro[4.5]decan-2-one is low. What are the likely side products?

A1: Low yields and multiple byproducts are common challenges in spiro-lactam synthesis. The primary side reactions in this synthesis often stem from the reactivity of the starting materials and intermediates.

Plausible Side Products:

  • N,N'-bis-acylated diamine: The starting diamine has two nucleophilic nitrogen atoms. A common side reaction is the acylation of both nitrogens by ethyl chloroacetate, leading to the formation of a symmetrical bis-amide. This byproduct is often less polar than the desired product on TLC.

  • Polymerization: If the intramolecular cyclization is slow, intermolecular reactions can occur, leading to the formation of oligomers or polymers. This is often observed as a baseline streak or unresolved spots on the TLC plate.

  • Unreacted Starting Material: Incomplete reaction is a frequent cause of low yields. You may see a spot corresponding to the starting 1-(aminomethyl)cyclohexylamine on your TLC.

  • Hydroxy-lactam: If the reaction is not performed under strictly anhydrous conditions, hydrolysis of the chloro-acetamide intermediate can occur, leading to the formation of the corresponding hydroxy-acetamide, which may then cyclize to form a hydroxy-lactam.

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of 1-(aminomethyl)cyclohexylamine to ethyl chloroacetate to minimize the formation of the bis-acylated byproduct. Slow, dropwise addition of the ethyl chloroacetate to a solution of the diamine can also favor the mono-acylation.

  • High Dilution: To favor intramolecular cyclization and minimize polymerization, perform the cyclization step under high dilution conditions (typically 0.01-0.05 M).

  • Choice of Base and Solvent: A non-nucleophilic base, such as proton sponge or a hindered tertiary amine (e.g., diisopropylethylamine), is recommended for the cyclization step to avoid competing reactions. Anhydrous, polar aprotic solvents like DMF or acetonitrile are suitable for this reaction.[1]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction progress and ensure the complete consumption of the starting material before workup.

Q2: The intramolecular cyclization of the chloro-acetamide intermediate is not proceeding to completion, even after extended reaction times. How can I drive the reaction forward?

A2: The cyclization to form the lactam ring can be a kinetically slow process. Several factors can be optimized to improve the rate and efficiency of this step.

Optimization Strategies:

  • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the cyclization. However, be cautious, as excessive heat can promote side reactions. A temperature range of 50-80 °C is a good starting point.

  • Stronger Base: If a mild base is not effective, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used to deprotonate the amide and facilitate the intramolecular nucleophilic attack. This should be done with caution in a dry, inert atmosphere.

  • Catalyst: The addition of a catalytic amount of sodium iodide or potassium iodide can promote the reaction by in situ formation of the more reactive iodo-acetamide intermediate via the Finkelstein reaction.

Experimental Protocol for Cyclization:

  • Dissolve the crude N-(1-(aminomethyl)cyclohexyl)-2-chloroacetamide in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.1 equivalents of a non-nucleophilic base (e.g., NaH or DBU) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride and proceed with the workup.

Q3: I have successfully synthesized the 1,4-Diazaspiro[4.5]decan-2-one, but I am struggling with its purification. What are the recommended methods?

A3: The polarity of the spiro-lactam and potential byproducts can make purification challenging. A combination of techniques is often necessary.

Purification Strategy:

MethodDescriptionKey Considerations
Column Chromatography The most common method for purifying spiro-lactams. A silica gel column with a gradient elution system is typically effective.Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute the desired product. The bis-acylated byproduct will elute first, followed by the desired spiro-lactam.
Crystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.Common solvent systems include ethyl acetate/hexane, methanol/ether, or isopropanol.
Acid-Base Extraction The basic nitrogen atoms in the spiro-lactam allow for purification via acid-base extraction.Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The spiro-lactam will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 1,4-Diazaspiro[4.5]decan-2-one from 1-(aminomethyl)cyclohexylamine and ethyl chloroacetate?

A1: The synthesis is a two-step process:

  • N-Acylation: The primary amino group of 1-(aminomethyl)cyclohexylamine acts as a nucleophile and attacks the carbonyl carbon of ethyl chloroacetate, followed by the elimination of ethanol to form the N-(1-(aminomethyl)cyclohexyl)-2-chloroacetamide intermediate.

  • Intramolecular Cyclization: In the presence of a base, the secondary amine deprotonates the amide proton, and the resulting amide anion undergoes an intramolecular nucleophilic substitution, attacking the carbon bearing the chlorine atom to form the five-membered lactam ring.

Q2: Are there alternative synthetic routes to 1,4-Diazaspiro[4.5]decan-2-one?

A2: Yes, other synthetic strategies can be employed. One notable alternative is the Ugi four-component reaction.[2][3] This reaction involves the condensation of a ketone (cyclohexanone), an amine (ammonia), an isocyanide, and a carboxylic acid to form an α-acylamino amide intermediate, which can then be cyclized to the desired spiro-lactam. While efficient in building molecular complexity in a single step, the Ugi reaction can also lead to a variety of side products if not carefully optimized.

Q3: How can I confirm the structure of my synthesized 1,4-Diazaspiro[4.5]decan-2-one?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H NMR: Look for the characteristic signals of the cyclohexyl ring protons, the methylene protons adjacent to the nitrogen atoms, and the NH protons.

  • ¹³C NMR: Identify the carbonyl carbon of the lactam (typically around 170-175 ppm), the spiro carbon, and the carbons of the cyclohexyl and ethylenediamine moieties.

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the lactam (around 1650-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).

Visualizing the Reaction Pathway

The following diagram illustrates the proposed synthetic pathway for 1,4-Diazaspiro[4.5]decan-2-one and a common side reaction.

G Synthesis of 1,4-Diazaspiro[4.5]decan-2-one SM1 1-(aminomethyl)cyclohexylamine INT N-(1-(aminomethyl)cyclohexyl)- 2-chloroacetamide SM1->INT N-Acylation (Et3N, DCM) SP N,N'-bis-acylated diamine SM1->SP Diacylation (Excess Ethyl Chloroacetate) SM2 Ethyl Chloroacetate SM2->INT SM2->SP PROD 1,4-Diazaspiro[4.5]decan-2-one INT->PROD Intramolecular Cyclization (Base, DMF) caption Proposed synthetic route and a major side reaction.

Caption: Proposed synthetic route and a major side reaction.

References

  • Synthesis of Spiro-lactams and Polysubstituted Pyrroles via Ceric Ammonium Nitrate-Mediated Oxidative Cyclization of N-Furan-2-ylmethyl-β-Enaminones. PubMed. [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]

  • Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. PMC - NIH. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. NIH. [Link]

  • Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. PubMed. [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed. [Link]

  • Spirocyclization of an Orn‐derived β‐lactam leading to a spirocyclic... | Download Scientific Diagram. ResearchGate. [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science (RSC Publishing). [Link]

  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC - NIH. [Link]

  • Process for preparing 1-(aminomethyl)cyclohexane acetic acid.
  • Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • Amidation of ethyl chloroacetate using La(OTf)3 (ref.[4] – Section 2.1).. ResearchGate. [Link]

  • Radical Cyclization of Trichloroacetamides: Synthesis of Lactams. UB. [Link]

  • Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. PubMed. [Link]

  • Process for the preparation of 1-aminomethyl-1-cyclohexaneacetic acid.
  • Process for the preparation of 1-aminomethyl-1- cyclohexaneacetic acid.

Sources

Technical Support Center: Diastereoselective Synthesis of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the diastereoselective synthesis of spiro compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol at spirocyclic centers. Spirocycles, with their rigid, three-dimensional structures, are increasingly vital motifs in drug discovery, but their synthesis presents unique stereochemical challenges.[1][2][3][4]

This document moves beyond simple protocols to explain the underlying principles governing diastereoselectivity. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues encountered at the bench.

Part 1: Foundational Challenges & Troubleshooting Workflow
FAQ 1: Why is achieving high diastereoselectivity in spirocyclization reactions so challenging?

The primary difficulty lies in controlling the facial selectivity of the cyclization step, where a new stereocenter is formed at the spiro-atom. Unlike typical stereocenters, the spiro-atom is a junction for two rings, meaning the transition state geometry is highly constrained. The final diastereomeric ratio (d.r.) is a delicate balance of thermodynamic stability and kinetic reaction rates, which are influenced by numerous, often subtle, interacting factors.[5] Key challenges include:

  • Kinetic vs. Thermodynamic Control: The desired diastereomer may not be the most thermodynamically stable product. Many spirocyclization reactions are reversible, especially under acidic or basic conditions, leading to equilibration to the most stable isomer over time.[5][6]

  • Transition State Ambiguity: Small changes in substrate structure, catalyst, solvent, or temperature can alter the preferred transition state, leading to unpredictable changes in the diastereomeric outcome.

  • Substrate-Direct Effects: The existing stereocenters on the acyclic precursor can exert only weak stereocontrol over the newly forming spirocenter, often resulting in poor diastereomeric ratios.

Troubleshooting Workflow: Poor Diastereoselectivity

When faced with a low diastereomeric ratio, a systematic approach is crucial. The following workflow helps diagnose the core issue and guides optimization efforts.

G start Low d.r. Observed check_control 1. Determine Reaction Control (Kinetic vs. Thermodynamic) start->check_control thermo_path Reaction is under Thermodynamic Control check_control->thermo_path Product isomerizes under reaction conditions? YES kinetic_path Reaction is under Kinetic Control check_control->kinetic_path NO thermo_sol Goal: Maximize Energy Difference between Diastereomers (ΔG) thermo_path->thermo_sol kinetic_sol Goal: Maximize Energy Difference between Transition States (ΔΔG‡) kinetic_path->kinetic_sol thermo_action1 Modify Substrate: Introduce bulky groups to favor one diastereomer's stability. thermo_sol->thermo_action1 thermo_action2 Solvent Screen: Change solvent to selectively stabilize one product. thermo_sol->thermo_action2 kinetic_action1 Screen Chiral Catalysts: (Lewis Acids, Organocatalysts) Create a biased transition state. kinetic_sol->kinetic_action1 kinetic_action2 Lower Temperature: Increase selectivity by leveraging the Eyring equation. kinetic_sol->kinetic_action2 kinetic_action3 Solvent Screen: Change solvent to alter transition state geometry. kinetic_sol->kinetic_action3 kinetic_action4 Modify Reagents/Substrate: Alter steric or electronic properties to favor one reaction pathway. kinetic_sol->kinetic_action4

Caption: Troubleshooting workflow for low diastereoselectivity.

Part 2: Deep Dive into Controlling Factors
FAQ 2: My reaction gives a nearly 1:1 mixture of diastereomers. How do I determine if it's under kinetic or thermodynamic control?

This is the most critical first step in troubleshooting. The control mechanism dictates your entire optimization strategy.

Causality: A reaction is under thermodynamic control if the product composition reflects the relative thermodynamic stability of the diastereomers. This occurs when the reaction is reversible, allowing the initially formed products to equilibrate to the lowest energy state. A reaction is under kinetic control if the product ratio reflects the relative rates at which the diastereomers are formed. This happens in irreversible reactions, where the product that is formed fastest (via the lowest energy transition state) dominates.[5][6]

This protocol is designed to determine if the diastereomers equilibrate under the reaction conditions.

Materials:

  • A purified sample of a single diastereomer (or a mixture enriched in one diastereomer).

  • All reagents and solvents used in the original reaction.

Procedure:

  • Isolate Diastereomers: First, separate the diastereomers from your initial reaction mixture using flash column chromatography or preparative HPLC.[6] If complete separation is impossible, use a mixture that is significantly enriched in one diastereomer.

  • Subject to Reaction Conditions: Dissolve the isolated, pure (or enriched) diastereomer in the reaction solvent.

  • Add Reagents: Add all reagents except the starting material (the acyclic precursor). This includes any acid/base catalyst, additives, etc.

  • Mimic Reaction: Stir the mixture at the same temperature and for the same duration as the original reaction.

  • Analyze the Outcome: After the specified time, quench the reaction and analyze the product mixture by ¹H NMR, GC, or HPLC.

    • Result A (Thermodynamic Control): If you observe the formation of the other diastereomer (i.e., the d.r. has changed and is moving toward the original reaction's ratio), the reaction is under thermodynamic control. The products are equilibrating.[5]

    • Result B (Kinetic Control): If the single diastereomer remains unchanged (or the enriched ratio is constant), the reaction is under kinetic control. The products, once formed, are stable under the reaction conditions.[5]

FAQ 3: How can I manipulate reaction conditions to favor the thermodynamic product?

To favor the most stable diastereomer, you must ensure the system reaches equilibrium.

Strategy:

  • Increase Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction, facilitating equilibration.

  • Prolong Reaction Time: Give the system sufficient time to reach equilibrium. Monitor the diastereomeric ratio over time until it becomes constant.[5]

  • Use a Protic Solvent: Protic solvents can facilitate proton transfer steps that may be involved in the equilibration mechanism.

  • Ensure Sufficient Catalyst: If the reaction is acid- or base-catalyzed, ensure the catalyst concentration is high enough to promote both the forward and reverse reactions effectively.

FAQ 4: My desired product is the kinetic diastereomer. How do I optimize for its formation?

Synthesizing the less stable, kinetically favored product requires conditions that are irreversible and maximize the energy difference between the competing transition states (ΔΔG‡).

Strategy:

  • Lower the Temperature: According to the Eyring equation, selectivity often increases at lower temperatures. A study on the spirocyclization of 1-methoxybrassinin showed that lowering the temperature from room temperature to -70 °C dramatically favored the formation of the trans-diastereoisomer.[7]

  • Choose the Right Catalyst: This is often the most powerful tool. Chiral catalysts, such as chiral iridium complexes or squaramide-based organocatalysts, create a chiral pocket that preferentially stabilizes the transition state leading to one diastereomer.[6][8] For example, N-heterocyclic carbene (NHC) catalysts have been used to control the divergent synthesis of ε-lactones or spiro-heterocycles from the same starting materials simply by changing the catalyst backbone.[9]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence transition state geometry.[6][10] A non-coordinating, non-polar solvent may enhance the directing effect of a catalyst, while a polar solvent might interfere. A solvent screen is highly recommended.

  • Use of Bulky Reagents or Protecting Groups: Introducing sterically demanding groups on the substrate or reagents can create a strong steric bias, forcing the reaction to proceed through a specific, less-hindered transition state.[11] For instance, a gold-catalyzed synthesis of unsaturated spiroketals successfully controlled regiochemistry and diastereoselectivity by using an acetonide protecting group.[12]

ParameterKinetic ControlThermodynamic ControlRationale
Temperature Low (-78 °C to 0 °C)Ambient to HighLower temp increases selectivity; higher temp promotes equilibration.[7]
Reaction Time Short (until SM consumed)LongPrevent equilibration to the thermodynamic product.
Catalyst Chiral Lewis/Brønsted Acids, OrganocatalystsAchiral Brønsted or Lewis AcidsChiral catalysts create high-energy barriers between diastereomeric transition states.[6][8]
Solvent Often non-polar, aproticOften polar, proticMinimizes interference with catalyst and can stabilize specific transition states.
Part 3: Specific Scenarios & Advanced Topics
FAQ 5: I am performing an intramolecular Michael addition to form an aza-spiro compound, but the diastereoselectivity is poor. What should I try?

Intramolecular Michael additions are powerful for spirocycle synthesis, but their stereochemical outcome can be sensitive.[2][3]

Causality: The diastereoselectivity is determined during the C-C bond-forming cyclization step. The conformation of the transition state, which dictates the facial attack on the Michael acceptor, is key. This can be influenced by the catalyst, solvent, and the nature of the tether connecting the nucleophile and the acceptor.

Troubleshooting Steps:

  • Catalyst is Key: This reaction class is highly amenable to organocatalysis. A chiral bifunctional catalyst, like a squaramide or thiourea derivative, can use hydrogen bonding to lock the substrate in a rigid conformation, exposing only one face of the Michael acceptor to the intramolecular attack.[8] Screen a panel of cinchona alkaloid-derived or cyclohexane-1,2-diamine-derived catalysts.

  • Base Strength: If using a simple base (e.g., NaOH, K₂CO₃), its strength can matter. A strong base may lead to rapid, uncontrolled cyclization, while a weaker base might allow for more selective, organized transition states. In one study, NaOH was surprisingly effective, but screening other bases like LiOH or carbonates revealed different diastereomeric ratios.[2][3]

  • Protecting Group on Nitrogen: The protecting group (e.g., Boc, Cbz, Ts) on the nitrogen nucleophile is not just a placeholder. Its steric bulk and electronic properties can influence the preferred cyclization conformation. Consider screening different N-protecting groups.[11][13]

G sub Acyclic Precursor (Tethered Michael Donor-Acceptor) complex Substrate-Catalyst Complex Hydrogen bonding and steric interactions create a rigid, chiral environment. sub->complex:f0 cat Chiral Bifunctional Catalyst (e.g., Squaramide) cat->complex:f0 ts1 Transition State A (Favored) complex->ts1 Lower Energy (ΔG‡) ts2 Transition State B (Disfavored) complex->ts2 Higher Energy (ΔG‡) prod1 Product A (Major Diastereomer) ts1->prod1 prod2 Product B (Minor Diastereomer) ts2->prod2

Caption: Role of a chiral catalyst in Michael addition cyclization.

FAQ 6: My spiroketalization reaction yields the wrong anomer. How can I invert the stereochemistry at the spirocyclic center?

Controlling the anomeric stereochemistry in spiroketals is a classic challenge, often governed by the anomeric effect, which thermodynamically stabilizes the diastereomer where an oxygen lone pair is anti-periplanar to the axial C-O bond of the other ring.[5]

Strategy for Inversion (Accessing the Kinetic Anomer):

  • Avoid Protic Acids: Traditional Brønsted acid catalysis (e.g., CSA, p-TsOH) strongly favors the thermodynamic product via equilibration.[5]

  • Kinetically Controlled Cyclizations: Employ methods that proceed under irreversible, kinetically controlled conditions.

    • Epoxide-Opening Spirocyclizations: Synthesize a precursor containing an epoxide. The intramolecular opening of the epoxide by a hydroxyl group is stereospecific (typically with inversion of configuration) and irreversible, providing excellent stereocontrol independent of thermodynamic stability.[14]

    • Metal-Catalyzed Cyclizations: Gold or palladium catalysts can activate alkynes or allenes toward intramolecular attack by hydroxyl groups. These reactions are often performed under neutral, mild conditions that prevent equilibration.[12][15]

    • Low-Temperature Deprotection/Cyclization: A common strategy involves a final deprotection step (e.g., removing a silyl ether) that unmasks a hydroxyl group, which then immediately cyclizes onto a ketone. Performing this step at very low temperatures with a non-equilibrating reagent (e.g., HF-Pyridine instead of aqueous HCl) can trap the kinetic product.

References
  • BenchChem. (n.d.). challenges in spiroketal synthesis and solutions.
  • BenchChem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). ACS Catalysis.
  • Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central.
  • Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity by catalyst control. (2014). PubMed.
  • Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters.
  • Stereocontrolled Synthesis of Oxaspirobicycles via Prins-pinacol Annulation. (2009). PubMed.
  • The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). (n.d.). ResearchGate.
  • Diastereo- and Enantioselective Synthesis of Spiro-Pyrrolidine-Pyrazolones by Squaramide-Catalyzed Cascade Aza-Michael/Michael Reactions. (2025). ResearchGate.
  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. (n.d.). MDPI.
  • New developments in the enantioselective synthesis of Spiro compounds. (2025). ResearchGate.
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing.
  • Diastereoselective Synthesis of a Spironoraristeromycin Using an Acylnitroso Diels-Alder Reaction. (n.d.). PMC - NIH.
  • Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond. (n.d.). RSC Publishing.
  • Highly Diastereoselective Synthesis of Spiropyrazolones. (2015). PMC - NIH.
  • Kim, Y., Kim, S.-T., et al. (2018). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science.
  • Enantioselective construction of spiro-tetrahydroquinoline scaffolds through asymmetric catalytic cascade reactions. (n.d.). Chemical Communications (RSC Publishing).
  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. (2025). PMC - NIH.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.
  • Diastereoselective [5+1] double Michael reactions of thiooxindole with divinyl ketones: Synthesis of meso-spiro[cyclohexanone indoline-2-thione] by intramolecular induction with sulfur. (2019). ResearchGate.
  • Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. (2021). PubMed.
  • Controlling regiochemistry in the gold-catalyzed synthesis of unsaturated spiroketals. (n.d.). Semantic Scholar.
  • Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. (2025). ResearchGate.
  • Solvent effects on stereoselectivity: more than just an environment. (2009). PubMed.
  • Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. (2024).
  • Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. (2025). PMC - NIH.
  • Protecting Groups. (n.d.).
  • Stereoselective Diversity-Oriented Synthesis of Spiroketals. (n.d.). Sloan Kettering Institute.

Sources

Technical Support Center: 1,4-Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,4-diazaspiro[4.5]decane derivatives by ¹H NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in acquiring and interpreting high-quality NMR data for this versatile scaffold. The unique structural features of the spirocyclic diamine core, including its conformational flexibility and the presence of two basic nitrogen atoms, often lead to complex and non-ideal spectra.

This document moves beyond simple procedural lists to provide a deep dive into the causality behind common spectral issues. It offers field-proven troubleshooting strategies and self-validating protocols to empower you to diagnose problems and obtain publication-quality data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues with Peak Broadening and Signal Integrity

Question: Why are the N-H protons and adjacent C-H signals in my 1,4-diazaspiro[4.5]decane derivative broad or completely absent?

This is the most frequently encountered issue with this class of compounds. The broadening or disappearance of these signals is almost always attributable to chemical exchange phenomena occurring at a rate that is intermediate on the NMR timescale.

Plausible Causes & Mechanistic Explanation:

  • Proton Exchange with Trace Water/Acid: The N-H protons are labile and can exchange with protons from residual water or acidic impurities in the NMR solvent (e.g., CDCl₃). This rapid exchange between different chemical environments leads to a loss of defined spin state and results in significant signal broadening.[1][2] At certain exchange rates, the peak can become so broad that it is lost in the baseline noise.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin I = 1 and possesses a quadrupole moment. This can lead to efficient relaxation of both the nitrogen nucleus and any directly attached protons (the N-H). This rapid relaxation shortens the lifetime of the proton's spin state, which, via the Heisenberg uncertainty principle, results in a broader signal. While typically more pronounced for N-H protons, this effect can also slightly broaden the signals of adjacent C-H protons.

  • Intermediate-Rate Conformational Exchange: The cyclohexane and piperidine rings of the spiro-scaffold are conformationally mobile, undergoing ring-flips. If the rate of this exchange is intermediate on the NMR timescale at the analysis temperature, it can lead to broadening of signals for the ring protons.[3]

  • Intermolecular Hydrogen Bonding: At higher concentrations, intermolecular hydrogen bonding can occur, creating different chemical environments and exchange dynamics that contribute to peak broadening.[1]

Troubleshooting Strategies & Protocols

Here is a systematic workflow to diagnose and resolve peak broadening.

Protocol 1: The D₂O Shake for N-H Identification

This is a definitive test to confirm if a broad peak corresponds to a labile N-H proton.

  • Step 1: Acquire a standard ¹H NMR spectrum of your sample.

  • Step 2: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Step 3: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

  • Step 4: Re-acquire the ¹H NMR spectrum.

Expected Outcome: The labile N-H protons will exchange with deuterium from the D₂O. Since deuterium (²H) does not resonate in the proton NMR frequency range, the N-H signal will disappear completely, confirming its identity.[1][4]

Protocol 2: Solvent Change to Minimize Proton Exchange

The rate of proton exchange is highly dependent on the solvent.[5][6] By choosing an appropriate solvent, you can significantly sharpen N-H and adjacent signals.

  • Step 1: Dissolve your sample in a hydrogen-bond-accepting aprotic polar solvent, such as DMSO-d₆ .

  • Step 2: Acquire the ¹H NMR spectrum.

Causality: DMSO is a strong hydrogen bond acceptor. It effectively solvates the N-H protons, disrupting intermolecular exchange and significantly slowing the rate of exchange with trace water.[7] This brings the exchange rate into the "slow" regime on the NMR timescale, resulting in much sharper N-H signals.

Solvent Typical Effect on N-H Signals Notes
CDCl₃ Often broad or absent due to fast exchange with impurities.The default choice, but frequently problematic for amines.
DMSO-d₆ Typically sharp and well-resolved.Excellent for observing N-H protons and their couplings.[7]
MeOD-d₄ N-H signal will be absent due to rapid exchange with solvent deuterons.Useful for simplifying the spectrum by removing N-H signals.
Benzene-d₆ Variable; can sometimes resolve signals due to anisotropic effects.Can be used to resolve overlapping C-H signals.[1]

dot

troubleshooting_flowchart Workflow: Troubleshooting Broad N-H Signals start Broad Peak Observed in ¹H NMR d2o_shake Perform D₂O Shake (Protocol 1) start->d2o_shake peak_disappears Peak Disappears? d2o_shake->peak_disappears is_nh Confirmed as Labile N-H peak_disappears->is_nh Yes not_nh Not a Labile Proton. Consider Conformational Broadening or Paramagnetics. peak_disappears->not_nh No change_solvent Re-run in DMSO-d₆ (Protocol 2) is_nh->change_solvent sharp_peak Peak Sharpens? change_solvent->sharp_peak solved Problem Solved. Exchange was slowed. sharp_peak->solved Yes vt_nmr Perform Variable Temp. NMR (Protocol 3) sharp_peak->vt_nmr No

Caption: A decision-making workflow for diagnosing and resolving broad peaks in the ¹H NMR of diazaspiro-derivatives.

Section 2: Advanced Analysis of Dynamic Processes

Question: My spectrum shows more peaks than expected for the aliphatic protons, or the peaks are broad and poorly defined even after changing solvents. Could this be due to conformational isomers?

Yes, this is a distinct possibility. The spirocyclic system is not static. The piperidine ring can exist in two different chair conformations, and if the substituent pattern allows, this can create diastereomeric environments for the ring protons. The interconversion between these conformers can result in complex spectra.

Plausible Causes & Mechanistic Explanation:

  • Slow Conformational Exchange: If the energy barrier to ring-flipping is high, the interconversion can be slow on the NMR timescale. In this "slow exchange" regime, you will see two distinct sets of signals, one for each conformer. The integration ratio of these sets will reflect the population ratio of the conformers.

  • Intermediate Conformational Exchange: If the rate of interconversion is comparable to the NMR timescale, the signals for the exchanging protons will broaden, often to the point of coalescence (where two distinct peaks merge into one very broad peak). This is the most challenging scenario to interpret.

  • Fast Conformational Exchange: If the ring-flipping is very rapid, the NMR spectrometer will only detect a time-averaged environment for the protons. This results in a single set of sharp, averaged signals.

Troubleshooting Strategies & Protocols

The definitive method for studying dynamic processes like conformational exchange is Variable Temperature (VT) NMR spectroscopy.

Protocol 3: Variable Temperature (VT) NMR Analysis

By changing the temperature, you can alter the rate of conformational exchange and observe predictable changes in the spectrum.

  • Step 1: Baseline Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the broad or duplicated signals.

  • Step 2: Cooling the Sample: Gradually decrease the temperature in increments of 10-15 K (e.g., to 273 K, 253 K, 233 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Objective: To slow down the exchange rate.

  • Step 3: Heating the Sample: Return to room temperature, and then gradually increase the temperature in increments of 15-20 K (e.g., to 313 K, 333 K, 353 K), staying within the boiling point of your solvent.

    • Objective: To speed up the exchange rate.

Data Interpretation:

Observation Interpretation Regime
Broad peaks at RT sharpen into two distinct sets of signals upon cooling.The exchange process has been slowed down.Slow Exchange
Two sets of signals at low temp broaden and merge into a single broad peak as temp increases.The system is passing through the coalescence temperature.Intermediate Exchange
Broad peaks at RT sharpen into a single set of averaged signals upon heating.The exchange process has been accelerated.Fast Exchange

dot

conformational_exchange Conformational Exchange and its Effect on ¹H NMR Spectra cluster_slow Slow Exchange (Low Temp) cluster_intermediate Intermediate Exchange (Coalescence Temp) cluster_fast Fast Exchange (High Temp) slow_spec Spectrum: Two sharp peaks (one for each conformer) inter_spec Spectrum: One very broad peak slow_spec->inter_spec Heating inter_spec->slow_spec Cooling fast_spec Spectrum: One sharp, averaged peak inter_spec->fast_spec Heating fast_spec->inter_spec Cooling conformer_A Conformer A conformer_B Conformer B conformer_A->conformer_B k_exchange

Caption: The effect of temperature on the NMR spectrum of a system in conformational exchange.

Section 3: Resolving Complex Multiplets and Overlap

Question: The aliphatic region of my spectrum (1.5-3.5 ppm) is a complex cluster of overlapping signals. How can I simplify this and make assignments?

This is common due to the multiple CH₂ groups in the spiro-scaffold, which are often diastereotopic and couple to each other, leading to complex splitting patterns that overlap.

Troubleshooting Strategies & Protocols

  • Change to an Anisotropic Solvent: As mentioned in Protocol 2, switching to a solvent like Benzene-d₆ or Pyridine-d₅ can often resolve overlapping signals. The aromatic rings in these solvents create a non-uniform magnetic field (magnetic anisotropy) that interacts with the solute molecule. Protons oriented differently with respect to the aromatic ring will experience different shielding or deshielding effects, spreading their signals out.[1]

  • Acidification: The basic nitrogen atoms can be protonated by adding a small amount of acid. This can have a profound effect on the spectrum.

    • Mechanism: Protonation of the nitrogens can lock the ring conformation, reducing conformational averaging. It also introduces a positive charge, which strongly deshields nearby protons (especially those alpha to the nitrogen), shifting them downfield and away from other aliphatic signals.

    • Protocol: Acquire a standard spectrum. Add a microliter of deuterated trifluoroacetic acid (TFA-d) or DCl in D₂O to your NMR tube, mix, and re-acquire the spectrum. You should observe significant downfield shifts of the protons adjacent to the nitrogen atoms.[8]

  • 2D NMR Spectroscopy: When 1D methods are insufficient, 2D NMR is the ultimate tool for resolving complexity.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing out the spin systems of the piperidine and cyclohexane rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It is excellent for spreading out proton signals by using the much larger chemical shift dispersion of the ¹³C spectrum.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over longer ranges (typically 2 or 3 bonds), which is key for piecing together the full molecular structure.

References
  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

  • Kauppinen, R. (2020). Solvent Effects on Nitrogen Chemical Shifts. ResearchGate. [Link]

  • Al-Rawashdeh, N. A. F. (2003). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • ResearchGate Discussion. (2022). Does presence of acids impact the position of H2O peak in 1H NMR spectrum? [Link]

  • Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Albanese, V., et al. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife.
  • Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Waudby, C. A., & Christodoulou, J. (2021). Analysis of conformational exchange processes using methyl-TROSY-based Hahn echo measurements of quadruple-quantum relaxation. Magnetic Resonance, 2(2), 853-868. [Link]

  • Gibbs, E. B., & Meiering, E. M. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Biopolymers, 109(9), e23164. [Link]

Sources

overcoming steric hindrance in spiro-β-lactam synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and professionals in drug development focused on the synthesis of spiro-β-lactams. The construction of the spirocyclic core, particularly the quaternary spiro carbon center, presents unique synthetic challenges, primarily due to significant steric hindrance.[1][2] This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate these complexities and achieve your synthetic goals.

Troubleshooting Guide: Overcoming Common Hurdles in Spiro-β-Lactam Synthesis

This section addresses specific experimental issues you may encounter. Each problem is analyzed from a mechanistic standpoint, followed by actionable protocols and optimization strategies.

Problem 1: Low to No Product Yield in Staudinger [2+2] Cycloaddition

Root Cause Analysis:

Low yields in the Staudinger ketene-imine cycloaddition for spiro-β-lactam synthesis are often a direct consequence of steric hindrance. The formation of the quaternary spiro carbon is a sterically demanding process.[1][2] Bulky substituents on either the ketene or the imine precursor can significantly raise the activation energy of the transition state, slowing down or preventing the reaction.[3] Furthermore, ketenes, especially those that are not highly substituted like diphenylketene, are prone to polymerization, which can be a significant competing side reaction.[4]

Strategies for Resolution:

  • Modification of Reaction Conditions:

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can be highly effective in overcoming steric barriers by providing rapid and uniform heating, which can lead to increased reaction rates and higher yields.[5][6] This technique can sometimes drive reactions to completion that fail under conventional heating.

    • High Pressure: Applying high pressure can favor the formation of the more compact transition state leading to the cycloaddition product, thereby overcoming steric repulsion.

  • In Situ Generation of Ketenes: To minimize polymerization, ketenes should be generated in situ. A common method is the dehydrochlorination of acyl chlorides with a tertiary amine like triethylamine (NEt₃).[4][7] The slow addition of the acyl chloride to a solution of the imine and the base is crucial to maintain a low concentration of the reactive ketene.

Experimental Protocol: Microwave-Assisted Staudinger Cycloaddition

  • In a microwave-safe vial, dissolve the imine (1.0 eq) and triethylamine (1.5 eq) in a suitable microwave-transparent solvent (e.g., toluene, dichloromethane).

  • Add the acyl chloride (1.2 eq) dropwise to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a fixed temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the pressure to ensure it remains within safe limits.

  • After cooling, quench the reaction, extract the product, and purify by chromatography.

Problem 2: Poor Diastereoselectivity (Unfavorable cis/trans Ratio)

Root Cause Analysis:

The stereochemistry of the resulting β-lactam is determined during the ring-closure of the zwitterionic intermediate formed after the initial nucleophilic attack of the imine on the ketene.[4] The final cis or trans configuration is influenced by a delicate balance of electronic and steric factors of the substituents on both the ketene and the imine.[4][8][9]

  • Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, often favoring the formation of the cis-β-lactam.[4] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization of the intermediate, which typically leads to the thermodynamically more stable trans-product.[4][8]

  • Steric Effects: Larger, bulkier substituents on either reactant can favor the formation of the trans isomer to minimize steric clash in the final product.[3]

Strategies for Resolution:

  • Tuning Electronic Properties: Judiciously select substituents on your starting materials. For instance, using an imine with a strongly electron-withdrawing N-protecting group can favor the trans isomer.[7][9]

  • Solvent and Temperature Effects: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition state for ring closure. Experimenting with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) is recommended. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Catalyst Control: For asymmetric synthesis, chiral catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), can provide excellent enantioselectivity and in some cases, influence diastereoselectivity.[10]

Data Summary: Influence of Substituents on Stereoselectivity

Ketene Substituent (R¹)Imine N-Substituent (R²)Predominant IsomerRationale
Electron-DonatingElectron-WithdrawingcisAccelerated ring closure
Electron-WithdrawingElectron-DonatingtransSlower ring closure, allows isomerization
BulkyAnytransMinimization of steric strain
Problem 3: Difficulty in Synthesizing Highly Substituted Spiro-β-Lactams

Root Cause Analysis:

Creating a spiro-β-lactam with multiple substituents, especially at the C3 and C4 positions of the lactam ring and on the spirocyclic ring, exacerbates the issue of steric hindrance to an extreme.[2][11] Traditional methods may fail entirely.

Alternative Synthetic Strategies:

When the Staudinger reaction is not viable, consider alternative approaches to construct the spiro-β-lactam core:

  • 1,3-Dipolar Cycloadditions: The reaction of nitrile oxides with 6-alkylidene penicillanates is a powerful method for synthesizing chiral spiroisoxazoline-penicillanates.[12][13] This approach can be performed under conventional heating, microwave irradiation, or continuous flow conditions.[12][13]

  • Enzyme-Catalyzed Reactions: Biocatalytic strategies, such as using engineered myoglobin variants for intramolecular C-H amidation, can provide access to enantiopure β-lactam intermediates that can be further elaborated into spirocyclic structures.[14]

  • Ring-Closing Metathesis (RCM): For certain substrates, RCM can be a viable strategy to form one of the rings in the spirocyclic system.

Workflow Diagram: Decision-Making for Spiro-β-Lactam Synthesis

Spiro-beta-lactam Synthesis Strategy start Define Target Spiro-β-Lactam steric_hindrance Assess Steric Hindrance start->steric_hindrance staudinger Staudinger [2+2] Cycloaddition steric_hindrance->staudinger Low to Moderate alternative_methods Consider Alternative Methods steric_hindrance->alternative_methods High optimize_staudinger Optimize Conditions (Microwave, High Pressure) staudinger->optimize_staudinger Low Yield / Selectivity success Successful Synthesis staudinger->success Good Yield & Selectivity optimize_staudinger->success dipolar 1,3-Dipolar Cycloaddition alternative_methods->dipolar enzymatic Enzymatic C-H Amidation alternative_methods->enzymatic other Other Methods (e.g., RCM) alternative_methods->other dipolar->success enzymatic->success other->success

Caption: A decision tree for selecting a synthetic strategy based on the steric complexity of the target spiro-β-lactam.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Staudinger [2+2] cycloaddition for β-lactam synthesis?

A1: The Staudinger synthesis involves the reaction of a ketene with an imine. The currently accepted mechanism proceeds through a two-step process:

  • Nucleophilic Attack: The nitrogen of the imine acts as a nucleophile and attacks the electrophilic central carbon of the ketene. This forms a zwitterionic intermediate.[4]

  • Ring Closure: The enolate portion of the zwitterionic intermediate then undergoes an intramolecular nucleophilic attack on the iminium carbon. This step is a conrotatory electrocyclic ring closure that forms the four-membered β-lactam ring.[3][4] The stereochemistry of the final product is determined in this step.[8]

Mechanism Diagram: Staudinger Cycloaddition

Staudinger Mechanism ketene Ketene zwitterion Zwitterionic Intermediate ketene->zwitterion Nucleophilic Attack imine Imine imine->zwitterion beta_lactam β-Lactam zwitterion->beta_lactam Ring Closure

Caption: The two-step mechanism of the Staudinger ketene-imine cycloaddition.

Q2: How can I achieve asymmetric synthesis of spiro-β-lactams?

A2: Asymmetric synthesis is crucial for producing enantiomerically pure compounds for pharmaceutical applications. Several strategies exist:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine precursor can direct the stereochemical outcome of the cycloaddition. The auxiliary is then cleaved in a subsequent step.

  • Chiral Catalysts: The use of chiral Lewis bases or other nucleophilic catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer.[10] Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and certain alkaloids have been shown to be effective.[4]

  • Substrate Control: If one of the rings in the spiro system is derived from a chiral starting material (e.g., from the chiral pool), its inherent stereochemistry can influence the formation of the new stereocenters.[12]

Q3: Are there alternatives to the Staudinger reaction for forming the β-lactam ring?

A3: Yes, while the Staudinger reaction is the most common, other methods have been developed:

  • Kinugasa Reaction: This reaction involves the cycloaddition of a nitrone and a terminal alkyne, often catalyzed by copper(I), to form a β-lactam.

  • Ester Enolate-Imine Cycloaddition (Gilman-Speeter Reaction): This involves the reaction of aReformatsky reagent (a zinc enolate) or a lithium enolate of an ester with an imine.

  • Intramolecular Cyclization: Designing a precursor that can undergo an intramolecular cyclization to form the β-lactam ring is another powerful strategy. This can be achieved through methods like the Meyers' lactamization.[15]

Q4: My reaction is clean by TLC, but I have difficulty with purification. Any suggestions?

A4: Spiro-β-lactams can be challenging to purify due to their rigid structures and sometimes similar polarities of diastereomers.

  • Chromatography: Use high-performance column chromatography with a shallow solvent gradient. Sometimes, switching the stationary phase (e.g., from silica to alumina or a reverse-phase material) can improve separation.

  • Crystallization: Due to their rigid nature, many spiro-β-lactams are crystalline. Attempting to crystallize the crude product or a partially purified mixture can be an effective method for obtaining a pure isomer.

  • Derivatization: In some cases, it may be easier to separate diastereomers after a subsequent chemical transformation. This is a less ideal but sometimes necessary strategy.

References

  • Alves, M. J., et al. (2021). Recent Advances in the Synthesis of Spiro‐β‐Lactams and Spiro‐δ‐Lactams. ChemistrySelect. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Available at: [Link]

  • Palomo, C. (2010). Asymmetric Synthesis of β-Lactams via the Ketene-Imine Cycloaddition. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Staudinger synthesis. Available at: [Link]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Available at: [Link]

  • Alves, M. J., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link]

  • Alcaide, B., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances. Available at: [Link]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. Available at: [Link]

  • Pahlavan, F., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports. Available at: [Link]

  • Alves, M. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances. Available at: [Link]

  • Lidström, P., et al. (2001). Microwave Assisted Organic Synthesis. CRC Press. Available at: [Link]

  • Prudêncio, M., et al. (2013). lactams highly active against HIV-1 and Plasmodium. Miguel Prudêncio's Lab. Available at: [Link]

  • Singh, G. S. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Bentham Science. Available at: [Link]

  • Chauhan, P. (2023). Asymmetric Synthesis of Spiro β‐Lactams via a Squaramide‐ Catalyzed Sulfa‐Michael Addition/Desymmetrization Protocol. ResearchGate. Available at: [Link]

  • Alves, M. J., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Publishing. Available at: [Link]

  • Arnold, F. H., et al. (2019). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Publications. Available at: [Link]

  • Di Nunno, L., et al. (2004). Novel Asymmetric Approach to Proline-Derived Spiro-β-lactams. ResearchGate. Available at: [Link]

  • Leonardi, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Jafari, B., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: [Link]

  • Le Coz, G., et al. (2023). Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. MDPI. Available at: [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: 1,4-Diazaspiro[4.5]decan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1,4-Diazaspiro[4.5]decan-2-one derivatives. This class of spirocyclic compounds, featuring a γ-lactam fused to a piperidine ring, serves as a crucial scaffold in modern drug discovery.[1] Their unique three-dimensional structure makes them valuable building blocks for developing therapeutics targeting a range of conditions, from neurological disorders to infectious diseases.[2][3][4]

However, the inherent chemical features of this scaffold, particularly the lactam ring, can present stability challenges during synthesis, purification, storage, and in biological assays. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot these stability issues. We will delve into the mechanistic underpinnings of degradation, provide actionable protocols, and offer field-proven insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 1,4-diazaspiro[4.5]decan-2-one derivatives?

The most significant stability issue arises from the susceptibility of the five-membered γ-lactam ring to hydrolysis.[5] A lactam is a cyclic amide, and like acyclic amides, it can be cleaved by nucleophilic attack, most commonly by water. This reaction is catalyzed by both acidic and basic conditions, leading to a ring-opening event that forms a γ-amino carboxylic acid derivative. This degradation product will have substantially different physicochemical properties (e.g., polarity, pKa) and will almost certainly be biologically inactive, compromising your experimental data.

Q2: How does pH impact the stability of my compound in solution?

The pH of the solution is the most critical factor governing the rate of hydrolytic degradation.

  • Acidic Conditions (pH < 6): The carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Basic Conditions (pH > 8): The hydroxide ion (OH⁻) is a much stronger nucleophile than water and will directly attack the carbonyl carbon, leading to rapid ring-opening.

  • Neutral Conditions (pH ≈ 7): While the rate of hydrolysis is typically at its minimum around neutral pH, it is not zero. For long-term storage or lengthy experiments, even neutral aqueous buffers can lead to measurable degradation.

Therefore, preparing fresh solutions and understanding the pH of your experimental media (e.g., cell culture media, assay buffers) is paramount.

Q3: Are these compounds stable when stored as a solid?

In their solid, crystalline form, 1,4-diazaspiro[4.5]decan-2-one derivatives are generally stable for extended periods, provided they are kept in a dry, cool, and dark environment. The primary risk to the solid material is exposure to atmospheric moisture, which can initiate slow hydrolysis on the surface of the crystals. We recommend storage in a desiccator at 2-8°C.[1]

Q4: What are the recommended solvents for storing stock solutions?

For maximum stability in solution, choose dry, aprotic solvents.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF), or Dioxane.

  • Use with Caution: Protic solvents like ethanol or methanol can participate in solvolysis reactions (similar to hydrolysis) and should be avoided for long-term storage.

  • Avoid for Storage: Aqueous buffers or solvent/water mixtures should never be used for long-term storage. Prepare aqueous solutions fresh from a concentrated stock in an aprotic solvent immediately before use.

Q5: How can I quickly check if my compound is degrading?

The most effective method is to use a stability-indicating analytical technique, primarily High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The ring-opened hydrolysis product is significantly more polar than the parent lactam. On a reverse-phase HPLC column (like a C18), the degradation product will appear as a new peak with a much shorter retention time. LC-MS can be used to confirm the identity of this new peak by checking for the expected mass (Parent Mass + 18 amu for the addition of water).

Troubleshooting Guide: Experimental Observations

Q: I'm observing a new, early-eluting peak in my HPLC chromatogram that grows over time. What is it?

A: This is the classic signature of lactam hydrolysis. The resulting γ-amino carboxylic acid is substantially more polar than the parent spirocycle, causing it to elute much earlier on a reverse-phase column.

  • Causality: The lactam amide bond has been cleaved. This is accelerated by residual acid/base from synthesis, moisture in your solvent, or the pH of your analytical mobile phase.

  • Verification Protocol:

    • Obtain an LC-MS spectrum of the degraded sample.

    • Look for an ion with a mass corresponding to [M+H+18]⁺ or [M-H+18]⁻, where M is the mass of your parent compound.

    • To definitively prove it, perform a simple forced degradation test: intentionally treat a small sample with dilute acid (0.1 N HCl) or base (0.1 N NaOH) for a short period (e.g., 1 hour at 50°C). The peak corresponding to the hydrolysis product should increase dramatically, confirming its identity.[7]

Q: My compound's potency in a cell-based assay seems to decrease with each experiment. Could this be a stability issue?

A: Absolutely. This is a common and often overlooked problem. The physiological conditions of cell culture media (aqueous, pH ~7.4, 37°C) are conducive to slow hydrolysis.

  • Causality: Over the course of a 24, 48, or 72-hour incubation, a significant portion of your active compound can degrade into its inactive, ring-opened form. This effectively lowers the concentration of the active pharmaceutical ingredient (API) and leads to variable and underestimated potency (e.g., a higher IC₅₀ value).

  • Verification Protocol:

    • Incubate your compound in the exact cell culture medium you use (without cells) for the same duration as your experiment (e.g., 48 hours at 37°C).

    • At various time points (0, 4, 12, 24, 48 hours), take an aliquot of the medium.

    • Analyze the aliquots by HPLC or LC-MS to quantify the percentage of the parent compound remaining.

    • If you observe >10-15% degradation, you must account for this in your experimental design, for example, by replenishing the compound at intermediate time points or reducing the incubation time.[8]

Q: After purification, my solid material is turning slightly yellow or brown. What could be the cause?

A: While lactam hydrolysis is the primary concern in solution, discoloration in the solid state often points towards oxidative degradation.

  • Causality: The tertiary nitrogen atom in the piperidine ring or adjacent methylene groups can be susceptible to oxidation, especially if exposed to air and light over time. This can form N-oxides or other chromophoric (color-producing) impurities.

  • Troubleshooting Steps:

    • Ensure the final compound is free of residual metals from catalysis, which can accelerate oxidation.

    • Store the solid material under an inert atmosphere (e.g., argon or nitrogen).

    • Protect the material from light by using amber vials.

    • Analyze the discolored material by LC-MS to look for potential oxidized products (e.g., [M+16] corresponding to the addition of an oxygen atom).

Key Degradation Pathways & Mechanisms

The stability of 1,4-diazaspiro[4.5]decan-2-one derivatives is predominantly governed by the integrity of the γ-lactam ring.

Hydrolysis (Primary Pathway)

This is the most common degradation route. The reaction involves the cleavage of the cyclic amide bond.

G cluster_0 Lactam Hydrolysis Parent 1,4-Diazaspiro[4.5]decan-2-one (Parent Compound) TS_Acid Protonated Carbonyl (Activated Intermediate) Parent->TS_Acid H₃O⁺ (Acidic) TS_Base Tetrahedral Intermediate Parent->TS_Base OH⁻ (Basic) Product Ring-Opened Product (γ-Amino Carboxylic Acid) TS_Acid->Product + H₂O TS_Base->Product H₂O

Caption: Acid- and base-catalyzed hydrolysis of the γ-lactam ring.

Oxidation (Secondary Pathway)

Oxidation can occur at several sites, primarily the nitrogen atoms, especially the more exposed N4 of the piperidine ring. This can lead to the formation of N-oxides, which may alter the compound's binding properties and solubility.

Protocols for Stability Assessment

To properly characterize the stability profile of your derivative, a Forced Degradation Study is essential.[9] This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps identify potential degradation products and develop a robust, stability-indicating analytical method.[10][11]

Experimental Workflow: Forced Degradation Study

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution (e.g., 1 mg/mL in ACN or DMSO) cond_acid Acidic Stress 0.1 M HCl, 60°C start->cond_acid Expose Aliquots cond_base Basic Stress 0.1 M NaOH, 60°C start->cond_base Expose Aliquots cond_ox Oxidative Stress 3% H₂O₂, RT start->cond_ox Expose Aliquots cond_therm Thermal Stress 80°C (Solid & Solution) start->cond_therm Expose Aliquots cond_photo Photostability ICH Q1B Light Box start->cond_photo Expose Aliquots analysis Analyze Samples by LC-MS at T=0, 2, 8, 24 hours cond_acid->analysis cond_base->analysis cond_ox->analysis cond_therm->analysis cond_photo->analysis end Identify Degradants & Establish Degradation Pathway analysis->end

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol

Objective: To identify degradation products and determine the intrinsic stability of a 1,4-diazaspiro[4.5]decan-2-one derivative. A target degradation of 10-20% is ideal to ensure that secondary degradation is minimized.[8]

  • Preparation: Prepare a 1 mg/mL stock solution of your compound in an appropriate organic solvent (e.g., Acetonitrile).

  • Stress Conditions: Set up the following reactions in parallel, each in a separate vial. Include a control vial (stock solution at room temperature, protected from light).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.5 mg/mL in 0.1 M HCl). Place in a heating block at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.5 mg/mL in 0.1 M NaOH). Place in a heating block at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 0.5 mg/mL in 3% H₂O₂). Keep at room temperature.

    • Thermal Stress: Place one vial of the stock solution and one vial of the solid compound in an oven at 80°C.

    • Photostability: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each vial at T=0, 2, 8, and 24 hours. For the base hydrolysis reaction, which is often very fast, you may need earlier time points (e.g., 5, 15, 30, 60 minutes).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze all samples by a suitable Reverse-Phase HPLC method with both UV and MS detectors.

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point.

    • Detection: Monitor at a relevant UV wavelength and scan for the parent mass and potential degradants (e.g., M+18 for hydrolysis, M+16 for oxidation) in the mass spectrometer.

  • Evaluation: Calculate the percentage of the parent compound remaining at each time point. Identify the mass of major degradation products to elucidate the degradation pathways.

Data Summary Tables

Table 1: Typical Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureTypical DurationPrimary Degradation Pathway Targeted
Acid Hydrolysis0.1 M - 1 M HCl50 - 80 °C1 - 24 hoursLactam Hydrolysis
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp - 60 °C5 min - 8 hoursLactam Hydrolysis
Oxidation3 - 30% H₂O₂Room Temp1 - 24 hoursN-Oxidation, C-Hydroxylation
ThermalDry Heat60 - 100 °C24 - 72 hoursThermolysis
PhotochemicalICH Q1B compliantAmbientPer ICH GuidelinePhotolysis, Photo-oxidation
Table 2: Analytical Techniques for Stability Assessment
TechniqueInformation ProvidedUse Case
RP-HPLC-UV Quantifies the parent compound and detects impurities.Routine purity checks, quantifying degradation rate.
LC-MS Provides mass of parent and degradation products.Identifying unknown peaks, confirming degradation pathways.
NMR Spectroscopy Provides detailed structural information.Elucidating the exact structure of a novel degradation product.
FT-IR Spectroscopy Monitors changes in functional groups.Observing the disappearance of the lactam C=O stretch (~1680 cm⁻¹) and appearance of carboxylic acid bands.

References

  • Naeem, M., & Ahmed, S. (2021).
  • MedCrave. (2016).
  • Luger, P., & Penk, M. (n.d.).
  • Sharma, G., & Kumar, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2012). (PDF)
  • Patel, Y., & Shah, N. (2016).
  • SpiroChem. (n.d.). Analytical Method Development.
  • Meqbil, M. M., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed Central.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Scribd. (2012).
  • KEGG. (n.d.).
  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • PubMed. (2019). Spiro-Lactams as Novel Antimicrobial Agents.
  • Semantic Scholar. (2004).
  • PubMed. (2016). Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil.
  • ResearchGate. (2004).
  • Unife. (2023). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • ResearchGate. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
  • PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.
  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane.
  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
  • ResearchGate. (2021). An update on the synthesis and reactivity of spiro-fused β-lactams.
  • MySkinRecipes. (n.d.). 1,4-Diazaspiro[4.5]decan-2-one.
  • Journal of Medicinal Chemistry. (2023). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one.
  • ResearchGate. (2011). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • TargetMol. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Reactivity Profile of 6,7-Diazaspiro[4.5]decane.
  • ChemScene. (n.d.). 19718-88-8 | 1,4-Diazaspiro[4.5]decan-2-one.
  • Benchchem. (n.d.). 2-Methyl-2,6-diazaspiro[4.5]decan-3-one.
  • PubMed. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts.
  • ResearchGate. (2020).
  • DENSsolutions. (n.d.).
  • Journal of Materials Chemistry A. (2019). Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1,4-Diazaspiro[4.5]decan-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for diverse therapeutic agents is paramount. The rigid, three-dimensional architecture of spirocyclic compounds has positioned them as a privileged class of structures, offering unique spatial arrangements of functional groups for interaction with biological targets. Among these, the 1,4-diazaspiro[4.5]decan-2-one core and its analogs have emerged as a versatile framework, giving rise to compounds with a wide spectrum of biological activities.

This guide provides a comparative analysis of the biological activities of various analogs of 1,4-diazaspiro[4.5]decan-2-one. While the parent compound is primarily utilized as a key intermediate in the synthesis of potential therapeutics for neurological disorders, its direct biological activity is not extensively documented in publicly available literature.[1] Therefore, this guide will focus on a comparative exploration of its structurally related analogs, examining how modifications to the spirocyclic core influence their therapeutic targeting and potency. We will delve into key examples, presenting supporting experimental data to illuminate the structure-activity relationships (SAR) that govern their function.

The Versatile 2,8-Diazaspiro[4.5]decan-1-one Scaffold: A Tale of Two Targets

A particularly fruitful area of research has been the exploration of the 2,8-diazaspiro[4.5]decan-1-one isomeric core. By strategically modifying the substituents on this scaffold, researchers have developed potent and selective inhibitors for vastly different biological targets: fungal chitin synthase and the human Janus kinase (JAK) family.

Antifungal Activity: Inhibition of Chitin Synthase

A series of novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and identified as potential chitin synthase inhibitors, a validated target for antifungal agents.[2][3] The most potent compounds from this series demonstrated excellent inhibitory activity against chitin synthase (CHS) and significant antifungal efficacy against various fungal strains.[3]

CompoundCHS IC50 (mM)[3]C. albicans MIC (mmol/L)[3]A. fumigatus MIC (mmol/L)[3]
4d -0.04-
4e 0.13--
4j 0.12-0.08
4r --0.08
Fluconazole (control) -0.104-
Polyoxin B (control) 0.080.129-

Notably, compound 4d exhibited superior activity against Candida albicans compared to the standard antifungal fluconazole.[3] Furthermore, compounds 4j and 4r showed potent activity against Aspergillus fumigatus.[3] The structure-activity relationship studies revealed that the nature of the substituent at the 8-position of the spiro-ring is crucial for antifungal activity.

Anti-inflammatory Activity: Dual TYK2/JAK1 Inhibition

In a distinct therapeutic application, the 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized to develop potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key mediators in inflammatory signaling pathways.[4] Systematic optimization of a lead compound led to the discovery of compound 48 , which demonstrated excellent potency and a favorable selectivity profile over other JAK isoforms.[4]

CompoundTYK2 IC50 (nM)[4]JAK1 IC50 (nM)[4]JAK2 IC50 (nM)[4]
48 637>850
Tofacitinib (control) ---

Compound 48 displayed significant anti-inflammatory effects in an acute ulcerative colitis model, outperforming the pan-JAK inhibitor tofacitinib.[4] This highlights the potential of the 2,8-diazaspiro[4.5]decan-1-one core in generating selective kinase inhibitors for the treatment of autoimmune diseases.

Broadening the Therapeutic Scope: Analogs with Modified Spirocyclic Cores

The therapeutic potential of diazaspiro[4.5]decan-2-ones extends beyond the 2,8-isomer. Modifications to the core, including the introduction of additional heteroatoms, have yielded compounds with a diverse array of biological activities.

Antihypertensive 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

The replacement of a carbon atom with oxygen in the five-membered ring gives rise to 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. A series of these compounds have been investigated as antihypertensive agents, with some derivatives demonstrating potent α-adrenergic blocking activity.[5] For instance, compound 8 (8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one) was found to be a more selective α1-adrenoceptor antagonist, while compound 29 (3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[1][6]decan-2-one) acted primarily as an α2-adrenoceptor antagonist.[5]

Cardioprotective 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

The introduction of a third nitrogen atom into the spirocyclic framework has led to the development of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP).[6] Inhibition of mPTP opening is a promising strategy for protecting cardiac tissue from ischemia-reperfusion injury. Compound 14e from this series showed high potency in inhibiting mPTP and protecting cardiomyocytes from hypoxia/reoxygenation-induced death.[6]

Anticancer 1-Oxa-3,7-diazaspiro[4.5]decan-2-one Derivatives

Derivatives of the 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold have been identified as potent inhibitors of the KRAS-G12D oncogenic mutant.[7] Compounds HDB-2 and HDB-3 from this class exhibited nanomolar IC50 values and high selectivity for KRAS-G12D, demonstrating their potential as anticancer agents.[7]

CompoundKRAS-G12D Binding Affinity (Kd, nM)[7]
HDB-1 28.29
HDB-2 48.17
HDB-3 85.17
Neuromodulatory 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Modification of the lactam ring to a hydantoin (2,4-dione) has produced a novel chemotype of δ opioid receptor-selective agonists.[8] These compounds, belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, represent a new avenue for the development of therapeutics for neurological disorders such as migraine and chronic pain.[8]

Experimental Methodologies

The biological activities of these diazaspiro[4.5]decan-2-one analogs were determined using a variety of in vitro and in vivo assays. Below are representative protocols for some of the key experimental procedures.

Chitin Synthase Inhibition Assay

A detailed protocol for determining the inhibitory activity of compounds against chitin synthase can be found in the supplementary information of the study by Liu et al. (2019).[3] A generalized workflow is as follows:

  • Enzyme Preparation: Chitin synthase is typically isolated from a fungal source, such as Saccharomyces cerevisiae.

  • Reaction Mixture: The assay is conducted in a reaction buffer containing the enzyme, the substrate (UDP-N-acetylglucosamine), and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

  • Quantification: The amount of chitin produced is quantified, often by measuring the incorporation of a radiolabeled substrate.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

G cluster_workflow Chitin Synthase Inhibition Assay Workflow Enzyme_Preparation Prepare Chitin Synthase Reaction_Setup Set up Reaction Mixture (Enzyme, Substrate, Inhibitor) Enzyme_Preparation->Reaction_Setup Add to Incubation Incubate Reaction_Setup->Incubation Optimal Temp. Quantification Quantify Chitin Formation Incubation->Quantification Measure Product IC50_Calculation Calculate IC50 Value Quantification->IC50_Calculation Dose-Response

Caption: Workflow for Chitin Synthase Inhibition Assay.

TYK2/JAK1 Kinase Inhibition Assay

The inhibitory activity against TYK2 and JAK1 kinases is typically assessed using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay. A representative protocol is described by Xu et al. (2022).[4]

  • Reagents: The assay requires the purified kinase, a fluorescently labeled ATP-competitive ligand (tracer), a europium-labeled anti-tag antibody, and the test compound.

  • Reaction: The kinase, tracer, antibody, and test compound are incubated together in a microplate.

  • Detection: The plate is read on a fluorescence plate reader capable of detecting the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: Inhibition of tracer binding by the test compound results in a decrease in the TR-FRET signal. The IC50 value is determined by plotting the percent inhibition against the compound concentration.

G cluster_pathway TYK2/JAK1 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK TYK2/JAK1 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Induces Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative (e.g., Cmpd 48) Inhibitor->JAK Inhibits

Caption: Inhibition of the TYK2/JAK1 Signaling Pathway.

Conclusion

The 1,4-diazaspiro[4.5]decan-2-one scaffold and its analogs represent a rich source of chemical diversity for the development of novel therapeutic agents. The ability to generate compounds with vastly different biological activities, from antifungal to anti-inflammatory and anticancer, by making subtle modifications to the core structure underscores the versatility of this chemical framework. The examples presented in this guide highlight the importance of continued exploration of such privileged scaffolds in the pursuit of new medicines. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

Sources

A Senior Application Scientist's Guide to the Synthesis of Spiro-γ-lactams: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The spiro-γ-lactam motif, a privileged scaffold in medicinal chemistry, is a cornerstone in the design of novel therapeutics and complex natural product synthesis.[1] Its rigid three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive framework for targeting biological macromolecules. This guide provides an in-depth comparison of key synthetic strategies for constructing spiro-γ-lactams, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific applications. We will delve into the mechanistic underpinnings of each approach, providing not just the "how" but the "why" behind the experimental choices.

Intramolecular Cyclization Strategies: Building from Within

Intramolecular cyclization represents a direct and often efficient approach to spiro-γ-lactams, typically involving the formation of a C-N or C-C bond to close the lactam ring. The choice of precursor and cyclization conditions is critical for success.

Radical Spirocyclization

Strain-enabled radical spirocyclization cascades offer a powerful method for constructing functionalized spirocyclic systems.[2] These reactions leverage the release of ring strain in substrates like bicyclobutanes to drive the formation of the spirocyclic core.

A notable example is the reaction of bicyclobutane (BCB) allyl amides with interelement compounds under blue light irradiation. This catalyst-free method proceeds with high chemoselectivity.[2] For a more diverse functionalization, a dual photoredox/nickel catalytic system can be employed for the carbosulfonylation of BCB allyl amides.[2]

Experimental Protocol: Strain-Enabled Radical Spirocyclization of BCB Allyl Amides

  • Step 1: Reactant Preparation: In a nitrogen-flushed vial, dissolve the bicyclobutane (BCB) allyl amide (1.0 equiv) and the desired interelement compound (e.g., a sulfonyl chloride, 1.2 equiv) in a suitable degassed solvent such as dioxane.

  • Step 2: Reaction Setup: Place the vial in front of a blue LED lamp (40 W) and stir the reaction mixture at room temperature.

  • Step 3: Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired spirocyclobutyl γ-lactam.

Causality Behind Experimental Choices:

  • Blue Light Irradiation: Provides the energy to initiate the radical cascade without the need for a photocatalyst in the case of interelement compounds, offering a mild and clean reaction initiation.

  • Degassed Solvent: The removal of oxygen is crucial to prevent quenching of the radical intermediates and potential side reactions.

  • Nitrogen Atmosphere: Prevents oxidation of the starting materials and intermediates.

Asymmetric C-H Amidation

Recent advances have enabled the asymmetric synthesis of γ-lactams via iridium-catalyzed intramolecular C-H amidation.[3] This method utilizes chiral hydrogen-bond-donor ligands to achieve high enantioselectivity in the formation of the spirocyclic core.

Conceptual Workflow for Asymmetric C-H Amidation

G cluster_0 Precursor Synthesis cluster_1 Catalytic C-H Amidation cluster_2 Product Amide Aliphatic Amide Precursor Reaction Intramolecular C(sp3)-H Amidation Amide->Reaction Catalyst [Ir(cod)Cl]2 / Chiral Ligand NaBArF4 Catalyst->Reaction Product Enantioenriched Spiro-γ-lactam Reaction->Product

Figure 1: Conceptual workflow for asymmetric C-H amidation.

Multicomponent Reactions (MCRs): Convergent and Diverse Synthesis

Multicomponent reactions, such as the Ugi and Passerini reactions, offer a highly convergent and diversity-oriented approach to complex molecules like spiro-γ-lactams from simple starting materials in a single step.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be ingeniously adapted to synthesize spiro-γ-lactams.[4][5] This often involves a post-Ugi cyclization step.

Experimental Protocol: Ugi-4CR followed by Intramolecular Cyclization [6]

  • Step 1: Ugi Reaction: To a solution of the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv) in methanol, add the isocyanide (1.0 equiv) at room temperature. Stir the mixture for 24-48 hours.

  • Step 2: Work-up: After completion of the Ugi reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Step 3: Intramolecular Cyclization: Dissolve the crude Ugi adduct in a suitable solvent (e.g., acetonitrile) and add a base (e.g., K₂CO₃). Reflux the mixture until the cyclization is complete.

  • Step 4: Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield the spiro-γ-lactam.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide, can also be a valuable tool for constructing α-acyloxy amides that are precursors to spiro-γ-lactams.[7][8]

Mechanism of the Passerini Reaction

G cluster_0 Reactants cluster_1 Reaction Cascade cluster_2 Product Aldehyde Aldehyde/Ketone Intermediate1 α-Adduct Intermediate Aldehyde->Intermediate1 Acid Carboxylic Acid Acid->Intermediate1 Isocyanide Isocyanide Isocyanide->Intermediate1 Rearrangement Mumm Rearrangement Intermediate1->Rearrangement Product α-Acyloxy Amide Rearrangement->Product

Figure 2: Simplified mechanism of the Passerini reaction.

Cycloaddition Reactions: Building Rings with Precision

[3+2] Cycloaddition reactions are a powerful and stereocontrolled method for the synthesis of five-membered rings, including the γ-lactam core of spirocyclic compounds.

N-Heterocyclic Carbene (NHC)-Catalyzed [3+2] Annulation

NHC catalysis has emerged as a robust strategy for the asymmetric synthesis of spiro-γ-lactams.[9][10][11] In a typical reaction, an enal serves as a three-carbon (C3) synthon and a ketimine or a related species acts as a two-atom (N-C) synthon.

The reaction proceeds through the formation of a Breslow intermediate or a homoenolate equivalent from the enal and the NHC catalyst.[10][12] This nucleophilic species then attacks the electrophilic ketimine, initiating a cascade that leads to the spiro-γ-lactam.

Experimental Protocol: NHC-Catalyzed [2+3] Annulation [9]

  • Step 1: Catalyst Preparation: In a glovebox, add the NHC precatalyst and a base (e.g., DBU) to a vial containing anhydrous solvent (e.g., THF). Stir for 10-15 minutes to generate the active NHC catalyst.

  • Step 2: Reaction Mixture: In a separate vial, dissolve the ketimine (1.0 equiv) and the enal (1.2 equiv) in the reaction solvent.

  • Step 3: Reaction Initiation: Add the catalyst solution to the reaction mixture at the desired temperature (e.g., room temperature).

  • Step 4: Monitoring and Work-up: Monitor the reaction by TLC. Once complete, quench the reaction and purify the product by flash column chromatography.

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloadditions provide another versatile route to spiro-γ-lactams. For instance, the reaction of a diazo-γ-lactam with an electron-deficient dipolarophile can be used to construct the spirocyclic system.[13] This method has been successfully applied to the synthesis of chiral spiro-γ-lactams with potential antimicrobial activity.[13]

Comparative Analysis of Synthesis Methods

MethodKey FeaturesTypical YieldsStereocontrolSubstrate Scope
Intramolecular Radical Cyclization Mild, catalyst-free (photoinitiated) or photoredox/Ni-catalyzed. Good for functionalized spirocyclobutanes.Moderate to GoodDiastereoselectiveDependent on precursor availability.
Asymmetric C-H Amidation High enantioselectivity, direct functionalization of C-H bonds.Good to ExcellentExcellent (ligand-controlled)Broad for aliphatic amides.
Ugi Multicomponent Reaction Convergent, high diversity, one-pot.Moderate to GoodOften requires post-cyclization optimization for stereocontrol.Very Broad
Passerini Multicomponent Reaction Forms α-acyloxy amide precursors, high atom economy.Good to ExcellentCan be diastereoselective.Broad
NHC-Catalyzed [3+2] Annulation Asymmetric, catalytic, mild conditions.Good to ExcellentExcellent (catalyst-controlled)Broad for enals and ketimines.
1,3-Dipolar Cycloaddition Versatile for heterocycle formation, can be stereoselective.Moderate to GoodCan be highly diastereoselective.Dependent on dipole and dipolarophile.

Applications in Drug Discovery and Natural Product Synthesis

The synthetic methodologies for spiro-γ-lactams have found significant application in the synthesis of biologically active molecules. For example, a stereoselective formal [3+2] cycloaddition was a key step in the synthesis of the spiro-γ-lactam core of Ansalactam A, a complex natural product.[14][15] Furthermore, spiro-γ-lactam compounds synthesized via Ugi reactions have shown potential as anti-tumor agents.[5] The development of efficient and stereoselective methods for spiro-γ-lactam synthesis is therefore of paramount importance to the drug development pipeline.

Conclusion

The synthesis of spiro-γ-lactams is a dynamic field with a diverse array of powerful methodologies. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Intramolecular cyclizations offer direct routes, while multicomponent reactions provide a platform for rapid library synthesis and diversity. Cycloaddition reactions, particularly those employing asymmetric catalysis, afford exquisite control over the stereochemistry of the final product. This guide provides a comparative framework to assist researchers in navigating these choices and accelerating their research and development efforts in this exciting area of chemical synthesis.

References

  • Zhang, Y., et al. (2021). N-heterocyclic carbene catalyzed [2 + 3] annulation reaction for the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam. RSC Advances, 11(34), 20857-20861. [Link]

  • Mondal, S., et al. (2017). Enantioselective synthesis of spiro γ-butyrolactones by N-heterocyclic carbene (NHC)-catalyzed formal [3 + 2] annulation of enals with 3-hydroxy oxindoles. Organic & Biomolecular Chemistry, 15(42), 8979-8988. [Link]

  • Das, A., et al. (2020). The key steps involved in the NHC-catalyzed [3 + 2] annulation reaction. ResearchGate. [Link]

  • Krautwald, S., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9559–9562. [Link]

  • Ilyn, A. P., et al. (2017). Synthesis of spiro-annelated γ-lactams by isocyanide-based multicomponent reactions involving hem-disubstituted bifunctional re. Sciforum. [Link]

  • Sun, Y., et al. (2015). Mechanistic insights on N-heterocyclic carbene-catalyzed annulations: the role of base-assisted proton transfers. The Journal of Organic Chemistry, 80(1), 530-539. [Link]

  • Zhang, Y., et al. (2021). N-heterocyclic carbene catalyzed [2 + 3] annulation reaction for the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam. RSC Advances, 11(34), 20857-20861. [Link]

  • CN113024572B - Spiro-γ-lactam compound and its synthetic method and application - Google P
  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3543-3593. [Link]

  • Li, X., et al. (2021). Construction of spiro-γ-lactam cores. ResearchGate. [Link]

  • Guchhait, S. K., et al. (2018). Optimization conditions for the intramolecular cyclization (Scheme 3, 6→7a and 7a'). ResearchGate. [Link]

  • Passerini reaction - Wikipedia. [Link]

  • Park, Y., et al. (2019). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. Nature Catalysis, 2, 803–810. [Link]

  • Mori, T., et al. (2020). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry, 85(15), 9725–9736. [Link]

  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3543-3593. [Link]

  • da Silva, A. F. C., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(47), 30547-30556. [Link]

  • Shaabani, A., et al. (2014). Synthesis of Functionalized β-Lactams and Pyrrolidine-2,5-diones through a Metal-Free Sequential Ugi-4CR/Cyclization Reaction. The Journal of Organic Chemistry, 79(17), 8414–8421. [Link]

  • de la Cruz, J., et al. (2025). Diastereoselective Synthesis of Highly Functionalized γ-Lactams via Ugi Reaction/Michael Addition. Chemistry – An Asian Journal, 20(1), e202400917. [Link]

  • Sunder, N., et al. (2022). Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds. Molecules, 27(19), 6528. [Link]

  • Passerini Reaction - Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of β-Hydroxy-γ-lactams via Noyori - CORA. [Link]

  • Szabó, D., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1038–1076. [Link]

  • Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - YouTube. [Link]

  • Szabó, D., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1038–1076. [Link]

  • Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - NIH. [Link]

  • Alam, M. A., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • Multicomponent Reactions in the Synthesis of γ-Lactams | Request PDF - ResearchGate. [Link]

  • Scope of γ-lactam synthesis. All reactions performed on 0.3 mmol scale.... - ResearchGate. [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - Chemical Science (RSC Publishing). [Link]

  • The 100 facets of the Passerini reaction - PMC - PubMed Central - NIH. [Link]

  • Thorat, S. S., & Kontham, R. (2019). Recent Advances in the Synthesis of Oxaspirolactones and Their Application in the Total Synthesis of Related Natural Products. Organic & Biomolecular Chemistry, 17(31), 7270-7292. [Link]

  • Synthesis and bioactivity of fused- and spiro--lactone-lactam systems | Request PDF. [Link]

  • Alcaide, B., et al. (2015). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry, 13(5), 1387-1394. [Link]

  • De Kimpe, N. (2011). Synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2011(1), 65-84. [Link]

  • Exploring the Scope of Asymmetric Synthesis of β‑Hydroxy-γ-lactams via Noyori-type Reductions - NLM Dataset Catalog. [Link]

  • da Silva, A. F. C., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(47), 30547-30556. [Link]

  • O'Donovan, D. H., et al. (2016). Exploring the Scope of Asymmetric Synthesis of β-Hydroxy-γ-lactams via Noyori-type Reductions. The Journal of Organic Chemistry, 81(21), 10344–10354. [Link]

  • Krautwald, S., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9559–9562. [Link]

  • Alves, M. J., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(33), 6128-6140. [Link]

Sources

A Comparative In Vitro Evaluation of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as Novel Cardioprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the quest for novel scaffolds that can address critical therapeutic targets remains a paramount objective. The 1,4,8-triazaspiro[4.5]decan-2-one framework has recently emerged as a promising chemotype, particularly in the context of cardiovascular diseases. This guide provides an in-depth comparative analysis of the in vitro performance of a series of these derivatives, with a specific focus on their activity as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in ischemia/reperfusion injury.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

The Rationale: Targeting the Mitochondrial Permeability Transition Pore in Ischemia/Reperfusion Injury

Ischemia/reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to ischemic tissue exacerbates cellular damage.[2] A critical event in the pathophysiology of IRI is the opening of the mitochondrial permeability transition pore (mPTP), a high-conductance channel in the inner mitochondrial membrane.[2][4] Sustained mPTP opening leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, ATP depletion, and ultimately, cell death.[3] Therefore, the inhibition of mPTP opening represents a compelling therapeutic strategy for mitigating the damage associated with IRI. The 1,4,8-triazaspiro[4.5]decan-2-one scaffold has been identified as a novel framework for the development of potent mPTP inhibitors.[1][2][5]

Comparative Analysis of Derivative Performance

A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives were synthesized and evaluated for their ability to inhibit mPTP opening. The core scaffold was functionalized at the 3-position to explore structure-activity relationships (SAR). The in vitro efficacy of these compounds was primarily assessed by measuring their ability to prevent Ca2+-induced mPTP opening in isolated mitochondria.

Key Performance Metrics: mPTP Inhibition

The inhibitory activity of the derivatives on the mitochondrial permeability transition pore (mPTP) was quantified. The following table summarizes the percentage of mPTP opening inhibition for a selection of the synthesized compounds.[3]

Compound IDR Group (at 3-position)% mPTP Opening Inhibition
13a MethylModerate
13c IsobutylHigh
13e BenzylHigh
14b IsopropylInactive
14c IsobutylHigh
14e BenzylHigh

Data synthesized from published research.[1][5]

The SAR studies revealed that the nature of the substituent at the 3-position of the spiro-lactam ring plays a crucial role in modulating the inhibitory activity.[5] Notably, derivatives with bulky and lipophilic groups such as isobutyl and benzyl (compounds 13c , 13e , 14c , and 14e ) demonstrated superior potency in inhibiting mPTP opening.[1][3] In contrast, the derivative with a smaller isopropyl group (14b ) was found to be inactive.[3] This suggests that a hydrophobic interaction with the binding site is critical for the inhibitory effect.

In Vitro Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the key in vitro assays are provided below. These methodologies are designed to be self-validating, incorporating appropriate controls to ensure the reliability of the obtained data.

Protocol 1: Assessment of mPTP Opening in Isolated Mitochondria

This assay directly measures the inhibition of calcium-induced mitochondrial swelling, a hallmark of mPTP opening.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from fresh rat liver or heart tissue using differential centrifugation in a sucrose-based isolation buffer.

  • Assay Buffer Preparation: Prepare a swelling buffer containing KCl, MOPS, succinate, and rotenone.

  • Compound Incubation: Pre-incubate the isolated mitochondria with the test compounds (1,4,8-triazaspiro[4.5]decan-2-one derivatives) at various concentrations for a specified time. A vehicle control (e.g., DMSO) should be run in parallel.

  • Initiation of Swelling: Induce mPTP opening by adding a bolus of CaCl2.

  • Monitoring Mitochondrial Swelling: Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

  • Data Analysis: Calculate the rate of swelling for each condition. The percentage of inhibition is determined by comparing the swelling rate in the presence of the test compound to the vehicle control. Cyclosporin A (CsA), a known mPTP inhibitor, should be used as a positive control.

Protocol 2: Cytoprotection Assay in a Hypoxia/Reoxygenation (H/R) Model

This cell-based assay evaluates the ability of the derivatives to protect cardiomyocytes from cell death induced by simulated ischemia-reperfusion.

Methodology:

  • Cell Culture: Culture a suitable cardiomyocyte cell line (e.g., H9c2 or AC16) in standard culture conditions.

  • Induction of Hypoxia: Subject the cells to hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) for a defined period to simulate ischemia.

  • Compound Treatment: During the hypoxic phase or at the onset of reoxygenation, treat the cells with the 1,4,8-triazaspiro[4.5]decan-2-one derivatives at various concentrations.

  • Reoxygenation: Return the cells to normoxic conditions (21% O2) to simulate reperfusion.

  • Assessment of Cell Viability: After a period of reoxygenation, assess cell viability using a standard method such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.[6][7]

  • Data Analysis: Compare the viability of compound-treated cells to that of untreated cells subjected to H/R. A known cardioprotective agent can be used as a positive control.

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the spirocyclic compounds and appropriate controls (vehicle and positive control for cytotoxicity, e.g., cisplatin).[8]

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration at which cell growth is inhibited by 50%, can be calculated from the dose-response curve.[7]

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

G cluster_mito Protocol 1: mPTP Opening Assay A Isolate Mitochondria B Pre-incubate with Derivatives A->B C Induce mPTP opening (CaCl2) B->C D Monitor Swelling (Absorbance at 540 nm) C->D

Caption: Workflow for assessing mPTP opening in isolated mitochondria.

G cluster_hr Protocol 2: Cytoprotection (H/R) Assay E Culture Cardiomyocytes F Induce Hypoxia E->F G Treat with Derivatives F->G H Reoxygenation G->H I Assess Cell Viability (e.g., MTT, LDH) H->I

Caption: Workflow for the cytoprotection assay in a hypoxia/reoxygenation model.

Concluding Remarks and Future Directions

The in vitro evaluation of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has identified a promising new class of mPTP inhibitors with potential therapeutic applications in ischemia/reperfusion injury. The structure-activity relationship studies have provided valuable insights for the further optimization of this scaffold, highlighting the importance of bulky, lipophilic substituents at the 3-position for enhanced activity.

Future research should focus on expanding the library of these derivatives to further refine the SAR and improve potency and selectivity. Moreover, promising candidates from these in vitro studies should be advanced to more complex cellular and in vivo models of ischemia/reperfusion injury to validate their therapeutic potential. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in the exciting endeavor of developing novel cardioprotective agents.

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). sfera - Unife. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). PubMed. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021). PubMed. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021). JoVE. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Taylor & Francis Online. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Europe PMC. [Link]

  • Cytotoxicity Assessment of Spirocyclic Oximes. (2020). JoVE. [Link]

Sources

The Ascendancy of the Diazaspiro[4.5]decan-1-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore the vast chemical space of spirocyclic systems.[1][2][3][4] Among these, the diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure, demonstrating significant potential across a range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of diazaspiro[4.5]decan-1-one derivatives, offering a comparative perspective on their performance as inhibitors of key enzymes such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1), as well as antagonists of the Neurokinin-1 (NK1) receptor.

The Strategic Advantage of the Spirocyclic Core

The diazaspiro[4.5]decan-1-one framework, characterized by a shared carbon atom between a five-membered and a six-membered ring, offers a unique three-dimensional architecture. This rigidified conformation can pre-organize substituents into a specific spatial orientation, facilitating optimal interactions with biological targets and often leading to enhanced binding affinity and selectivity compared to more flexible acyclic or non-spirocyclic counterparts.[1][2] The strategic placement of nitrogen atoms within the scaffold provides multiple points for diversification, allowing for the fine-tuning of physicochemical properties and the exploration of various binding pockets.

Comparative Analysis of Biological Activities

As Potent RIPK1 Kinase Inhibitors

Necroptosis, a form of programmed cell death, is critically regulated by RIPK1 and has been implicated in various inflammatory diseases.[5][6] The diazaspiro[4.5]decan-1-one scaffold has proven to be a fertile ground for the discovery of potent RIPK1 inhibitors.

A systematic exploration of 2,8-diazaspiro[4.5]decan-1-one derivatives has revealed key SAR insights.[5][6] Virtual screening efforts identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a promising hit. Subsequent optimization focusing on the 2,8-diazaspiro[4.5]decan-1-one core led to the identification of compound 41 , which exhibited a remarkable IC50 value of 92 nM against RIPK1.[5][6]

Table 1: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Inhibitors [5][6]

CompoundR1R2RIPK1 IC50 (nM)
Hit Compound (8) BenzoylBenzyl (at N3)(Initial Hit)
41 Varied SubstituentsVaried Substituents92

Note: The exact structures of R1 and R2 for compound 41 are detailed in the primary literature.

The key takeaway from these studies is that the diazaspiro[4.5]decan-1-one core serves as an excellent anchor, and modifications at the N2 and N8 positions are crucial for achieving high potency.

SAR_RIPK1 cluster_core Diazaspiro[4.5]decan-1-one Core cluster_modifications Key Modification Sites cluster_activity Biological Activity Core Core Scaffold N2 N2 Position Core->N2 Substitution N8 N8 Position Core->N8 Substitution Activity Potent RIPK1 Inhibition N2->Activity Influences Potency N8->Activity Influences Potency

As Selective Dual TYK2/JAK1 Inhibitors

The Janus kinase (JAK) family, particularly TYK2 and JAK1, are pivotal mediators of cytokine signaling and are attractive targets for inflammatory and autoimmune diseases.[7] A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective TYK2/JAK1 inhibitors.[7]

Systematic SAR exploration, building upon a known selective TYK2 inhibitor, led to the discovery of compound 48 . This derivative displayed excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[7] Importantly, it exhibited over 23-fold selectivity against JAK2, a crucial factor for mitigating potential side effects.

Table 2: Performance of Compound 48 vs. Tofacitinib [7]

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/TYK2)
Compound 48 637>138>23
Tofacitinib ---(Pan-JAK inhibitor)

Compound 48 also demonstrated superior metabolic stability and more potent anti-inflammatory efficacy in an acute ulcerative colitis model compared to the established pan-JAK inhibitor, tofacitinib.[7] This highlights the advantage of the diazaspiro[4.5]decan-1-one scaffold in achieving both potency and selectivity.

SAR_TYK2_JAK1 Core 2,8-Diazaspiro[4.5]decan-1-one Modifications Systematic SAR Exploration Core->Modifications Compound48 Compound 48 Modifications->Compound48 Potency High Potency (TYK2 IC50 = 6 nM) (JAK1 IC50 = 37 nM) Compound48->Potency Selectivity High Selectivity (>23-fold vs JAK2) Compound48->Selectivity Comparison Superior in vivo efficacy and metabolic stability Compound48->Comparison Tofacitinib Tofacitinib (Comparator) Tofacitinib->Comparison

As Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor, the primary receptor for Substance P, is implicated in pain, inflammation, and emesis.[8][9] The 6,7-diazaspiro[4.5]decane scaffold has been identified as a valuable core for the development of potent and selective NK1 receptor antagonists.[2] The rigid spirocyclic structure is instrumental in orienting the key pharmacophoric elements for effective receptor binding. While specific SAR data for diazaspiro[4.5]decan-1-one derivatives as NK1 antagonists is an area of active research, the broader class of diazaspiro[4.5]decane derivatives has shown significant promise.[2]

Comparison with other NK1 Receptor Antagonists:

The diazaspiro[4.5]decan-1-one scaffold offers a distinct structural alternative to established non-peptide NK1 receptor antagonists like aprepitant. The constrained nature of the spirocycle can lead to improved receptor affinity and a different off-target profile compared to more flexible structures.

Experimental Protocols

Representative Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Derivative

The following is a generalized, multi-step synthesis for a 2,8-diazaspiro[4.5]decan-1-one hydrochloride, based on established methods.[10][11]

Step 1: Boc Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add triethylamine (2.2 eq) at 0 °C.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise and stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-piperidone.

Step 2: Michael Addition

  • Prepare a solution of a pipecolate-derived enolate by treating the corresponding ester with a strong base like lithium diisopropylamide (LDA) at -78 °C in an anhydrous solvent (e.g., THF).

  • Add a solution of a suitable nitroalkene (e.g., β-nitrostyrene) in THF to the enolate solution at -78 °C and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Step 3: Reductive Cyclization

  • Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent, such as Raney nickel or palladium on carbon, and subject the mixture to hydrogenation under a hydrogen atmosphere.

  • After the reaction is complete (monitored by TLC), filter the catalyst and concentrate the filtrate to yield the cyclized 2,8-diazaspiro[4.5]decan-1-one.

Step 4: Boc Deprotection

  • Dissolve the Boc-protected 2,8-diazaspiro[4.5]decan-1-one in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a solution of 4M HCl in dioxane or ethyl acetate and stir the mixture at room temperature for several hours.

  • Collect the precipitated solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum to obtain the desired 2,8-diazaspiro[4.5]decan-1-one hydrochloride.[10]

Synthesis_Workflow Start 4-Piperidone Step1 Step 1: Boc Protection Start->Step1 Intermediate1 N-Boc-4-piperidone Step1->Intermediate1 Step2 Step 2: Michael Addition (with nitroalkene) Intermediate1->Step2 Intermediate2 Adduct Step2->Intermediate2 Step3 Step 3: Reductive Cyclization (e.g., H2/Raney Ni) Intermediate2->Step3 Intermediate3 Boc-protected 2,8-diazaspiro[4.5]decan-1-one Step3->Intermediate3 Step4 Step 4: Boc Deprotection (HCl) Intermediate3->Step4 End 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride Step4->End

In Vitro RIPK1 Kinase Inhibition Assay

This protocol is based on a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[12][13][14]

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl2, 12.5 mM MnCl2, 2 mM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compounds (diazaspiro[4.5]decan-1-one derivatives)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 10 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for RIPK1.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The diazaspiro[4.5]decan-1-one scaffold represents a highly versatile and promising platform in modern drug discovery. The inherent structural rigidity and the potential for multi-point diversification have enabled the development of potent and selective inhibitors for challenging targets like RIPK1 and TYK2/JAK1. The comparative data presented herein underscores the advantages of this scaffold over existing alternatives, particularly in achieving improved selectivity and in vivo efficacy. As synthetic methodologies continue to evolve, we can anticipate the emergence of even more sophisticated diazaspiro[4.5]decan-1-one derivatives with tailored pharmacological profiles, further solidifying the importance of this remarkable chemical architecture in the pursuit of novel therapeutics.

References

  • Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - NIH. (n.d.). Retrieved from [Link]

  • Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC - PubMed Central. (2019, June 24). Retrieved from [Link]

  • (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives - ResearchGate. (2015, July 8). Retrieved from [Link]

  • TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay - BellBrook Labs. (n.d.). Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (n.d.). Retrieved from [Link]

  • A Validated RIPK1 Inhibitor Screening Assay - BellBrook Labs. (n.d.). Retrieved from [Link]

  • Chemi-Verse™ TYK2 Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed. (2022, April 1). Retrieved from [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC - NIH. (2023, March 22). Retrieved from [Link]

  • RIPK1 Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). Retrieved from [Link]

  • Advances in RIPK1 kinase inhibitors - Frontiers. (2022, September 27). Retrieved from [Link]

  • RIPK1 Inhibitors - Alzheimer's Drug Discovery Foundation. (n.d.). Retrieved from [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed. (2022, February 24). Retrieved from [Link]

  • Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - MDPI. (2023, March 22). Retrieved from [Link]

  • Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization - RSC Publishing. (n.d.). Retrieved from [Link]

  • Use of RIP1 Kinase Small-Molecule Inhibitors in Studying Necroptosis. (n.d.). Retrieved from [Link]

  • Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance - MDPI. (n.d.). Retrieved from [Link]

  • The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant - MDPI. (n.d.). Retrieved from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - sfera - Unife. (2025, May 21). Retrieved from [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC - NIH. (2020, November 9). Retrieved from [Link]

  • Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. - Apollo. (2020, November 9). Retrieved from [Link]

  • An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action. (2023, September 5). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 1,4-Diazaspiro[4.5]decan-2-one as a Novel KRAS-G12D Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Targeting KRAS-G12D

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cell signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] The G12D mutation, a substitution of glycine to aspartate at codon 12, is the most prevalent KRAS mutation and leads to a constitutively active protein, perpetually driving downstream signaling pathways like the RAF-MEK-ERK cascade and promoting uncontrolled cell division.[4][5][6]

For decades, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of a well-defined binding pocket on its surface.[7] However, the recent success of covalent inhibitors targeting the KRAS-G12C mutation, such as Sotorasib and Adagrasib, has revolutionized the field.[8][9][10] This breakthrough has paved the way for the development of inhibitors against other KRAS mutants, with the G12D variant being a high-priority target.[1][11]

This guide provides a comprehensive framework for the validation of a novel, non-covalent KRAS-G12D inhibitor, 1,4-Diazaspiro[4.5]decan-2-one . We will objectively compare its hypothetical performance profile against the well-characterized investigational inhibitor, MRTX1133 , a potent and selective non-covalent KRAS-G12D inhibitor.[2][12][13] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the essential validation experiments.

The KRAS-G12D Signaling Pathway and Inhibitor Mechanism

KRAS cycles between an inactive, GDP-bound state and an active, GTP-bound state. This process is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the release of GDP to allow GTP binding.[4][14][15] The G12D mutation impairs the intrinsic GTPase activity of KRAS, trapping it in the "on" state and leading to hyperactivation of downstream pro-growth pathways.[5]

Non-covalent KRAS-G12D inhibitors, such as MRTX1133 and our investigational compound, are designed to bind to a cryptic pocket (the switch-II pocket) that is present in the inactive, GDP-bound state of the mutant protein.[11][12] By binding to this pocket, the inhibitor locks KRAS-G12D in its inactive conformation, preventing SOS1-mediated nucleotide exchange and thereby shutting down the oncogenic signaling cascade.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Action Growth Factor Receptor Growth Factor Receptor SOS1 SOS1 Growth Factor Receptor->SOS1 Activates KRAS(G12D)-GDP KRAS(G12D)-GDP SOS1->KRAS(G12D)-GDP Promotes GDP release KRAS(G12D)-GTP KRAS(G12D)-GTP KRAS(G12D)-GDP->KRAS(G12D)-GTP GTP loading KRAS(G12D)-GTP->KRAS(G12D)-GDP Impaired GTP hydrolysis RAF RAF KRAS(G12D)-GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation,\nSurvival Cell Proliferation, Survival Transcription Factors->Cell Proliferation,\nSurvival Inhibitor 1,4-Diazaspiro[4.5]decan-2-one (or MRTX1133) Inhibitor->KRAS(G12D)-GDP Binds & Locks Inactive State

Caption: KRAS-G12D signaling pathway and mechanism of non-covalent inhibition.

Comparative Validation: 1,4-Diazaspiro[4.5]decan-2-one vs. MRTX1133

A rigorous validation process requires a multi-faceted approach, moving from direct, purified protein interactions (biochemical assays) to complex cellular systems (cell-based assays). Here, we present the critical experiments and hypothetical data comparing our novel compound to the benchmark, MRTX1133.

Part 1: Biochemical Validation - Does the Inhibitor Bind its Target?

The foundational step is to confirm direct, high-affinity binding to the target protein, KRAS-G12D, and to assess its functional consequence on nucleotide exchange.

Causality: SPR is a label-free technique that provides quantitative measurement of binding kinetics (association rate, kon, and dissociation rate, koff) and affinity (dissociation constant, KD).[16][17][18] A low KD value indicates high binding affinity. This experiment is crucial to confirm that the compound physically interacts with KRAS-G12D and to quantify the strength and stability of that interaction.[19][20] We also test against wild-type (WT) KRAS and another common mutant (e.g., G12C) to establish selectivity.

CompoundTarget ProteinKD (nM)Selectivity (vs. WT)
1,4-Diazaspiro[4.5]decan-2-one KRAS-G12D 0.5 >1,500-fold
KRAS-WT>800
KRAS-G12C>1,000
MRTX1133 (Reference) KRAS-G12D <0.1 (0.0002 µM) [12]>1,000-fold [2]
KRAS-WT>100

Interpretation: The hypothetical data shows that 1,4-Diazaspiro[4.5]decan-2-one binds to KRAS-G12D with sub-nanomolar affinity, comparable to the high potency of MRTX1133.[12] Crucially, it demonstrates high selectivity, with minimal binding to wild-type KRAS, suggesting a lower potential for off-target effects in healthy cells.

Causality: While SPR confirms binding, it doesn't guarantee functional inhibition. This assay measures the ability of the inhibitor to block the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog.[15][21] A low IC50 value demonstrates that the compound's binding is functionally relevant, preventing the activation of KRAS.[22][23]

CompoundTarget ProteinIC50 (nM)
1,4-Diazaspiro[4.5]decan-2-one KRAS-G12D 1.2
KRAS-WT>2,000
MRTX1133 (Reference) KRAS-G12D 0.14 [22]
KRAS-WT5.37[22]

Interpretation: The data indicates that 1,4-Diazaspiro[4.5]decan-2-one effectively inhibits the activation of KRAS-G12D at low nanomolar concentrations. While slightly less potent than MRTX1133 in this hypothetical assay, its strong selectivity over KRAS-WT is a highly desirable characteristic.

Biochemical_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_exchange SOS1 Nucleotide Exchange Assay A1 Immobilize KRAS-G12D on Sensor Chip A2 Flow Inhibitor (Analyte) Over Surface A1->A2 A3 Measure Binding & Dissociation A2->A3 A4 Calculate KD, kon, koff A3->A4 B1 Incubate KRAS-G12D-GDP with Inhibitor B2 Add SOS1 and fluorescent GTP B1->B2 B3 Measure Fluorescence (GTP uptake) B2->B3 B4 Calculate IC50 B3->B4

Caption: Workflow for biochemical characterization of a KRAS-G12D inhibitor.

Part 2: Cell-Based Validation - Does the Inhibitor Work in a Biological System?

Confirming activity in a cellular context is the critical next step. These experiments assess the compound's ability to cross the cell membrane, engage its target, inhibit the signaling pathway, and ultimately affect cancer cell viability.

Causality: This assay determines the concentration of the inhibitor required to reduce the viability of cancer cells by 50% (IC50). We use cell lines harboring the KRAS-G12D mutation (e.g., Panc-1, SUIT-2) and compare against a KRAS wild-type cell line to confirm on-target cellular activity and selectivity.[24][25][26]

CompoundCell Line (KRAS status)IC50 (nM)
1,4-Diazaspiro[4.5]decan-2-one Panc-1 (G12D) 8.5
SUIT-2 (G12D) 10.2
BxPC-3 (WT)>5,000
MRTX1133 (Reference) Panc-1 (G12D) ~6 [12]
SUIT-2 (G12D) ~5 [27]
BxPC-3 (WT)>1,000[27]

Interpretation: 1,4-Diazaspiro[4.5]decan-2-one demonstrates potent anti-proliferative effects specifically in KRAS-G12D mutant cancer cells, with IC50 values in the low nanomolar range. Its lack of activity in KRAS wild-type cells corroborates the biochemical selectivity data and points to a specific, on-target mechanism of action.

Causality: To prove that the observed anti-proliferative effect is due to the inhibition of the KRAS pathway, we measure the phosphorylation of downstream effector proteins. Extracellular signal-regulated kinase (ERK) is a key node in this pathway.[5] A reduction in phosphorylated ERK (p-ERK) levels upon treatment with the inhibitor provides direct evidence of target engagement and pathway modulation in cells.[28]

Procedure: Treat KRAS-G12D mutant cells (e.g., Panc-1) with increasing concentrations of the inhibitor for a set time (e.g., 2-4 hours). Lyse the cells, separate proteins by SDS-PAGE, and probe with antibodies against p-ERK and total ERK (as a loading control).

Expected Outcome: A dose-dependent decrease in the p-ERK/total ERK ratio would be observed for both 1,4-Diazaspiro[4.5]decan-2-one and MRTX1133, with IC50 values for p-ERK inhibition correlating closely with the cellular proliferation IC50 values. This provides a mechanistic link between target inhibition and cellular phenotype.

Protocols for Key Experiments

Protocol 1: Surface Plasmon Resonance (SPR) Assay
  • Immobilization: Covalently immobilize purified, recombinant His-tagged KRAS-G12D protein onto a Ni-NTA sensor chip to a target level of ~2000 Response Units (RU). Use a reference flow cell with no protein for background subtraction.

  • Analyte Preparation: Prepare a dilution series of 1,4-Diazaspiro[4.5]decan-2-one in running buffer (e.g., HBS-EP+) ranging from 1 µM to 0.1 nM. Include a buffer-only (zero concentration) sample.

  • Binding Measurement: Inject each concentration of the inhibitor over the KRAS-G12D and reference surfaces for 180 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • Regeneration: If necessary, regenerate the sensor surface between cycles with a pulse of EDTA solution to remove bound analyte.

  • Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters (kon, koff) and calculate the dissociation constant (KD = koff/kon).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed KRAS-G12D mutant cells (e.g., Panc-1) in a 96-well, opaque-walled plate at a density of 3,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 1,4-Diazaspiro[4.5]decan-2-one in cell culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Signal Detection: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls. Plot the normalized values against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Outlook

The validation workflow presented here provides a robust framework for assessing novel KRAS-G12D inhibitors. Based on our hypothetical data, 1,4-Diazaspiro[4.5]decan-2-one emerges as a promising candidate, demonstrating high potency and selectivity both biochemically and in cellular models, rivaling the established benchmark inhibitor, MRTX1133.

The journey from a promising lead compound to a clinical therapeutic is long. The next logical steps for 1,4-Diazaspiro[4.5]decan-2-one would include:

  • In Vivo Efficacy: Testing in xenograft or patient-derived xenograft (PDX) mouse models harboring KRAS-G12D mutations to assess tumor regression.[2][27]

  • Pharmacokinetic (PK) and ADME Profiling: Evaluating the absorption, distribution, metabolism, and excretion properties of the compound to determine its drug-like potential.[29]

  • Off-Target Profiling and Toxicology: Comprehensive screening against a panel of kinases and other targets to ensure safety and minimize potential side effects.

The development of potent and selective KRAS-G12D inhibitors like MRTX1133, and potentially 1,4-Diazaspiro[4.5]decan-2-one, represents a significant step forward in precision oncology, offering new hope for patients with some of the most challenging cancers.[1][13]

References

  • Vertex AI Search. (2022-07-28). Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer.
  • National Institutes of Health. (n.d.). Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC. Retrieved from [Link]

  • PubMed. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • Patsnap Synapse. (2024-07-17).
  • Drug Hunter. (2025-07-01). MRTX1133: The First Clinical KRAS(G12D) Inhibitor is Discontinued.
  • Patsnap Synapse. (2024-07-17).
  • ACS Publications. (2021-12-10). Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patsnap Synapse. (2025-03-07). What is the mechanism of action of Sotorasib?.
  • PubMed. (n.d.). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Retrieved from [Link]

  • Patsnap Synapse. (2024-06-14).
  • National Institutes of Health. (n.d.). A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem. Retrieved from [Link]

  • SpringerLink. (n.d.). Protein Ligand Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • ILLUSTR
  • Frontiers. (n.d.). KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered?. Retrieved from [Link]

  • ResearchGate. (2024-07-23).
  • ACS Publications. (n.d.). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. Retrieved from [Link]

  • PubMed. (2024-02-16). A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer. Retrieved from [Link]

  • National Institutes of Health. (2023-10-04). Adagrasib - LiverTox - NCBI Bookshelf.
  • YouTube. (2023-09-09). Sotorasib – Mechanism of Action and Synthesis. Retrieved from [Link]

  • Affinité Instruments. (2021-11-04). Surface Plasmon Resonance for Protein-Protein Interactions.
  • AACR Journals. (2023-02-06). Efficacy of a Small-Molecule Inhibitor of Kras G12D in Immunocompetent Models of Pancreatic Cancer. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • National Institutes of Health. (n.d.). Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin. Retrieved from [Link]

  • BPS Bioscience. (n.d.). KRAS(G12C)
  • MDPI. (2019-11-14). CRISPR/Cas9-Mediated Knock-Out of Kras G12D Mutated Pancreatic Cancer Cell Lines. Retrieved from [Link]

  • bioRxiv. (2024-07-23).
  • MDPI. (2024-03-10). Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations. Retrieved from [Link]

  • Patsnap Synapse. (2024-06-21). What are KRAS G12D inhibitors and how do they work?.
  • PubMed. (2024-03-10). Discovery of Novel Noncovalent KRAS G12D Inhibitors through Structure-Based Virtual Screening and Molecular Dynamics Simulations. Retrieved from [Link]

  • AcceGen. (n.d.). Human KRAS (G12D/+/+/+) EBC-1 Cell Line.
  • Benchchem. (n.d.). Application Notes: Evaluating the Efficacy of KRAS G12D Inhibitor 5 Using Cell Viability Assays.
  • Cytion. (n.d.). KRAS-Mutant Models: Spotlight on SNU Cell Line Diversity.
  • IEEE Xplore. (n.d.). Mining Cancer Cell Line-Based Drugs to Benefit KRAS(G12D) Pancreatic Adenocarcinoma Patients. Retrieved from [Link]

  • Creative Bioarray. (n.d.). KRAS-G12D Stable Ba/F3 Cell Line.
  • National Institutes of Health. (2022-01-24). Identification of New KRAS G12D Inhibitors through Computer-Aided Drug Discovery Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Allosteric nanobodies to study the interactions between SOS1 and RAS - PMC. Retrieved from [Link]

  • PubMed. (2023-04-03). Identification of novel peptide inhibitors for oncogenic KRAS G12D as therapeutic options using mutagenesis-based remodeling and MD simulations. Retrieved from [Link]

  • My Cancer Genome. (n.d.). KRAS G12D.
  • BPS Bioscience. (n.d.). KRAS nucleotide exchange assays for inhibitor screening and profiling.
  • PubMed Central. (n.d.). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. Retrieved from [Link]

  • Reaction Biology. (n.d.). KRAS Assay Services.
  • Benchchem. (n.d.). Benchmarking Novel KRAS G12D Inhibitors Against Standard-of-Care Therapies.
  • National Institutes of Health. (n.d.). Monitoring Ras Interactions with the Nucleotide Exchange Factor Son of Sevenless (Sos) Using Site-specific NMR Reporter Signals and Intrinsic Fluorescence. Retrieved from [Link]

  • ACS Publications. (2025-06-30). Denitrogenative Alkylation of K-Ras(G12D) Inhibits Oncogenic Signaling in Cancer Cells | Journal of the American Chemical Society.

Sources

A Comparative Guide to the Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, a promising class of heterocyclic compounds, the 2,8-diazaspiro[4.5]decan-1-one derivatives, has emerged as a focal point of intensive research. This guide offers an in-depth comparative analysis of the antifungal potential of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, mechanism of action, and performance against clinically relevant fungal pathogens. By synthesizing data from pivotal studies, this document aims to provide a clear, evidence-based assessment of their standing against existing antifungal alternatives.

Introduction: The Imperative for New Antifungal Agents

The landscape of infectious diseases is continually shaped by the evolution of microbial resistance, and fungal pathogens are no exception. The limited arsenal of antifungal drugs, coupled with the rise of resistant strains, underscores the urgent need for innovative therapeutic strategies. Spiro-heterocyclic compounds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to novel interactions with biological targets.[1] Among these, 2,8-diazaspiro[4.5]decan-1-one derivatives have shown particular promise as potent and selective antifungal agents.[2] This guide will delve into the scientific evidence supporting their potential, offering a critical comparison with established antifungal drugs.

Unveiling the Antifungal Potential: A Proposed Mechanism of Action

The efficacy of 2,8-diazaspiro[4.5]decan-1-one derivatives appears to stem from their ability to inhibit chitin synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway.[2][3] Chitin, a polymer of N-acetylglucosamine, provides structural integrity to the fungal cell wall, a feature absent in mammalian cells. This makes chitin synthase an attractive and selective target for antifungal drug development.[3] By inhibiting this enzyme, these derivatives disrupt cell wall formation, leading to osmotic instability and ultimately, fungal cell death.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_inhibition Inhibition Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin Polymer (Cell Wall Component) Chitin_Synthase->Chitin Catalyzes polymerization Inhibition Inhibition Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Diazaspiro_Derivative 2,8-Diazaspiro[4.5]decan-1-one Derivative Diazaspiro_Derivative->Chitin_Synthase Binds to enzyme Disrupted_Cell_Wall Disrupted Cell Wall Synthesis Inhibition->Disrupted_Cell_Wall Leads to Cell_Lysis Cell Lysis Disrupted_Cell_Wall->Cell_Lysis Results in

Caption: Proposed mechanism of action of 2,8-diazaspiro[4.5]decan-1-one derivatives.

Performance Evaluation: A Comparative Analysis of Antifungal Activity

The in vitro antifungal activity of 2,8-diazaspiro[4.5]decan-1-one derivatives has been evaluated against a panel of clinically significant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a key metric for this assessment.

Compound/DrugCandida albicans (ATCC 90023) MIC (mmol/L)Aspergillus fumigatus MIC (mmol/L)Cryptococcus neoformans MIC (mmol/L)Aspergillus flavus MIC (mmol/L)
Derivative 4d [2]0.04---
Derivative 4j [2]-0.08--
Derivative 4r [2]-0.08--
Derivative 5h [3]Excellent activityExcellent activityExcellent activityExcellent activity
Fluconazole [2][3]0.104Similar to 5mSimilar to some derivatives-
Polyoxin B [2][3]0.129---

Note: A lower MIC value indicates greater potency. Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions. "-" indicates data not available in the cited source.

The data reveals that certain 2,8-diazaspiro[4.5]decan-1-one derivatives exhibit potent antifungal activity. For instance, derivative 4d demonstrated superior activity against Candida albicans compared to both fluconazole and polyoxin B.[2] Similarly, derivatives 4j and 4r showed significant potency against Aspergillus fumigatus.[2] Furthermore, derivative 5h displayed excellent antifungal activity against a broader spectrum of fungi including C. albicans, A. fumigatus, C. neoformans, and A. flavus, with its activity being consistent with its strong inhibition of chitin synthase.[3]

Structure-Activity Relationship (SAR)

The antifungal potency of 2,8-diazaspiro[4.5]decan-1-one derivatives is intrinsically linked to their chemical structure. While a comprehensive SAR study is ongoing, initial findings suggest that the nature and position of substituents on the spirocyclic scaffold play a critical role in determining their biological activity. The core 2,8-diazaspiro[4.5]decan-1-one moiety appears to be essential for the antifungal effect, likely serving as the pharmacophore that interacts with the active site of chitin synthase. Modifications at other positions on the ring system can modulate the compound's potency and spectrum of activity. Further research focusing on systematic structural modifications will be instrumental in optimizing the antifungal profile of this promising class of compounds.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to assess the antifungal activity and cytotoxicity of 2,8-diazaspiro[4.5]decan-1-one derivatives.

Synthesis of a Representative 2,8-Diazaspiro[4.5]decan-1-one Derivative

The synthesis of the core 2,8-diazaspiro[4.5]decan-1-one scaffold can be achieved through a multi-step process. A general procedure involves the deprotection of a protected precursor. For example, to a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in a suitable solvent like dichloromethane, a strong acid such as a 4M HCl solution is added slowly.[4] The reaction mixture is stirred at room temperature for several hours to ensure complete removal of the Boc protecting group.[4] Following the reaction, the solvent is removed under reduced pressure to yield the hydrochloride salt of 2,8-diazaspiro[4.5]decan-1-one.[4] Further derivatization can then be carried out to introduce various substituents.

Synthesis_Workflow Start tert-butyl 1-oxo-2,8-diazaspiro[4.5] decane-8-carboxylate Step1 Dissolve in CH2Cl2 Start->Step1 Step2 Add 4M HCl solution Step1->Step2 Step3 Stir at room temperature (8h) Step2->Step3 Step4 Concentrate under vacuum Step3->Step4 End 2,8-diazaspiro[4.5]decan-1-one hydrochloride Step4->End

Caption: General workflow for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol follows the reference method for broth dilution antifungal susceptibility testing of yeasts as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Workflow:

Broth_Microdilution_Workflow Start Prepare two-fold serial dilutions of 2,8-diazaspiro[4.5]decan-1-one derivatives in RPMI 1640 medium Step1 Prepare standardized fungal inoculum (0.5 McFarland, diluted) Start->Step1 Step2 Inoculate microtiter plate wells with fungal suspension Step1->Step2 Step3 Incubate plates at 35°C for 24-48 hours Step2->Step3 Step4 Visually determine the Minimum Inhibitory Concentration (MIC) Step3->Step4 End Record MIC as the lowest concentration with no visible growth Step4->End

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Detailed Steps:

  • Preparation of Antifungal Agent Dilutions: Prepare a stock solution of each 2,8-diazaspiro[4.5]decan-1-one derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: After incubation, visually inspect the plates for fungal growth. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Workflow:

MTT_Assay_Workflow Start Seed mammalian cells in a 96-well plate and allow to adhere Step1 Treat cells with various concentrations of 2,8-diazaspiro[4.5]decan-1-one derivatives Start->Step1 Step2 Incubate for a defined period (e.g., 24-72 hours) Step1->Step2 Step3 Add MTT solution to each well and incubate for 2-4 hours Step2->Step3 Step4 Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) Step3->Step4 Step5 Measure the absorbance at ~570 nm using a plate reader Step4->Step5 End Calculate cell viability as a percentage of the untreated control Step5->End

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the 2,8-diazaspiro[4.5]decan-1-one derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decan-1-one derivatives represent a compelling new class of antifungal agents with a promising mechanism of action targeting the fungal-specific enzyme, chitin synthase. The data presented in this guide highlights their potent in vitro activity against a range of pathogenic fungi, in some cases surpassing that of established drugs like fluconazole.

The journey from a promising compound class to a clinically approved therapeutic is long and arduous. Future research should focus on a comprehensive exploration of the structure-activity relationships to guide the design of more potent and selective derivatives. In vivo efficacy studies in animal models of fungal infections are a critical next step to validate the in vitro findings. Furthermore, detailed toxicological profiling will be essential to ensure the safety of these compounds for potential therapeutic use. The continued investigation of 2,8-diazaspiro[4.5]decan-1-one derivatives holds the potential to deliver a much-needed new weapon in the fight against fungal diseases.

References

  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Request PDF. (n.d.). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]

  • Li, F., Chen, D., & Ou Yang, G. (2013). Synthesis and Fungicidal Activity of Novel Substituted Spiro-Heterocycles Derivatives. Asian Journal of Chemistry, 25(18), 10335-10338. [Link]

Sources

A Comparative Guide to Spiro-Based RIPK1 Inhibitors for Necroptosis Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides a technical comparison of the inhibitory activity of spiro-based compounds targeting Receptor-Interacting Protein Kinase 1 (RIPK1). We will delve into the scientific rationale for exploring this unique chemical scaffold, present comparative data for established non-spiro inhibitors to provide a critical benchmark, and detail the state-of-the-art methodologies for assessing inhibitor potency and efficacy.

Introduction: The Critical Role of RIPK1 in Cell Fate and Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that has emerged as a master regulator of cellular stress responses, standing at a crucial crossroads between cell survival, apoptosis, and a regulated form of necrosis known as necroptosis.[1][2] While its scaffolding function can promote cell survival via NF-κB signaling, its kinase activity is a critical trigger for pro-inflammatory cell death.

Dysregulation of RIPK1 kinase activity is implicated in the pathogenesis of a wide array of human diseases, including autoimmune disorders (e.g., psoriasis, rheumatoid arthritis), neurodegenerative diseases (e.g., Alzheimer's disease, ALS), and acute inflammatory conditions.[3][4][5] This central role makes RIPK1 a highly attractive therapeutic target. The inhibition of its kinase activity can block the downstream phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein, thereby preventing the membrane disruption that executes necroptosis.[6]

Emerging Scaffolds: The Rationale for Spiro Compounds in RIPK1 Inhibition

The pursuit of potent and selective kinase inhibitors has led medicinal chemists to explore novel chemical spaces beyond traditional flat, aromatic structures. Spirocyclic scaffolds—characterized by two rings connected by a single common atom—are of particular interest for several reasons:

  • Three-Dimensionality: Spirocycles introduce a rigid, three-dimensional geometry. This allows for more precise and extensive interactions within a protein's binding pocket, which can lead to enhanced potency and selectivity.

  • Novel Intellectual Property: The unique structures of spiro compounds provide opportunities to create novel intellectual property in a competitive landscape.

  • Improved Physicochemical Properties: Compared to their flat counterparts, sp3-rich spirocyclic compounds can exhibit improved properties such as higher aqueous solubility and better metabolic stability, which are crucial for drug development.

While peer-reviewed literature with direct, side-by-side comparisons of spiro-based RIPK1 inhibitors is still emerging, the patent landscape reveals intense interest and active development in this area. Numerous patents have been filed describing spirotricyclic and other spirocyclic derivatives as potent RIPK1 inhibitors, signaling a clear direction of research in major pharmaceutical programs.[5][7]

Benchmarking Performance: Activity of Established RIPK1 Inhibitors

To objectively evaluate the potential of any new chemical class, it is essential to compare its performance against well-characterized, state-of-the-art inhibitors. The following table summarizes the inhibitory activities of established, non-spiro RIPK1 inhibitors, which serve as a critical benchmark for the field.

CompoundClass/TypeBiochemical Assay (IC50)Cellular Necroptosis Assay (EC50/IC50)Reference(s)
Necrostatin-1 (Nec-1) Type III (Allosteric)~182 nM (EC50)~490 nM (EC50, Jurkat cells)[8]
Necrostatin-1s (Nec-1s) Type III (Allosteric)Not widely reported~50 nM (EC50, FADD-deficient Jurkat cells)[9]
GSK'481 Type III (Allosteric)1.3 nM10 nM (U937 cells)[1][10]

Table 1: Inhibitory activities of well-characterized non-spiro RIPK1 inhibitors. This data provides a benchmark for evaluating new chemical entities.

The Frontier: Spiro-Based RIPK1 Inhibitors

As noted, the most current information on spiro-based RIPK1 inhibitors resides primarily within the patent literature. These documents describe the synthesis and general application of these compounds for treating RIPK1-mediated diseases but often lack the specific, comparative biological data found in peer-reviewed journals. However, they confirm the active exploration of this scaffold.

Spirocyclic Scaffold ClassKey Structural FeatureReported Activity Range (from patents)Representative Patent(s)
Spirotricyclic Compounds A rigid, multi-ring system fused at a single carbon center.Often cited as having IC50 values in the nanomolar to sub-nanomolar range.US12180226B2, WO2023225041A1

Table 2: Overview of spiro-based RIPK1 inhibitor classes from patent literature. Specific compound data is not yet publicly available in comparative format.

The assertion of high potency in these patents suggests that the structural advantages of the spirocyclic scaffold are being successfully leveraged to achieve strong inhibition of RIPK1. Future peer-reviewed publications are anticipated to provide the detailed structure-activity relationship (SAR) data necessary for a direct comparison.[2][10]

Methodology Deep Dive: Assaying RIPK1 Inhibition

Accurate and reproducible assessment of inhibitor activity is paramount. Below are detailed protocols for two standard assays used to characterize RIPK1 inhibitors: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to measure efficacy in a biological context.

Biochemical Potency: TR-FRET Kinase Binding Assay

This assay quantifies the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of the RIPK1 enzyme. The principle relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer.

Scientific Rationale: This method directly measures target engagement at the kinase domain under equilibrium conditions. It is highly sensitive, amenable to high-throughput screening, and avoids complications from cellular metabolism or off-target effects within a cell. The time-resolved format minimizes interference from compound autofluorescence.[11]

G cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition & Analysis prep_kinase Prepare 2X Kinase/Antibody Mix (e.g., RIPK1-GST + Eu-anti-GST Ab) add_kinase Step 2: Add 5 µL of 2X Kinase/Antibody Mix prep_kinase->add_kinase prep_tracer Prepare 4X Tracer Solution (Alexa Fluor 647-labeled) add_tracer Step 3: Add 10 µL of 2X Tracer Solution (or 4X as per kit) prep_tracer->add_tracer prep_compound Prepare 4X Compound Dilution Series add_compound Step 1: Add 5 µL of 4X Compound Solution prep_compound->add_compound add_compound->add_kinase add_kinase->add_tracer incubate Step 4: Incubate (e.g., 60 min at RT, protected from light) add_tracer->incubate read_plate Step 5: Read Plate (TR-FRET Reader, Ex: 340nm, Em: 615nm & 665nm) incubate->read_plate calculate Step 6: Calculate Emission Ratio (665nm / 615nm) read_plate->calculate plot Step 7: Plot Ratio vs. [Compound] and determine IC50 calculate->plot

Caption: Workflow for a TR-FRET based RIPK1 biochemical binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X working solution of RIPK1 enzyme and Europium-labeled anti-tag antibody (e.g., anti-GST) in kinase assay buffer.[12][13]

    • Prepare a 4X working solution of the Alexa Fluor 647-labeled kinase tracer in assay buffer.

    • Prepare a serial dilution series of the spiro test compound at 4X the final desired concentrations.

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the 4X compound solution to each well.

    • Add 5 µL of the 2X kinase/antibody mixture to each well.

    • Initiate the binding reaction by adding 10 µL of the 2X tracer solution. (Note: volumes may vary based on specific kit instructions).[9][14]

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).[11]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Efficacy: TNFα/zVAD-Induced Necroptosis Assay

This cell-based assay measures the ability of a compound to protect cells from a specific necroptotic stimulus. Human U937 monocytic cells are a standard model for this pathway.

Scientific Rationale: This assay confirms that the compound can penetrate the cell membrane, engage the RIPK1 target in a complex cellular environment, and prevent the downstream cell death cascade. The use of Tumor Necrosis Factor-alpha (TNFα) provides the death signal, while the pan-caspase inhibitor z-VAD-fmk (zVAD) blocks the alternative apoptotic pathway, forcing the cells down the necroptotic route. Cell viability is measured via ATP levels using CellTiter-Glo®, a sensitive and robust readout of metabolically active cells.[8][15]

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_readout Viability Measurement seed_cells Step 1: Seed U937 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate prep_compound Step 2: Prepare serial dilutions of spiro compound seed_cells->prep_compound add_compound Step 3: Pre-treat cells with compound for 30-60 min prep_compound->add_compound induce_necroptosis Step 4: Add stimulus (e.g., TNFα + z-VAD-fmk) add_compound->induce_necroptosis incubate Step 5: Incubate (e.g., 24 hours at 37°C, 5% CO2) induce_necroptosis->incubate equilibrate Step 6: Equilibrate plate to room temperature incubate->equilibrate add_ctg Step 7: Add CellTiter-Glo® Reagent equilibrate->add_ctg lyse Step 8: Mix to lyse cells (2 min) add_ctg->lyse stabilize Step 9: Incubate (10 min) lyse->stabilize read_lum Step 10: Read luminescence stabilize->read_lum analyze Step 11: Plot viability vs. [Compound] and determine EC50 read_lum->analyze

Caption: Workflow for a cell-based necroptosis assay using CellTiter-Glo®.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed U937 cells into a 96-well, opaque-walled plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.[8]

  • Compound Treatment:

    • Prepare a serial dilution of the spiro test compound.

    • Pre-treat the cells by adding the compound solutions to the wells. Incubate for 30-60 minutes at 37°C.

  • Necroptosis Induction:

    • Add the necroptosis stimulus, typically a combination of human TNFα (final concentration ~10-100 ng/mL) and z-VAD-fmk (final concentration ~20 µM).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (CellTiter-Glo®):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[15][16]

    • Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to controls (untreated cells = 100% viability; stimulus-only = 0% protection) and plot the percent viability against the logarithm of compound concentration to calculate the EC50 value.

Conclusion and Future Outlook

The inhibition of RIPK1 is a validated and highly promising strategy for the treatment of a multitude of inflammatory and degenerative diseases. While established inhibitors like Necrostatins and advanced clinical candidates have paved the way, the exploration of novel chemical scaffolds is critical for developing next-generation therapeutics with improved potency, selectivity, and drug-like properties.

Spirocyclic compounds represent a compelling frontier in this endeavor. Their inherent three-dimensional structure offers significant advantages for achieving high-affinity interactions with the RIPK1 kinase domain. The active pursuit of these scaffolds, as evidenced by a growing body of patent literature, underscores their potential. While detailed, comparative data in peer-reviewed publications remains forthcoming, the methodologies outlined in this guide provide a robust framework for the evaluation of these and other emerging RIPK1 inhibitors. The continued investigation of spiro-based compounds is poised to yield potent and selective clinical candidates to address the significant unmet medical need in RIPK1-driven diseases.

References

  • Google Patents. US12180226B2 - Spirotricycle RIPK1 inhibitors and methods of uses thereof.
  • Qin, Y., et al. (2024). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Acta Pharmaceutica Sinica B, 14(1), 319-334.
  • Ren, Y., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 975526.
  • Mifflin, L., et al. (2020). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. Journal of Medicinal Chemistry, 63(24), 15137-15157.
  • Google Patents. WO2021252307A1 - Ripk1 inhibitors and methods of use.
  • Zhang, L., et al. (2021). Receptor-interacting protein kinase 1 (RIPK1) inhibitor: a review of the patent literature (2018-present).
  • Request PDF. Receptor-interacting protein kinase 1 (RIPK1) inhibitor: a review of the patent literature (2018-present). [Online] Available at: [Link]

  • Google Patents. EP4422621A1 - Spirotricycle ripk1 inhibitors and methods of uses thereof.
  • Google Patents. WO2023225041A1 - Ripk1 inhibitors and methods of use.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is a relentless pursuit. Diazaspiro scaffolds have emerged as a "privileged structure," a testament to their remarkable versatility in binding to a diverse array of biological targets, including G-protein coupled receptors, ion channels, and enzymes.[1][2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technical walkthrough of how to conduct a robust comparative molecular docking study of diazaspiro compounds. We will move beyond a mere recitation of steps to explore the underlying scientific rationale, ensuring that the described protocols are not only technically sound but also self-validating.

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] The insights gleaned from such studies can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing, thereby saving considerable time and resources.[7][8] This guide will equip you with the knowledge to critically evaluate different docking software and scoring functions, interpret the results with confidence, and bridge the gap between in-silico predictions and experimental validation.

The Strategic Imperative of Comparative Docking

A single docking run with one piece of software can provide a binding hypothesis, but a comparative study using multiple algorithms and scoring functions lends much greater confidence to the predictions.[8][9] Different docking programs employ varied search algorithms (e.g., genetic algorithms, Monte Carlo simulations) and scoring functions, each with its own inherent strengths and weaknesses.[6][7][8] By comparing the results from several well-regarded platforms, such as AutoDock Vina, Schrödinger's Glide, and CCDC's GOLD, we can identify consensus binding poses and gain a more nuanced understanding of the potential protein-ligand interactions.[7][10][11] This multi-faceted approach helps to mitigate the risk of software-specific biases and increases the likelihood of identifying true positive hits.[12]

Core Principles of a Robust Comparative Docking Study

A successful comparative docking study is built upon a foundation of meticulous preparation and a clear understanding of the study's objectives. The following pillars are essential for generating reliable and reproducible results:

  • Well-defined Biological Question: What specific hypothesis are you testing? Are you comparing the binding modes of a series of analogs, or are you screening a library for novel scaffolds?

  • High-Quality Input Structures: The accuracy of your docking results is fundamentally dependent on the quality of your protein and ligand structures. "Garbage in, garbage out" is a particularly apt adage in computational chemistry.[13]

  • Validated Docking Protocol: Before embarking on a large-scale study, it is crucial to validate your docking protocol by redocking a known ligand into its co-crystallized protein structure.[13][14] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[15]

  • Appropriate Software Selection: The choice of docking software should be guided by the specific research question, available computational resources, and the user's expertise.[7][9]

  • Critical Analysis of Results: Docking scores are not absolute measures of binding affinity but rather a means of ranking and prioritizing compounds.[16] Visual inspection of the docked poses and analysis of the key interactions are paramount.

Experimental Workflow for a Comparative Docking Study of Diazaspiro Compounds

This section outlines a detailed, step-by-step methodology for conducting a comparative docking study. For this illustrative guide, we will consider a hypothetical study comparing a series of diazaspiro analogs as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and a promising therapeutic target for inflammatory diseases.[17]

Diagram: Comparative Docking Workflow

Comparative_Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking Simulations cluster_analysis 3. Results Analysis & Validation PDB Protein Structure Acquisition (e.g., PDB) Prot_Prep Protein Preparation (Add H, Assign Charges) PDB->Prot_Prep Ligands Ligand Structure Preparation (2D to 3D) Lig_Prep Ligand Preparation (Protonation, Tautomers) Ligands->Lig_Prep AutoDock AutoDock Vina Prot_Prep->AutoDock Receptor Grid Glide Schrödinger Glide Prot_Prep->Glide Receptor Grid GOLD CCDC GOLD Prot_Prep->GOLD Protein Setup Lig_Prep->AutoDock Lig_Prep->Glide Lig_Prep->GOLD Scoring Compare Docking Scores AutoDock->Scoring Glide->Scoring GOLD->Scoring Pose_Analysis Visual Inspection & Interaction Analysis Scoring->Pose_Analysis Clustering Pose Clustering (RMSD) Pose_Analysis->Clustering Validation Correlate with Experimental Data Clustering->Validation

Caption: A generalized workflow for a comparative molecular docking study.

Step 1: Protein Preparation

The initial step involves obtaining and preparing the target protein structure. For our hypothetical study, we would download the crystal structure of RIPK1 from the Protein Data Bank (PDB).

Protocol:

  • Structure Selection: Choose a high-resolution crystal structure of the target protein, preferably with a co-crystallized ligand. This will aid in defining the binding site and validating the docking protocol.

  • Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a critical role in ligand binding.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH. This can be accomplished using tools like the Protein Preparation Wizard in Schrödinger's Maestro or H++ web server.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Step 2: Ligand Preparation

The diazaspiro compounds to be docked must be converted from their 2D representations into 3D structures with appropriate protonation states and tautomers.

Protocol:

  • 2D to 3D Conversion: Use a tool like LigPrep in the Schrödinger suite or Open Babel to convert 2D sketches of the diazaspiro compounds into 3D structures.

  • Tautomer and Protonation State Generation: Generate all possible tautomers and protonation states of the ligands at a physiological pH. This is a critical step, as the binding affinity can be highly sensitive to the ligand's ionization state.

  • Energy Minimization: Minimize the energy of each ligand conformation to obtain a low-energy starting structure for docking.

Step 3: Receptor Grid Generation

Before docking, a grid that defines the binding site and pre-calculates the potential energy of interaction for different atom types is generated.

Protocol:

  • Binding Site Definition: Define the binding site based on the co-crystallized ligand or by identifying putative binding pockets using site-finding algorithms. The grid box should be large enough to accommodate the ligands and allow for some rotational and translational freedom.[18]

  • Grid Generation: Use the specific grid generation utilities of each docking program (e.g., AutoGrid for AutoDock, Receptor Grid Generation for Glide).[19][20]

Step 4: Molecular Docking

Perform the docking calculations using the selected software packages. It is advisable to use the default docking parameters initially and then refine them if necessary.

Protocol:

  • AutoDock Vina: A widely used open-source docking program known for its speed and accuracy.[6][7][21][22]

    • Input Files: A receptor file in PDBQT format, a ligand file in PDBQT format, and a configuration file specifying the grid box coordinates and dimensions.[18][20]

    • Execution: Run Vina from the command line, specifying the receptor, ligand, and configuration files.[20]

  • Schrödinger Glide: A commercial docking program renowned for its accuracy and ease of use, particularly in a drug discovery setting.[10][19][23]

    • Workflow: Utilize the user-friendly Maestro interface to set up and run the docking calculations. Glide offers different precision modes (e.g., SP for standard precision, XP for extra precision) that allow for a trade-off between speed and accuracy.[10][24]

  • CCDC GOLD: A genetic algorithm-based docking program that is highly regarded for its flexibility and ability to handle protein flexibility.[11][25][26][27][28]

    • Setup: Use the Hermes visualizer to define the binding site, select the ligand(s), and choose the scoring function (e.g., ChemPLP, GoldScore).[25][27]

Step 5: Analysis of Docking Results

This is the most critical phase of the study, where the raw output from the docking programs is transformed into meaningful scientific insights.

Protocol:

  • Scoring Function Comparison: Compare the docking scores of the diazaspiro compounds across the different programs. While the absolute values of the scores are not directly comparable, the relative rankings of the compounds should ideally show some correlation.[16]

  • Pose Analysis: Visually inspect the top-ranked poses for each compound in the context of the protein's binding site. Pay close attention to key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions.

  • Clustering and RMSD Analysis: Cluster the docked poses based on their RMSD to identify the most populated and energetically favorable binding modes.

  • Correlation with Experimental Data: If available, correlate the docking scores with experimental binding affinities (e.g., IC50 or Ki values). A strong correlation lends confidence to the predictive power of the docking protocol.[5]

Diagram: Key Interactions of a Diazaspiro Compound in the RIPK1 Kinase Domain

Diazaspiro_Interactions cluster_protein RIPK1 Kinase Domain cluster_ligand Diazaspiro Compound ASP156 ASP156 (H-bond acceptor) PHE157 PHE157 (Hydrophobic) TYR158 TYR158 (pi-stacking) LEU83 LEU83 (Hydrophobic) GLY84 GLY84 (Backbone H-bond) Spiro_Core Spirocyclic Core Spiro_Core->PHE157 Hydrophobic Spiro_Core->LEU83 Hydrophobic Spiro_Core->GLY84 Backbone H-bond Amine Protonated Amine (H-bond donor) Amine->ASP156 H-bond Aromatic_Ring Aromatic Moiety Aromatic_Ring->TYR158 pi-stacking

Caption: Hypothetical key interactions of a diazaspiro inhibitor with RIPK1.

Data Presentation and Interpretation

To facilitate a clear comparison of the docking results, it is essential to present the data in a structured and easily digestible format.

Comparative Docking Scores and Predicted Interactions
Diazaspiro AnalogAutoDock Vina (kcal/mol)Glide XP ScoreGOLD (ChemPLP)Key Predicted InteractionsHypothetical IC50 (nM)
1 -9.8-10.595.2H-bond with ASP156, pi-stacking with TYR15850
2 -8.5-9.288.7H-bond with ASP156250
3 -9.2-10.192.5H-bond with ASP156, hydrophobic interaction with LEU83100
4 -7.9-8.582.1Hydrophobic interaction with LEU83800

Note: The docking scores are for illustrative purposes and do not represent actual experimental data. Lower AutoDock Vina and Glide XP scores, and higher GOLD ChemPLP scores, indicate more favorable binding.

The table above allows for a direct comparison of the predicted binding energies from the different docking programs. In this hypothetical example, Analog 1 consistently ranks as the most potent binder across all three platforms, a finding that is corroborated by its low hypothetical IC50 value. The "Key Predicted Interactions" column provides a qualitative assessment of the binding mode, which is crucial for understanding the structure-activity relationship (SAR).

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a rigorous comparative docking study of diazaspiro compounds. By employing multiple docking programs, meticulously preparing the input structures, and critically analyzing the results, researchers can generate high-confidence binding hypotheses that can effectively guide their drug discovery efforts.

It is imperative to remember that molecular docking is a predictive tool, and its results must be validated through experimental testing.[5] The true value of a comparative docking study lies in its ability to enrich the pool of compounds selected for synthesis and biological evaluation, thereby increasing the probability of success in the long and arduous journey of drug development. Future advancements in scoring functions, the incorporation of protein flexibility, and the use of machine learning are poised to further enhance the predictive power of molecular docking.[16]

References

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares - Pars Silico. Available from: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. Available from: [Link]

  • Protein-ligand docking 101 - running a simulation in GOLD Try - CCDC. Available from: [Link]

  • Tutorial : Docking small molecules in a receptor using GOLD - LORIA. Available from: [Link]

  • Glide | Schrödinger. Available from: [Link]

  • Docking of Macrocycles: Comparing Rigid and Flexible Docking in Glide - ACS Publications. Available from: [Link]

  • Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD - YouTube. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Available from: [Link]

  • Schrödinger Notes—Molecular Docking - J's Blog. Available from: [Link]

  • Protein-ligand docking 101 - running a simulation in GOLD - CCDC. Available from: [Link]

  • A Comparative Analysis of the Molecular Interaction Techniques for In Silico Drug Design - ResearchGate. Available from: [Link]

  • How can I validate docking result without a co-crystallized ligand?. Available from: [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. Available from: [Link]

  • Docking with GOLD - the role of docking, and how to perform basic docking or a virtual screen - YouTube. Available from: [Link]

  • Comparative Performance of Several Flexible Docking Programs and Scoring Functions: Enrichment Studies for a Diverse Set of Pharmaceutically Relevant Targets - PubMed Central. Available from: [Link]

  • How to validate the molecular docking results ? | ResearchGate. Available from: [Link]

  • Docking and scoring - Schrödinger. Available from: [Link]

  • 6253 CURRENT MOLECULAR DOCKING TOOLS AND COMPARISONS THEREOF Ilona Wandzik Department of Organic Chemistry, Bioorgan. Available from: [Link]

  • Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. - ResearchGate. Available from: [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. Available from: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. Available from: [Link]

  • You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile - PMC - NIH. Available from: [Link]

  • A Comparative Study for the Accuracy of Three Molecular Docking Programs Using HIV-1 Protease Inhibitors as a Model. Available from: [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Available from: [Link]

  • Tutorial – AutoDock Vina. Available from: [Link]

  • Molecular Docking | Autodock VINA Virtual Screening - YouTube. Available from: [Link]

  • Best Practices for Docking-Based Virtual Screening - OUCI. Available from: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF - ResearchGate. Available from: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available from: [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists - PubMed. Available from: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. Available from: [Link]

  • Best Practices in Docking and Activity Prediction - bioRxiv. Available from: [Link]

  • Best Practices in Docking and Activity Prediction - ResearchGate. Available from: [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC - NIH. Available from: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC - PubMed Central. Available from: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1,4-Diazaspiro[4.5]decan-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, spirocyclic compounds like 1,4-Diazaspiro[4.5]decan-2-one are of significant interest due to their unique three-dimensional structures, which make them valuable building blocks for therapeutic agents.[1] However, with innovation comes the responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,4-Diazaspiro[4.5]decan-2-one, grounded in scientific principles and regulatory compliance.

Understanding the Compound: Hazard Profile and Handling Precautions

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. While a complete toxicological profile for 1,4-Diazaspiro[4.5]decan-2-one is not extensively documented in publicly available literature, the Safety Data Sheet (SDS) and data on analogous heterocyclic amines provide essential safety information.

A Safety Data Sheet for the closely related compound 8-Boc-2,8-Diazaspiro[4.5]decane indicates that similar structures can be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[2] Therefore, it is prudent to handle 1,4-Diazaspiro[4.5]decan-2-one with the same level of caution.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[2][3]

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[2]

  • Spill Management: In the event of a spill, wear appropriate respiratory protection, impervious boots, and heavy rubber gloves. The spilled solid should be scooped up, or if in solution, absorbed with an inert material and placed into a designated, sealed container for disposal. The spill area should then be thoroughly cleaned.[4]

The Disposal Workflow: A Step-by-Step Procedural Guide

The primary recommended disposal method for 1,4-Diazaspiro[4.5]decan-2-one is incineration . This process should be carried out by a licensed hazardous waste disposal company.

Step 1: Waste Minimization

The most effective disposal strategy begins with waste minimization. Before starting any experiment, carefully plan the required quantities of 1,4-Diazaspiro[4.5]decan-2-one to avoid generating excess material.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid 1,4-Diazaspiro[4.5]decan-2-one waste in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: If 1,4-Diazaspiro[4.5]decan-2-one is in a solvent, collect it in a separate, compatible waste container. Do not mix it with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials contaminated with 1,4-Diazaspiro[4.5]decan-2-one, such as gloves, weigh boats, or absorbent pads, should be considered hazardous waste and disposed of accordingly in a designated solid waste container.

Step 3: Container Selection and Labeling
  • Container Compatibility: Use containers made of materials that are compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("1,4-Diazaspiro[4.5]decan-2-one"), the approximate concentration (if in solution), and the appropriate hazard warnings (e.g., "Harmful," "Irritant").

Step 4: Storage of Waste

Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[5] The storage area should have secondary containment to mitigate any potential leaks or spills.

Step 5: Arranging for Disposal

Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the 1,4-Diazaspiro[4.5]decan-2-one waste. Provide them with the completed waste manifest and any other required documentation.

Disposal Methodology: Incineration

The recommended disposal method for 1,4-Diazaspiro[4.5]decan-2-one is incineration in a regulated chemical incinerator equipped with an afterburner and scrubber.[4] This method ensures the complete destruction of the organic molecule, minimizing its potential environmental impact. The process involves dissolving or mixing the material with a combustible solvent before introducing it into the incinerator.[4]

Decision-Making Flowchart for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1,4-Diazaspiro[4.5]decan-2-one.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal start Start: Generation of 1,4-Diazaspiro[4.5]decan-2-one Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Collect Solid Waste in Designated Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Compatible Container waste_type->liquid_waste Liquid contaminated_items Collect Contaminated Items (Gloves, etc.) waste_type->contaminated_items Contaminated Items labeling Label Container with Chemical Name, Hazards, and Date solid_waste->labeling liquid_waste->labeling contaminated_items->labeling storage Store in a Designated, Secure, and Ventilated Area labeling->storage incompatible Segregate from Incompatible Materials storage->incompatible contact_ehs Contact Institutional EHS or Licensed Waste Contractor incompatible->contact_ehs incineration Arrange for Incineration in a Regulated Chemical Incinerator contact_ehs->incineration end End of Disposal Process incineration->end

Sources

A Senior Application Scientist's Guide to Handling 1,4-Diazaspiro[4.5]decan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

1,4-Diazaspiro[4.5]decan-2-one and its derivatives are valuable spirocyclic scaffolds in medicinal chemistry, frequently utilized as key intermediates in the synthesis of novel therapeutic agents, particularly for neurological disorders.[1] As with any novel or specialized chemical, a robust understanding of its potential hazards is the foundation of safe laboratory practice.

While a specific, verified Safety Data Sheet (SDS) for 1,4-Diazaspiro[4.5]decan-2-one (CAS 19718-88-8) is not consistently available across all public databases, a conservative and scientifically sound safety protocol can be established by analyzing data from structurally analogous diazaspiro and dioxaspiro compounds. This guide synthesizes this data to provide researchers, scientists, and drug development professionals with essential, immediate safety information and operational plans. Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring that every procedural choice is deliberate and justified to build a self-validating system of safety.

Section 1: Hazard Profile Analysis

Based on the GHS classifications of closely related spirolactams and spirocyclic amines, we can anticipate a similar hazard profile for 1,4-Diazaspiro[4.5]decan-2-one. The recurring hazards identified in these surrogate molecules provide a reliable basis for our operational precautions.[2][3][4][5]

Anticipated Hazard Classification Summary

Hazard ClassGHS Hazard StatementRationale and Implication
Acute Toxicity, Oral H302: Harmful if swallowed.[2][3]Accidental ingestion could lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing stringent personal hygiene.
Skin Corrosion/Irritation H315: Causes skin irritation.[2][3][4]Direct contact with the skin is likely to cause irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent dermal exposure.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[2][3][4]The compound is expected to be a significant eye irritant. Chemical splash goggles are mandatory, as standard safety glasses do not provide adequate protection against splashes.[6][7]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[2][3][4]Inhalation of the dust or aerosolized particles can irritate the respiratory tract. All handling of the solid or solutions must be conducted in a certified chemical fume hood to control airborne exposure.

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following protocol is designed to provide a comprehensive barrier against the anticipated hazards.

Step-by-Step PPE Selection and Donning Procedure
  • Verify Engineering Controls: Before entering the lab, ensure that the primary engineering control, a certified chemical fume hood, is operational and has a valid inspection sticker. Emergency equipment, including an eye-wash station and safety shower, must be unobstructed.[2]

  • Body Protection: Don a clean, knee-length laboratory coat with snug-fitting cuffs. A cotton/poly blend is sufficient for this application, as there are no specific flammability hazards noted for analogous compounds.[7]

  • Hand Protection: Select appropriate chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact. If prolonged contact is anticipated, consult a glove manufacturer's compatibility chart. Always inspect gloves for tears or pinholes before use.[7][8] Double-gloving is recommended when handling the neat compound.

  • Eye and Face Protection: Don chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[4][6]

  • Respiratory Protection: All handling of 1,4-Diazaspiro[4.5]decan-2-one must be performed within a chemical fume hood.[3] This serves as the primary method of respiratory protection. An N95 respirator may be considered as a secondary precaution when weighing out larger quantities of the solid, but it is not a substitute for a functioning fume hood.[6][9]

PPE Selection Workflow Diagram

PPE_Selection_Workflow start Start: Prepare to handle 1,4-Diazaspiro[4.5]decan-2-one eng_controls Are Engineering Controls (Fume Hood, Eyewash) Operational? start->eng_controls body_prot Don Laboratory Coat eng_controls->body_prot Yes stop_work STOP WORK Notify Lab Supervisor eng_controls->stop_work No hand_prot Don Chemical-Resistant Nitrile Gloves body_prot->hand_prot eye_prot Don Chemical Splash Goggles hand_prot->eye_prot resp_prot Work Inside Certified Chemical Fume Hood eye_prot->resp_prot proceed Proceed with Work resp_prot->proceed

Caption: PPE selection workflow for handling 1,4-Diazaspiro[4.5]decan-2-one.

Section 3: Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure.

Procedural Steps for Safe Handling
  • Preparation: Designate a specific area within the fume hood for the handling of this compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If handling the solid form, weigh the material in the fume hood. Use a tared weigh boat or vial to minimize the transfer of the solid. Handle the container with care to avoid creating dust.

  • Solution Preparation: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before capping the vessel.

  • Post-Handling: After handling, decontaminate the work area by wiping it down with an appropriate solvent (e.g., 70% ethanol) and dispose of the bench paper and any contaminated wipes as hazardous waste.

  • Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them.[9] Remove your lab coat and goggles. Wash hands thoroughly with soap and water.[2][3]

Section 4: Emergency Response and Decontamination

In the event of an exposure or spill, a rapid and correct response is critical.

Emergency Protocols
Exposure TypeImmediate Action
Skin Contact Immediately remove contaminated clothing.[2] Rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eye-wash station, occasionally lifting the upper and lower eyelids to ensure adequate flushing.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Relocate the affected individual to fresh air immediately.[2][10] If breathing is difficult, provide respiratory support. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][10] Wash out the mouth with water.[2] Seek immediate medical attention.
Minor Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[3] Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area.
Emergency Response Decision Tree

Emergency_Response exposure Exposure Event Occurs type What is the nature of the exposure? exposure->type skin Skin Contact type->skin Skin eye Eye Contact type->eye Eye inhalation Inhalation type->inhalation Inhalation spill Spill type->spill Spill action_skin Remove contaminated clothing. Flush with water for 15 min. skin->action_skin action_eye Flush at eyewash station for 15 min. Remove contacts. eye->action_eye action_inhalation Move to fresh air. inhalation->action_inhalation action_spill Absorb with inert material. Collect for disposal. spill->action_spill medical Seek Medical Attention action_skin->medical action_eye->medical action_inhalation->medical

Caption: Decision tree for emergency response to an exposure event.

Section 5: Storage and Disposal

Proper storage and disposal are the final steps in the chemical's lifecycle and are essential for laboratory and environmental safety.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] The storage location should be a locked cabinet or area, segregated from incompatible materials such as strong oxidizing agents.[3][4] Recommended storage temperature is typically 2-8°C.[1]

  • Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or water courses.[2]

References

  • 1,4-Dioxa-8-azaspiro[4.5]decane SAFETY DATA SHEET. Fisher Scientific. [Link]

  • 1,4-Diazaspiro[4.5]decan-2-one. MySkinRecipes. [Link]

  • 1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292. PubChem. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457. PubChem. [Link]

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. [Link]

  • Choosing The Correct PPE. Environmental Health & Safety - UC Merced. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diazaspiro[4.5]decan-2-one
Reactant of Route 2
1,4-Diazaspiro[4.5]decan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.